Product packaging for Kelfiprim(Cat. No.:CAS No. 50933-06-7)

Kelfiprim

Cat. No.: B1219229
CAS No.: 50933-06-7
M. Wt: 570.6 g/mol
InChI Key: DMIUGJLERMOBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kelfiprim is a synthetic antibacterial compound combining trimethoprim and sulfamethopyrazine in a specific 5:4 ratio . Its primary research application and historical clinical value lie in the study of urinary tract infections (UTIs), including acute, recurrent, and persistent cases . The research value of this compound stems from its synergistic mechanism of action and its once-daily dosing regimen. The combination inhibits two consecutive steps in the bacterial folate biosynthesis pathway. Trimethoprim acts as a reversible inhibitor of bacterial dihydrofolate reductase, thereby preventing the formation of tetrahydrofolic acid, which is essential for bacterial nucleic acid and protein synthesis . This action is complemented by the sulfonamide component, sulfamethopyrazine, which is a long-acting agent that inhibits an earlier step in the same pathway . This sequential blockade provides a potent antibacterial effect. Clinical studies from the 1980s demonstrated that this compound was effective in eradicating causative organisms in urinary tract infections, with one study reporting an 85% eradication rate and overall therapeutic results assessed as excellent or good in 75% of patients . Another multicenter trial found it to be as effective as cotrimoxazole (a more common trimethoprim-sulfamethoxazole combination) in achieving urine sterilization and clinical improvement, with a similar tolerability profile . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30N8O6S B1219229 Kelfiprim CAS No. 50933-06-7

Properties

CAS No.

50933-06-7

Molecular Formula

C25H30N8O6S

Molecular Weight

570.6 g/mol

IUPAC Name

4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4O3.C11H12N4O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-7H,12H2,1H3,(H,13,15)

InChI Key

DMIUGJLERMOBNT-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N

Other CAS No.

50933-06-7

Synonyms

kelfiprim

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Kelfiprim in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kelfiprim is a synergistic antibacterial agent composed of trimethoprim and the long-acting sulfonamide, sulfametopyrazine. This combination therapy targets the bacterial folic acid synthesis pathway at two sequential steps, leading to a potent bactericidal effect. Trimethoprim is a competitive inhibitor of dihydrofolate reductase (DHFR), while sulfametopyrazine targets dihydropteroate synthase (DHPS). The dual blockade of this essential metabolic pathway deprives bacteria of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids, ultimately leading to the cessation of DNA replication and cell death. This guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and relevant experimental methodologies for studying this compound's action.

Core Mechanism of Action: Synergistic Inhibition of Folic Acid Synthesis

The antibacterial efficacy of this compound stems from the synergistic interaction of its two components, trimethoprim and sulfametopyrazine, which sequentially block the bacterial folate biosynthesis pathway. This pathway is essential for the de novo synthesis of tetrahydrofolate, a vital cofactor for one-carbon transfer reactions in the production of purines, thymidine, and certain amino acids (e.g., methionine).[1] Unlike mammals, which obtain folate from their diet, many bacteria are dependent on this synthesis pathway, providing a basis for the selective toxicity of these drugs.[2]

Sulfametopyrazine: Inhibition of Dihydropteroate Synthase (DHPS)

Sulfametopyrazine, a long-acting sulfonamide, acts as a competitive inhibitor of dihydropteroate synthase (DHPS).[2][3] Structurally, sulfonamides are analogues of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[4] By competing with PABA for the active site of DHPS, sulfametopyrazine prevents the condensation of PABA with dihydropteridine pyrophosphate, the initial committed step in the synthesis of dihydrofolic acid.[2][4]

Trimethoprim: Inhibition of Dihydrofolate Reductase (DHFR)

Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[5][6] This enzyme catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate. Trimethoprim's high affinity for the bacterial enzyme over its mammalian counterpart is a key factor in its therapeutic index.[6] Inhibition of DHFR leads to a depletion of the tetrahydrofolate pool, thereby halting the synthesis of essential precursors for DNA, RNA, and proteins.[1]

Synergistic Bactericidal Effect

The combination of trimethoprim and sulfametopyrazine results in a synergistic bactericidal action. By inhibiting two distinct and sequential steps in the same metabolic pathway, the overall effect is greater than the sum of the individual actions of each drug.[7] The inhibition of DHPS by sulfametopyrazine reduces the production of dihydrofolic acid, the substrate for DHFR. This, in turn, potentiates the inhibitory effect of trimethoprim on DHFR. The dual blockade leads to a more profound and rapid depletion of tetrahydrofolate, resulting in a bactericidal rather than a bacteriostatic effect.[8]

Signaling Pathways and Molecular Interactions

The mechanism of action of this compound involves the direct inhibition of key enzymes in a metabolic pathway, rather than a complex signaling cascade. The logical relationship of this inhibition is depicted below.

Folic_Acid_Pathway Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound Pteridine_precursors Pteridine Precursors DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursors->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic Acid (DHF) Dihydropteroic_acid->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_acid Nucleotide_synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolic_acid->Nucleotide_synthesis Sulfametopyrazine Sulfametopyrazine Sulfametopyrazine->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound components.

Data Presentation: Quantitative Efficacy

Quantitative data on the in vitro activity of trimethoprim-sulfonamide combinations are crucial for understanding their therapeutic potential. The following tables summarize available data on Minimum Inhibitory Concentrations (MICs) and enzyme inhibition constants.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Trimethoprim-Sulfamethoxazole against Escherichia coli

ParameterConcentration (µg/mL)Reference
MIC0.06/1.14[9]
MBC0.25/4.75[9]

Note: Data for the trimethoprim-sulfametopyrazine combination (this compound) is limited. The data presented here for trimethoprim-sulfamethoxazole against a K1 strain of E. coli is representative of the activity of such combinations.

Table 2: Inhibition Constants (Ki) of Trimethoprim against Bacterial Dihydrofolate Reductase (DHFR)

Bacterial SpeciesKi (nM)Reference
Escherichia coli (Wild-Type)4-5[10]
Enterococcus faecalis2.1[11]

Table 3: Inhibition of Dihydropteroate Synthase (DHPS) from Escherichia coli by Sulfonamides

InhibitorKi (µM)
Sulfadiazine2.5
4,4'-Diaminodiphenylsulfone (DDS)5.9

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound and its components.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

Protocol: Broth Microdilution Method

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of trimethoprim and sulfametopyrazine in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 105 CFU/mL in each well of the microtiter plate.

  • Incubation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) control wells. Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth (i.e., the first clear well).

  • MBC Determination: Following MIC determination, subculture a 10-100 µL aliquot from each well showing no visible growth onto an antibiotic-free agar plate. Incubate the agar plates at 35-37°C for 18-24 hours. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

MIC_MBC_Workflow Workflow for MIC and MBC Determination start Start prepare_dilutions Prepare 2-fold serial dilutions of this compound in a 96-well plate start->prepare_dilutions inoculate_plate Inoculate plate with bacterial suspension prepare_dilutions->inoculate_plate prepare_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic plate_for_mbc Plate aliquots from clear wells onto antibiotic-free agar read_mic->plate_for_mbc incubate_agar Incubate agar plates at 37°C for 18-24 hours plate_for_mbc->incubate_agar read_mbc Read MBC (lowest concentration with ≥99.9% killing) incubate_agar->read_mbc end End read_mbc->end

Caption: Experimental workflow for determining MIC and MBC values.

Checkerboard Synergy Assay

This assay is used to assess the in vitro interaction between two antimicrobial agents.

Protocol:

  • Plate Setup: In a 96-well microtiter plate, prepare serial two-fold dilutions of trimethoprim along the x-axis and sulfametopyrazine along the y-axis in CAMHB. This creates a matrix of wells with varying concentrations of both drugs.[12]

  • Inoculation and Incubation: Inoculate each well with a standardized bacterial suspension (5 x 105 CFU/mL) as described for the MIC assay. Incubate the plate at 35-37°C for 16-20 hours.[12]

  • Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive or Indifference

    • FIC Index > 4: Antagonism[12]

Checkerboard_Assay Checkerboard Synergy Assay Workflow start Start dilute_A 2-fold dilute Drug A (Trimethoprim) across columns start->dilute_A dilute_B 2-fold dilute Drug B (Sulfametopyrazine) down rows dilute_A->dilute_B inoculate Inoculate all wells with standardized bacterial culture dilute_B->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calculate_fic interpret Interpret results (Synergy, Additive, Antagonism) calculate_fic->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR activity by monitoring the oxidation of NADPH.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 50 mM TES buffer, pH 7.0), the substrate dihydrofolic acid (DHF), and the cofactor NADPH.

  • Enzyme and Inhibitor: Add a known concentration of purified bacterial DHFR enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of trimethoprim.

  • Initiation and Measurement: Initiate the reaction by adding the final component (either DHF or NADPH). Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ (ε340 = 12,300 M-1cm-1).[6]

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a coupled spectrophotometric assay to measure DHPS activity and its inhibition.

Protocol:

  • Assay Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of a coupling enzyme, DHFR, in the presence of NADPH. The activity of DHPS is therefore monitored by the decrease in absorbance at 340 nm due to NADPH oxidation.

  • Reaction Components: The reaction mixture contains buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5), the substrates PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), the cofactor NADPH, an excess of purified DHFR, and a known concentration of purified DHPS.

  • Inhibition Measurement: For inhibition studies, pre-incubate the DHPS enzyme with various concentrations of sulfametopyrazine.

  • Reaction and Measurement: Initiate the reaction and monitor the absorbance at 340 nm as described for the DHFR assay.

  • Data Analysis: Calculate reaction rates and determine IC50 and Ki values as described for the DHFR inhibition assay.

Mechanisms of Resistance

Bacterial resistance to trimethoprim-sulfonamide combinations can arise through several mechanisms:

  • Target Modification: Mutations in the folP gene encoding DHPS can reduce the binding affinity of sulfonamides. Similarly, mutations in the dfr gene encoding DHFR can decrease trimethoprim binding.[1]

  • Target Overproduction: Increased expression of the target enzymes, DHPS or DHFR, can titrate out the inhibitory effect of the drugs.

  • Alternative Metabolic Pathways: Some bacteria can utilize exogenous folate, bypassing the need for de novo synthesis.

  • Drug Efflux: Active efflux pumps can reduce the intracellular concentration of the antimicrobial agents. In Pseudomonas aeruginosa, the MexAB-OprM efflux system has been shown to contribute to intrinsic resistance to trimethoprim and sulfamethoxazole.[13]

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistant variants of the folP (sul genes) or dfr genes is a common mechanism for the spread of resistance.

Conclusion

This compound exerts its bactericidal effect through the well-characterized synergistic inhibition of the bacterial folic acid synthesis pathway. The combination of trimethoprim and sulfametopyrazine provides a potent and broad-spectrum antibacterial action. Understanding the molecular mechanisms, quantitative efficacy, and potential for resistance is paramount for the continued clinical utility of this drug class and for the development of novel antifolate agents that can overcome existing resistance mechanisms. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of such antimicrobial agents.

References

An In-depth Technical Guide to the Synergistic Effect of Trimethoprim and Sulfametopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of trimethoprim and sulfametopyrazine exemplifies a powerful synergistic interaction in antimicrobial therapy. This guide delves into the core mechanisms, quantitative data, and experimental methodologies that underpin their enhanced efficacy. By sequentially inhibiting the bacterial folate biosynthesis pathway, these two compounds achieve a bactericidal effect that is significantly greater than the sum of their individual actions. This document provides a comprehensive overview for researchers and professionals involved in drug development, offering detailed experimental protocols, data presentation in structured tables, and visualizations of the key pathways and workflows.

Mechanism of Synergistic Action

The synergistic relationship between trimethoprim and sulfametopyrazine is a classic example of sequential blockade in a critical metabolic pathway. Bacteria, unlike mammals, must synthesize their own folic acid, an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. The combination of trimethoprim and a sulfonamide, such as sulfametopyrazine, targets two distinct enzymes in this pathway.

  • Sulfametopyrazine: As a sulfonamide, it acts as a competitive inhibitor of dihydropteroate synthase (DHPS).[1] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. By mimicking PABA, sulfametopyrazine blocks this crucial initial step in the folate synthesis pathway.[2]

  • Trimethoprim: This agent targets a subsequent step in the pathway by inhibiting dihydrofolate reductase (DHFR).[1] This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate. The inhibition of DHFR effectively halts the production of essential building blocks for bacterial DNA and protein synthesis.[2]

The synergy arises from the fact that the inhibition of one enzyme potentiates the action of the other, leading to a more profound and often bactericidal effect.[3]

Quantitative Data

The synergistic effect of trimethoprim and sulfonamides can be quantified through various in vitro and in vivo studies. Below are tables summarizing key quantitative data. While specific data for the sulfametopyrazine combination is limited in publicly available literature, representative data for the closely related and extensively studied trimethoprim-sulfamethoxazole combination is presented to illustrate the principles of synergy.

Table 1: In Vitro Synergy Data (Representative) - Trimethoprim-Sulfamethoxazole against E. coli
ParameterTrimethoprim AloneSulfamethoxazole AloneCombination (TMP/SMX)Fractional Inhibitory Concentration (FIC) IndexInterpretation
MIC (µg/mL) 0.25 - 24.75 - 380.03/0.57 - 0.5/9.50.25 - 0.5Synergy

Note: Data is representative and compiled from various sources studying trimethoprim-sulfamethoxazole against susceptible E. coli strains.[4][5] The FIC index is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is generally considered synergistic.

Table 2: Pharmacokinetic Parameters of Trimethoprim and Sulfametopyrazine Combination in Humans
ParameterTrimethoprimSulfametopyrazine
Time to Peak Plasma Concentration (tmax) ~2-4 hoursNot specified
Plasma Half-life (t1/2) ~11 hours~70 hours
Urinary Excretion (unchanged drug) ~60%~20%

Source: Adapted from a study in healthy human volunteers.[6] It is important to note that pharmacokinetic parameters can vary based on patient populations, such as those with renal insufficiency.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synergistic interactions. The following are protocols for key experiments.

Checkerboard Assay for In Vitro Synergy Testing

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of the trimethoprim-sulfametopyrazine combination.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Trimethoprim and sulfametopyrazine stock solutions

  • Bacterial inoculum (e.g., E. coli), adjusted to 0.5 McFarland standard and then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.[6]

  • Incubator (35-37°C)

Procedure:

  • Prepare serial dilutions of trimethoprim and sulfametopyrazine in MHB.

  • In a 96-well plate, dispense 50 µL of MHB into each well.

  • Add 50 µL of the trimethoprim solution in decreasing concentrations along the y-axis.

  • Add 50 µL of the sulfametopyrazine solution in decreasing concentrations along the x-axis. This creates a matrix of drug combinations.

  • Include wells with each drug alone as controls.

  • Inoculate each well with 100 µL of the prepared bacterial suspension.[6]

  • Incubate the plate at 35-37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FIC index for each well showing no growth using the formula: FIC Index = (MIC of Trimethoprim in combination / MIC of Trimethoprim alone) + (MIC of Sulfametopyrazine in combination / MIC of Sulfametopyrazine alone).[6]

Interpretation of FIC Index:

  • Synergy: FIC ≤ 0.5

  • Additive: 0.5 < FIC ≤ 1.0

  • Indifference: 1.0 < FIC ≤ 4.0

  • Antagonism: FIC > 4.0[8]

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of a drug combination over time.

Objective: To evaluate the rate of bacterial killing by trimethoprim and sulfametopyrazine, alone and in combination.

Materials:

  • Culture tubes with MHB

  • Trimethoprim and sulfametopyrazine solutions

  • Bacterial inoculum adjusted to a starting concentration of approximately 5 x 10^5 CFU/mL[1]

  • Shaking incubator (35-37°C)

  • Agar plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Prepare culture tubes with MHB containing:

    • No drug (growth control)

    • Trimethoprim alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

    • Sulfametopyrazine alone (at a relevant concentration)

    • The combination of trimethoprim and sulfametopyrazine.

  • Inoculate each tube with the bacterial suspension.

  • Incubate the tubes in a shaking incubator at 35-37°C.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

  • Incubate the plates for 18-24 hours and count the number of colony-forming units (CFU/mL).

  • Plot the log10 CFU/mL against time for each condition.

Interpretation:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[1]

  • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Murine Systemic Infection Model

Animal models are essential for evaluating the in vivo efficacy of antimicrobial combinations. The murine systemic infection model is commonly used.

Objective: To assess the in vivo synergistic efficacy of trimethoprim and sulfametopyrazine in a mouse model of systemic infection.

Materials:

  • Mice (e.g., BALB/c or Swiss Webster)

  • Pathogenic bacterial strain (e.g., a clinically relevant isolate of E. coli or S. aureus)

  • Trimethoprim and sulfametopyrazine formulations for administration (e.g., oral or intraperitoneal)

  • Normal saline or appropriate vehicle

  • Syringes and needles

Procedure:

  • Induction of Infection:

    • Prepare a bacterial inoculum of a predetermined lethal or sublethal dose.

    • Inject the bacterial suspension intraperitoneally (IP) into the mice.

  • Treatment Groups:

    • Divide the infected mice into several groups:

      • Vehicle control (no treatment)

      • Trimethoprim alone

      • Sulfametopyrazine alone

      • Trimethoprim and sulfametopyrazine combination

  • Drug Administration:

    • Administer the drugs at specified doses and time points post-infection (e.g., 1 and 6 hours).

  • Monitoring and Endpoints:

    • Monitor the mice for signs of illness and mortality over a defined period (e.g., 7 days).

    • Primary endpoint is typically survival rate.

    • Secondary endpoints can include bacterial burden in organs (e.g., spleen, liver, blood), which requires sacrificing a subset of animals at specific time points and performing CFU counts.

  • Data Analysis:

    • Compare the survival curves between the different treatment groups using statistical methods (e.g., Kaplan-Meier survival analysis with a log-rank test).

    • Compare bacterial loads between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Interpretation:

  • A significantly higher survival rate or a significant reduction in bacterial burden in the combination therapy group compared to the single-drug groups indicates in vivo synergy.

Mandatory Visualizations

Signaling Pathway Diagram

Folate_Synthesis_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids Sulfametopyrazine Sulfametopyrazine Sulfametopyrazine->DHPS Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Folate synthesis pathway and sites of inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Evaluation MIC_determination 1. Determine MIC of Individual Drugs Checkerboard 2. Checkerboard Assay MIC_determination->Checkerboard Time_Kill 4. Time-Kill Curve Assay MIC_determination->Time_Kill FIC_calculation 3. Calculate FIC Index Checkerboard->FIC_calculation Synergy_assessment_invitro 5. Assess Synergy FIC_calculation->Synergy_assessment_invitro Time_Kill->Synergy_assessment_invitro Animal_model 1. Murine Infection Model Synergy_assessment_invitro->Animal_model Proceed if synergistic Treatment 2. Administer Monotherapy and Combination Therapy Animal_model->Treatment Monitoring 3. Monitor Survival and Bacterial Load Treatment->Monitoring Synergy_assessment_invivo 4. Assess In Vivo Synergy Monitoring->Synergy_assessment_invivo

Caption: Workflow for evaluating antimicrobial synergy.

Logical Relationship Diagram

Synergistic_Effect_Logic TMP Trimethoprim Inhibit_DHFR Inhibition of Dihydrofolate Reductase TMP->Inhibit_DHFR SMP Sulfametopyrazine Inhibit_DHPS Inhibition of Dihydropteroate Synthase SMP->Inhibit_DHPS Reduced_THF Reduced Tetrahydrofolic Acid Synthesis Inhibit_DHFR->Reduced_THF Inhibit_DHPS->Reduced_THF Sequential_Blockade Sequential Blockade of Folate Pathway Reduced_THF->Sequential_Blockade Inhibit_DNA_Protein Inhibition of DNA and Protein Synthesis Sequential_Blockade->Inhibit_DNA_Protein Bactericidal_Effect Enhanced Bactericidal Effect Inhibit_DNA_Protein->Bactericidal_Effect

Caption: Logical flow of the synergistic bactericidal effect.

References

Kelfiprim: An In-depth Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kelfiprim, a fixed-dose combination antimicrobial agent, leverages the synergistic action of trimethoprim and the long-acting sulfonamide, sulfametopyrazine. This combination targets the bacterial folic acid synthesis pathway at two sequential steps, resulting in a broad spectrum of activity against a variety of pathogenic bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental methodologies utilized in its evaluation. The information is intended to support research, development, and clinical application of this antimicrobial combination.

Mechanism of Action: Synergistic Inhibition of Folic Acid Synthesis

This compound's bactericidal activity is derived from the complementary actions of its two components: trimethoprim and sulfametopyrazine. These agents interfere with the de novo synthesis of tetrahydrofolic acid (THF), an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, thereby halting bacterial DNA synthesis and replication.[1]

  • Sulfametopyrazine: As a structural analog of para-aminobenzoic acid (PABA), sulfametopyrazine competitively inhibits the enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroic acid, a precursor of dihydrofolic acid (DHF).

  • Trimethoprim: Trimethoprim provides a sequential block in the pathway by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the reduction of DHF to THF. While host organisms also possess a DHFR enzyme, trimethoprim exhibits a significantly higher affinity for the bacterial enzyme, which accounts for its selective toxicity.

The dual blockade of this essential metabolic pathway results in a synergistic antibacterial effect, which is often bactericidal and can help to mitigate the development of bacterial resistance.

Folic Acid Synthesis Pathway Inhibition cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibitors Inhibitors PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroic Acid PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfametopyrazine Sulfametopyrazine (this compound component) Sulfametopyrazine->PABA Competitive Inhibition Trimethoprim Trimethoprim (this compound component) Trimethoprim->DHF Inhibition

Figure 1: Mechanism of action of this compound components.

Antibacterial Spectrum

While specific and extensive public domain data on the Minimum Inhibitory Concentrations (MICs) of this compound are limited, the antibacterial spectrum can be inferred from the known activity of trimethoprim-sulfonamide combinations. These combinations are known to be effective against a wide range of Gram-positive and Gram-negative bacteria. Clinical studies have demonstrated the efficacy of this compound in treating urinary tract infections and lower respiratory tract infections. One study on urinary tract infections reported an 85% eradication rate of infecting organisms.

The following table summarizes the general antibacterial spectrum of trimethoprim-sulfonamide combinations. It is important to note that local resistance patterns can vary and susceptibility testing is recommended.

Bacterial SpeciesTypical SusceptibilityNotes
Gram-Positive Aerobes
Staphylococcus aureusSusceptibleIncluding many methicillin-resistant strains (MRSA).
Staphylococcus epidermidisSusceptible
Streptococcus pneumoniaeSusceptibleResistance has been reported and varies geographically.
Enterococcus spp.VariableOften resistant.
Gram-Negative Aerobes
Escherichia coliSusceptibleA primary target for urinary tract infections, though resistance is increasing.
Klebsiella pneumoniaeSusceptible
Proteus mirabilisSusceptible
Haemophilus influenzaeSusceptible
Moraxella catarrhalisSusceptible
Pseudomonas aeruginosaResistantGenerally considered intrinsically resistant.
Other Bacteria
Nocardia spp.SusceptibleOften a treatment of choice.
Pneumocystis jiroveciiSusceptibleA key agent for both treatment and prophylaxis.

Experimental Protocols for Antibacterial Susceptibility Testing

The in vitro antibacterial activity of this compound is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. Standardized methods from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are followed.

Broth Microdilution Method

This is a widely used method for determining MIC values.

  • Preparation of Inoculum:

    • Isolate bacterial colonies from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of this compound (trimethoprim and sulfametopyrazine in their fixed ratio).

    • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial suspension.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is read as the lowest concentration of the drug at which there is no visible growth of the bacteria.

Broth Microdilution Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug Prepare Serial Dilutions of this compound prep_drug->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Figure 2: Broth microdilution workflow for MIC determination.
Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.

  • Preparation of Agar Plates:

    • Prepare serial twofold dilutions of this compound.

    • Add each dilution to molten Mueller-Hinton Agar and pour into petri dishes.

    • Allow the agar to solidify. A control plate with no drug is also prepared.

  • Preparation of Inoculum:

    • Prepare the bacterial inoculum as described for the broth microdilution method.

  • Inoculation and Incubation:

    • Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates, including the control plate.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the drug that completely inhibits the growth of the bacteria.

Disk Diffusion Method

This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.

  • Preparation of Agar Plate and Inoculum:

    • Prepare a lawn of the test bacterium on a Mueller-Hinton Agar plate by swabbing the entire surface with a standardized inoculum (0.5 McFarland).

  • Application of Disk and Incubation:

    • Aseptically apply a paper disk impregnated with a standardized amount of this compound to the surface of the agar.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited).

    • The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to standardized interpretive charts.

Conclusion

This compound, a combination of trimethoprim and sulfametopyrazine, is a potent antimicrobial agent with a broad spectrum of activity against many common Gram-positive and Gram-negative pathogens. Its synergistic mechanism of action, targeting the bacterial folic acid synthesis pathway, makes it an effective therapeutic option for a variety of infections. Standardized methodologies are crucial for the accurate determination of its in vitro activity and for guiding its clinical use. Further research to establish a comprehensive database of MIC values for this compound against a wide range of clinical isolates would be beneficial for optimizing its therapeutic application and monitoring the emergence of resistance.

References

Kelfiprim's Impact on Bacterial Folate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Analysis of the Synergistic Inhibition of Bacterial Dihydrofolate and Dihydropteroate Synthesis

This technical guide provides a comprehensive overview of the mechanism of action of Kelfiprim, a synergistic antibacterial agent, and its profound impact on the bacterial folate metabolism pathway. This compound is a combination drug formulation containing Trimethoprim and Sulfametopyrazine (also known as Sulfalene), which act on two sequential steps in the biosynthesis of tetrahydrofolate, an essential cofactor for the synthesis of nucleic acids and amino acids in bacteria. This dual-target approach results in a potent bactericidal effect and a lower likelihood of the development of bacterial resistance.

Introduction to Bacterial Folate Metabolism

Bacteria, unlike mammals, are incapable of utilizing exogenous folate and therefore must synthesize it de novo. This metabolic pathway is essential for their survival and proliferation, making it an attractive target for antimicrobial agents. The pathway culminates in the production of tetrahydrofolate (THF), the biologically active form of folate, which is a crucial one-carbon donor in the synthesis of purines, thymidine, and certain amino acids.

Mechanism of Action of this compound

This compound employs a dual-inhibition strategy to disrupt the bacterial folate synthesis pathway. Its two active components, Trimethoprim and Sulfametopyrazine, target two distinct enzymes in this pathway, leading to a synergistic antibacterial effect.[1][2][3]

Inhibition of Dihydropteroate Synthase (DHPS) by Sulfametopyrazine

Sulfametopyrazine, a long-acting sulfonamide, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[4][5] It is a structural analog of the natural substrate of DHPS, para-aminobenzoic acid (PABA).[4][5] By competing with PABA for the active site of DHPS, Sulfametopyrazine blocks the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, thereby preventing the synthesis of 7,8-dihydropteroate, a precursor of dihydrofolate.[4][5]

Inhibition of Dihydrofolate Reductase (DHFR) by Trimethoprim

Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1][3] This enzyme catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), the final step in the synthesis of the active form of folate. Trimethoprim binds to the active site of bacterial DHFR with an affinity several thousand times higher than its affinity for the mammalian enzyme, which accounts for its selective toxicity.[3]

Synergistic Action

The sequential blockade of the folate pathway by Sulfametopyrazine and Trimethoprim results in a synergistic bactericidal effect that is greater than the sum of the effects of the individual agents.[1][2] The inhibition of DHPS by Sulfametopyrazine reduces the synthesis of DHF, the substrate for DHFR. This depletion of DHF potentiates the inhibitory action of Trimethoprim on DHFR. Conversely, the inhibition of DHFR by Trimethoprim leads to an accumulation of DHF, which would normally compete with the sulfonamide. However, the initial blockade by the sulfonamide prevents this accumulation. This mutual potentiation leads to a more complete shutdown of the folate synthesis pathway.[6]

Quantitative Data

While specific in-vitro quantitative data for the Trimethoprim-Sulfametopyrazine combination (this compound) is limited in publicly available literature, data for Trimethoprim and other sulfonamides against key bacterial enzymes and pathogens provide a strong indication of its potency.

Enzyme Inhibition Data

The inhibitory activity of Trimethoprim and sulfonamides is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against their target enzymes.

CompoundEnzyme TargetOrganismIC50 / KiReference
TrimethoprimDihydrofolate Reductase (DHFR)Escherichia coli5-8 nM (IC50)[7]
TrimethoprimDihydrofolate Reductase (DHFR)Staphylococcus aureus2.7 nM (Ki)[3]
SulfadoxineDihydropteroate Synthase (DHPS)Plasmodium falciparum (sensitive)0.14 µM (Ki)[8]
SulfadoxineDihydropteroate Synthase (DHPS)Plasmodium falciparum (resistant)112 µM (Ki)[8]

Note: Data for Sulfadoxine, a structurally related sulfonamide, is provided as a proxy for Sulfametopyrazine due to the lack of specific publicly available data for the latter.

In-Vitro Antibacterial Activity

The in-vitro efficacy of antibacterial agents is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

OrganismDrug CombinationMIC Range (µg/mL)Reference
Escherichia coliTrimethoprim/Sulfamethoxazole0.25/4.75 to 4/76[9]
Staphylococcus aureusTrimethoprim/Sulfamethoxazole2 to 4 (MIC90)[10]
Anaerobic BacteriaTrimethoprim/Sulfamethoxazole≤16 (for 85% of strains)[11]
Escherichia coliTrimethoprim/SulfamethoxazoleWildtype population MIC: 0.03-0.25[12]

Note: Data for the Trimethoprim/Sulfamethoxazole combination is presented as it is the most well-studied synergistic folate synthesis inhibitor and its activity is expected to be comparable to this compound.

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of this compound in treating various bacterial infections.

Infection TypeTreatmentResponse RateReference
Recurrent Urinary Tract InfectionThis compound~90% (sterile urine)[13]
Persistent Urinary Tract InfectionThis compound66.8% (recovery)[13]
Lower Respiratory Tract InfectionsThis compound85% (excellent or good) in out-patients[14]
Acute/Recurrent Urinary Tract InfectionsThis compound75% (excellent or good)[9]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the impact of this compound's components on bacterial folate metabolism.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the inhibition of DHPS by sulfonamides. A common method is a coupled-enzyme spectrophotometric assay.

Principle: The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of DHPS activity is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 7.8.

    • Enzyme Solution: Purified recombinant DHPS.

    • Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

    • Coupling Enzyme and Cofactor: Purified recombinant DHFR and NADPH.

    • Inhibitor: Sulfametopyrazine dissolved in DMSO.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, DHPS, DHFR, and varying concentrations of Sulfametopyrazine to the wells.

    • Initiate the reaction by adding PABA, DHPPP, and NADPH.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curve.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay quantifies the inhibitory activity of Trimethoprim against DHFR.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Purified recombinant DHFR.

    • Substrate: Dihydrofolate (DHF).

    • Cofactor: NADPH.

    • Inhibitor: Trimethoprim dissolved in DMSO.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, DHFR, NADPH, and varying concentrations of Trimethoprim to the wells.

    • Initiate the reaction by adding DHF.

    • Monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Determine the initial reaction rates.

    • Calculate the IC50 value by plotting the percent inhibition versus the inhibitor concentration.

Checkerboard Synergy Assay

This assay is used to determine the synergistic effect of two antimicrobial agents.

Principle: The MIC of each drug is determined alone and in combination in a two-dimensional array of concentrations. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the synergy.

Protocol:

  • Preparation:

    • Prepare serial dilutions of Trimethoprim and Sulfametopyrazine in a 96-well microtiter plate. One drug is diluted along the x-axis and the other along the y-axis.

    • Inoculate each well with a standardized bacterial suspension.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.

    • Calculate the FIC index: FIC Index = FIC of Trimethoprim + FIC of Sulfametopyrazine.

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive/Indifference

      • FIC Index > 4: Antagonism

Visualizations

Signaling Pathway Diagram

Bacterial_Folate_Pathway cluster_0 Bacterial Folate Synthesis cluster_1 This compound Inhibition Pteridine_precursor Pteridine Precursor DHPPP Dihydropterin Pyrophosphate Pteridine_precursor->DHPPP PABA p-Aminobenzoic Acid (PABA) Dihydropteroate 7,8-Dihydropteroate PABA->Dihydropteroate DHPPP->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate 7,8-Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate 5,6,7,8-Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Products Purines, Thymidine, Amino Acids Tetrahydrofolate->Products Sulfametopyrazine Sulfametopyrazine Sulfametopyrazine->Dihydropteroate Inhibits Trimethoprim Trimethoprim Trimethoprim->Tetrahydrofolate Inhibits

Caption: this compound's dual inhibition of the bacterial folate synthesis pathway.

Experimental Workflow Diagram

DHFR_Inhibition_Assay_Workflow start Start: Reagent Preparation prepare_reagents Prepare Assay Buffer, DHFR, NADPH, DHF, and Trimethoprim solutions start->prepare_reagents plate_setup Add Buffer, DHFR, NADPH, and varying concentrations of Trimethoprim to 96-well plate prepare_reagents->plate_setup initiate_reaction Initiate reaction by adding DHF plate_setup->initiate_reaction measure_absorbance Measure absorbance at 340 nm kinetically initiate_reaction->measure_absorbance data_analysis Calculate initial rates and determine IC50 measure_absorbance->data_analysis end End: Report IC50 data_analysis->end

Caption: Workflow for a Dihydrofolate Reductase (DHFR) inhibition assay.

Conclusion

This compound's mechanism of action, through the synergistic inhibition of dihydropteroate synthase and dihydrofolate reductase, represents a highly effective strategy for combating bacterial infections. By targeting two crucial steps in the essential folate synthesis pathway, this compound achieves potent bactericidal activity and presents a higher barrier to the development of resistance compared to single-agent therapies. The detailed understanding of its impact on bacterial folate metabolism, supported by quantitative data and established experimental protocols, underscores its importance in the field of antimicrobial drug development. Further research into the in-vitro activity of the specific Trimethoprim-Sulfametopyrazine combination against a broader range of clinical isolates will continue to refine its therapeutic application.

References

Unveiling the Molecular Onslaught: A Technical Guide to Sulfametopyrazine's Bacterial Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular interactions between the sulfonamide antibiotic, sulfametopyrazine, and its bacterial targets. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, presents available quantitative data, and outlines detailed experimental protocols for further investigation.

Executive Summary

Sulfametopyrazine, a long-acting sulfonamide, exerts its bacteriostatic effect by targeting a crucial enzyme in the bacterial folic acid synthesis pathway: dihydropteroate synthase (DHPS). By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), sulfametopyrazine effectively halts the production of dihydrofolic acid, a precursor essential for nucleotide and amino acid synthesis. This selective inhibition disrupts bacterial DNA replication and protein synthesis, ultimately impeding cell growth and proliferation. This guide will explore the intricacies of this mechanism, supported by experimental methodologies and pathway visualizations.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary molecular target of sulfametopyrazine in bacteria is the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[3][4] This reaction is a critical step in the de novo synthesis of folate, a pathway essential for bacteria but absent in humans, who obtain folate from their diet. This metabolic difference forms the basis for the selective toxicity of sulfonamides against bacteria.

Sulfametopyrazine's chemical structure closely mimics that of PABA. This structural analogy allows it to bind to the active site of DHPS, acting as a competitive inhibitor.[5] By occupying the PABA-binding site, sulfametopyrazine prevents the natural substrate from binding, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. The resulting depletion of folic acid precursors inhibits the synthesis of essential metabolites, leading to a bacteriostatic effect where bacterial growth and replication are halted.

Folate Biosynthesis Pathway Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition by Sulfametopyrazine DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-aminobenzoic acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate DHPS_Inhibited DHPS (Inhibited) Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Precursors Nucleotides, Amino Acids Tetrahydrofolate->Precursors Sulfametopyrazine Sulfametopyrazine Sulfametopyrazine->DHPS_Inhibited Competes with PABA

Caption: Inhibition of the bacterial folate biosynthesis pathway by sulfametopyrazine.

Quantitative Data

Table 1: Comparative Inhibition of Dihydropteroate Synthase (DHPS) by Various Sulfonamides

SulfonamideBacterial SpeciesTargetKi (µM)IC50 (µM)Reference
SulfadiazineEscherichia coliDihydropteroate Synthetase2.5-[6]
DapsoneEscherichia coliDihydropteroate Synthetase5.920[6]
SulfamethoxazoleToxoplasma gondiiDihydropteroate Synthetase--Ki values were 6- to 57-fold lower than sulfamethoxazole for other tested sulfonamides.[7][8]
SulfadoxinePlasmodium falciparumDihydropteroate Synthetase0.14 - 112-[9]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Sulfonamides against Reference Bacterial Strains

SulfonamideBacterial StrainMIC (µg/mL)Reference
Not SpecifiedEscherichia coli ATCC 25922Data for 34 antimicrobial agents available, but not specifically for sulfametopyrazine.[10]
Not SpecifiedStaphylococcus aureus ATCC 29213MIC for various agents reported, but not sulfametopyrazine.[11]

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize the interaction of sulfametopyrazine with its molecular target.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous spectrophotometric coupled-enzyme assay to determine the inhibitory activity of sulfametopyrazine against DHPS.

Principle: The activity of DHPS is measured indirectly by coupling the formation of its product, 7,8-dihydropteroate, to the oxidation of NADPH by an excess of dihydrofolate reductase (DHFR). The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

DHPS Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Assay Buffer, Enzyme Mix, Substrate Mix, Inhibitor Dilutions) Start->Prepare_Reagents Dispense_Inhibitor Dispense Sulfametopyrazine Dilutions into Microplate Wells Prepare_Reagents->Dispense_Inhibitor Add_Enzyme_Mix Add Enzyme Mix (DHPS + DHFR) Dispense_Inhibitor->Add_Enzyme_Mix Pre_incubate Pre-incubate at 37°C Add_Enzyme_Mix->Pre_incubate Initiate_Reaction Initiate Reaction by Adding Substrate Mix (DHPPP + PABA + NADPH) Pre_incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Data_Analysis Calculate Reaction Rates and Determine IC50 Monitor_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the DHPS inhibition assay.

Materials and Reagents:

  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-aminobenzoic acid (PABA)

  • β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt (NADPH)

  • Sulfametopyrazine

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.8)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of sulfametopyrazine in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Prepare an enzyme mix containing DHPS and an excess of DHFR in assay buffer.

    • Prepare a substrate mix containing DHPPP, PABA, and NADPH in assay buffer.

  • Assay Setup:

    • Add a small volume (e.g., 2 µL) of the sulfametopyrazine serial dilutions to the respective wells of the microplate. For control wells (no inhibition), add the same volume of DMSO.

    • Add the enzyme mix to all wells.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the pre-warmed substrate mix to all wells.

    • Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each sulfametopyrazine concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the sulfametopyrazine concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of sulfametopyrazine against a specific bacterial strain.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

MIC Determination Workflow Start Start Prepare_Drug_Dilutions Prepare Serial Dilutions of Sulfametopyrazine in Broth Start->Prepare_Drug_Dilutions Inoculate_Plate Inoculate Microplate Wells with Bacterial Suspension Prepare_Drug_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth and Determine MIC Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Materials and Reagents:

  • Sulfametopyrazine

  • Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Spectrophotometer or McFarland standards for inoculum standardization

  • Incubator

Procedure:

  • Prepare Drug Dilutions:

    • Prepare a stock solution of sulfametopyrazine.

    • Perform serial two-fold dilutions of sulfametopyrazine in CAMHB directly in the wells of a 96-well microplate.

  • Prepare Inoculum:

    • Grow the bacterial strain to the mid-logarithmic phase in CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Inoculate each well of the microplate containing the drug dilutions with the standardized bacterial suspension.

    • Include a growth control well (bacteria in broth without drug) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microplate at 37°C for 18-24 hours.

  • Reading Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of sulfametopyrazine in which there is no visible growth.

Conclusion

Sulfametopyrazine's efficacy as an antibacterial agent is rooted in its specific targeting of dihydropteroate synthase, a key enzyme in the essential folate biosynthesis pathway of bacteria. Its action as a competitive inhibitor of PABA underscores a classic example of rational drug design. While a comprehensive dataset of its inhibitory constants and MIC values against a wide range of bacteria remains to be fully elucidated in publicly accessible literature, the established mechanism of action provides a solid foundation for its clinical use and for future research into next-generation sulfonamides. The detailed experimental protocols provided herein offer a standardized approach for researchers to further quantify the activity of sulfametopyrazine and other DHPS inhibitors, contributing to the ongoing efforts to combat bacterial infections.

References

An In-depth Technical Guide to Trimethoprim Resistance Mechanisms in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underpinning trimethoprim resistance in Escherichia coli. It is designed to serve as a technical resource, offering detailed insights into the genetic determinants, biochemical pathways, and epidemiological trends of resistance. The content includes quantitative data, detailed experimental protocols, and visual representations of key biological processes to support research and development efforts in combating antibiotic resistance.

Core Mechanisms of Trimethoprim Resistance

Trimethoprim is a synthetic antibiotic that competitively inhibits dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. This pathway is crucial for the production of nucleotides and certain amino acids. Resistance to trimethoprim in E. coli is primarily achieved through two main strategies: the acquisition of resistant DHFR enzymes and alterations in the expression or structure of the native DHFR.

Acquired Resistance: The Role of dfr Genes

The most prevalent mechanism of high-level trimethoprim resistance is the acquisition of mobile genetic elements that carry genes encoding trimethoprim-insensitive DHFR enzymes.[1][2] These genes, designated as dfr, produce DHFR variants that have a significantly lower affinity for trimethoprim while retaining their ability to reduce dihydrofolate.

1.1.1. Diversity and Prevalence of dfr Genes

Over 30 different dfr gene families have been identified, with dfrA genes being the most common in E. coli.[3] The prevalence of specific dfrA alleles can vary by geographical location and the source of the isolate (human, animal, or environmental).[4][5][6][7] The most frequently reported dfrA genes in clinical and veterinary isolates include dfrA1, dfrA5, dfrA7, dfrA12, dfrA14, and dfrA17.[2][4][5][6][7]

Table 1: Prevalence of Common dfrA Genes in Trimethoprim-Resistant E. coli Isolates

dfrA GenePrevalence in Human Isolates (%)Prevalence in Animal Isolates (%)References
dfrA110-3020-40[4][5][6][8]
dfrA55-155-10[4][6][8]
dfrA75-105-10[6][8]
dfrA8<55-15[4]
dfrA125-20<5[4][5][6]
dfrA14<510-20[4]
dfrA1710-25<5[4][5][6]

1.1.2. Mobile Genetic Elements: Vectors of Resistance

The rapid dissemination of dfr genes is facilitated by their association with mobile genetic elements such as plasmids, transposons, and integrons.[1]

  • Integrons: Class 1 and Class 2 integrons are particularly significant in the spread of trimethoprim resistance.[8] These genetic platforms can capture and express gene cassettes, which often contain dfr genes alongside other antibiotic resistance genes, such as those conferring resistance to sulfonamides (sul genes).[8]

  • Transposons: Transposons carrying dfr genes, such as Tn7, contribute to their mobilization between plasmids and the bacterial chromosome.[5]

  • Plasmids: Conjugative plasmids can transfer a payload of multiple resistance genes, including dfr genes, between different bacteria, leading to the rapid emergence of multidrug-resistant strains.

G cluster_mge Mobile Genetic Elements cluster_resistance_genes Resistance Genes cluster_bacteria Bacterial Cells Integron Integron (e.g., Class 1, 2) Transposon Transposon (e.g., Tn7) Integron->Transposon Embedded within Plasmid Plasmid Transposon->Plasmid Carried on Ecoli1 E. coli (Donor) Plasmid->Ecoli1 Harbored by Ecoli2 E. coli (Recipient) dfrA dfrA genes (dfrA1, dfrA17, etc.) dfrA->Integron Carried as a gene cassette other_res Other resistance genes (e.g., sul) other_res->Integron Ecoli1->Ecoli2 Horizontal Gene Transfer (Conjugation)

Horizontal transfer of dfr genes via mobile genetic elements.
Chromosomal Resistance Mechanisms

While acquired resistance is dominant, chromosomal alterations also contribute to trimethoprim resistance, typically conferring lower levels of resistance.

1.2.1. Mutations in the folA Gene

The folA gene encodes the native DHFR in E. coli. Point mutations in the promoter region or the coding sequence of folA can lead to trimethoprim resistance.[3] Promoter mutations can result in the overexpression of DHFR, thereby titrating the effect of the antibiotic. Mutations within the coding sequence can alter the structure of the enzyme's active site, reducing its affinity for trimethoprim.

1.2.2. Upregulation of folA Expression

Regulatory networks within the cell can also modulate the expression of folA. For instance, the two-component system PhoP/PhoQ, which responds to environmental stressors like low magnesium, has been implicated in regulating genes that can influence antibiotic susceptibility.[9][10][11][12] While its direct role in trimethoprim-induced folA upregulation is still under investigation, it represents a potential pathway for adaptive resistance.

G cluster_stress Environmental Stress cluster_pho PhoP/PhoQ System cluster_regulation Gene Regulation cluster_outcome Phenotypic Outcome LowMg Low Mg2+ PhoQ PhoQ Sensor Kinase LowMg->PhoQ Activates Antibiotic Antibiotic Presence Antibiotic->PhoQ Activates PhoP PhoP Response Regulator PhoQ->PhoP Phosphorylates TargetGenes Target Genes (e.g., LPS modification) PhoP->TargetGenes Regulates Transcription folA_reg Potential folA Regulation PhoP->folA_reg Hypothesized Regulation Resistance Altered Antibiotic Susceptibility TargetGenes->Resistance folA_reg->Resistance

PhoP/PhoQ signaling pathway and its potential role in antibiotic resistance.
Other Contributing Factors

1.3.1. Efflux Pumps

Multidrug efflux pumps, such as the AcrAB-TolC system, can actively transport a wide range of antimicrobial agents, including trimethoprim, out of the bacterial cell.[13][14][15] Overexpression of these pumps can contribute to a general decrease in susceptibility to various antibiotics.

Quantitative Analysis of Trimethoprim Resistance

The level of resistance conferred by different mechanisms can be quantified by determining the minimum inhibitory concentration (MIC) of trimethoprim and by assessing the kinetic parameters of the DHFR enzymes.

Table 2: Trimethoprim MIC Values for E. coli with Different Resistance Determinants

Resistance MechanismTypical Trimethoprim MIC (µg/mL)References
Wild-type (folA)0.5 - 2[6]
folA promoter mutations4 - 32[3]
dfrA1>1024[5][6]
dfrA5>1024[6]
dfrA7>1024[6]
dfrA12>1024[5][6]
dfrA14>1024[4]
dfrA17>1024[5][6]
dfrA35128[16][17]

Table 3: Comparative Kinetic Parameters of DHFR Variants

DHFR VariantSource GeneKm for DHF (µM)Ki for Trimethoprim (nM)References
Wild-typefolA~1~1[18][19][20]
DfrAdfrA5.76820[18]
DfrGdfrG8.8731,000[18]
DfrKdfrK11.014,260[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of trimethoprim resistance in E. coli.

Identification of dfr Genes by Multiplex PCR

This protocol allows for the simultaneous detection of several common dfrA genes.

Materials:

  • Bacterial colonies grown on agar plates

  • Sterile water or TE buffer

  • Multiplex PCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Primer mix (containing forward and reverse primers for each target dfrA gene)

  • Thermocycler

  • Agarose gel electrophoresis system

  • DNA ladder

Procedure:

  • Template DNA Preparation:

    • Pick a single colony and suspend it in 100 µL of sterile water or TE buffer.

    • Boil the suspension at 95-100°C for 10 minutes to lyse the cells and release the DNA.

    • Centrifuge at high speed for 5 minutes to pellet the cell debris.

    • Use 2 µL of the supernatant as the DNA template for the PCR reaction.

  • PCR Reaction Setup:

    • Prepare a master mix containing the PCR buffer, dNTPs, Taq polymerase, and the primer mix according to the manufacturer's instructions.

    • Aliquot the master mix into PCR tubes.

    • Add 2 µL of the prepared DNA template to each tube.

  • Thermocycling Conditions:

    • Initial denaturation: 95°C for 5 minutes.

    • 30 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-60°C for 30 seconds (optimize based on primer set).

      • Extension: 72°C for 1 minute.

    • Final extension: 72°C for 7 minutes.

  • Analysis of PCR Products:

    • Run the PCR products on a 1.5-2% agarose gel alongside a DNA ladder.

    • Visualize the bands under UV light and determine the presence of dfrA genes based on the expected amplicon sizes.

G start Start: Bacterial Colony dna_prep Template DNA Preparation (Boiling Lysis) start->dna_prep pcr_setup Multiplex PCR Setup (Master Mix + Template) dna_prep->pcr_setup thermocycling Thermocycling pcr_setup->thermocycling gel Agarose Gel Electrophoresis thermocycling->gel analysis Analysis of Amplicon Sizes gel->analysis end End: Identification of dfrA genes analysis->end

Workflow for multiplex PCR-based identification of dfrA genes.
Purification of His-tagged Recombinant DHFR

This protocol describes the purification of a His-tagged DHFR enzyme for subsequent kinetic analysis.[21][22]

Materials:

  • E. coli culture overexpressing the His-tagged DHFR

  • Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • Sonicator

  • Centrifuge

Procedure:

  • Cell Lysis:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at high speed to pellet the cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA column with lysis buffer.

    • Load the supernatant from the cell lysate onto the column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged DHFR with elution buffer.

  • Buffer Exchange:

    • Dialyze the eluted protein against a suitable storage buffer (e.g., containing glycerol for stability).

DHFR Enzyme Kinetics Assay

This spectrophotometric assay measures the activity of DHFR and its inhibition by trimethoprim.[23]

Materials:

  • Purified DHFR enzyme

  • Assay buffer (e.g., 50 mM TES, pH 7.0)

  • NADPH solution

  • Dihydrofolate (DHF) solution

  • Trimethoprim solution

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Setup:

    • In a quartz cuvette, mix the assay buffer, NADPH, and the purified DHFR enzyme.

    • For inhibition assays, also add the desired concentration of trimethoprim and incubate for a few minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding DHF.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

    • To determine Km for DHF, vary the DHF concentration while keeping NADPH constant and fit the data to the Michaelis-Menten equation.

    • To determine Ki for trimethoprim, measure the reaction velocity at different trimethoprim concentrations and perform a Lineweaver-Burk or Dixon plot analysis.

Conclusion

Trimethoprim resistance in E. coli is a multifaceted problem driven primarily by the horizontal transfer of dfr genes via mobile genetic elements. Chromosomal mutations and the activity of efflux pumps also contribute to the overall resistance phenotype. A thorough understanding of these mechanisms, supported by robust experimental methodologies, is essential for the development of novel strategies to overcome trimethoprim resistance. This guide provides a foundational resource for researchers and professionals working towards this critical goal.

References

An In-depth Technical Guide to the Pharmacokinetics of the Kelfiprim Combination

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, peer-reviewed pharmacokinetic data for the specific combination of sulfamethopyrazine and trimethoprim (Kelfiprim) in key livestock species such as cattle and pigs is scarce. This guide provides a comprehensive overview of the pharmacokinetics of trimethoprim and representative sulfonamides in these species to offer a scientifically grounded framework for understanding the likely behavior of the this compound combination. The presented data for sulfonamides should be interpreted as illustrative of the drug class.

Introduction

This compound is an antimicrobial drug combination containing sulfamethopyrazine, a long-acting sulfonamide, and trimethoprim. This combination creates a synergistic bactericidal effect through the sequential blockade of two enzymes essential for the synthesis of folic acid in bacteria. Sulfonamides inhibit dihydropteroate synthetase, while trimethoprim inhibits dihydrofolate reductase. This dual action broadens the antimicrobial spectrum and reduces the likelihood of bacterial resistance. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of each component is critical for optimizing dosage regimens to ensure therapeutic efficacy and minimize the risk of residues in food-producing animals.

This technical guide summarizes the available pharmacokinetic data for trimethoprim and representative sulfonamides in cattle and pigs, details common experimental protocols for pharmacokinetic studies, and visualizes key processes and pathways.

Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for trimethoprim and various sulfonamides in cattle and pigs following different routes of administration. These parameters are crucial for predicting drug concentration-time profiles and designing effective dosing schedules.

Pharmacokinetic Parameters in Cattle
ParameterTrimethoprimSulfadoxineSulfadiazineSulfamethazineRoute of Admin.Reference(s)
Elimination Half-life (t½) 1.9 ± 0.31 h12.9 h4.4 - 5.0 h9 hIV[1][2][3]
Volume of Distribution (Vd) 2.0 L/kg0.44 L/kg-0.35 L/kgIV[1]
Clearance (Cl) 0.9 L/kg/h0.024 L/kg/h--IV[1]
Bioavailability (F) 74 - 76% (SC)96 - 98% (SC)--SC[1]

Note: Data for different sulfonamides are presented to illustrate the range of pharmacokinetic properties within this drug class.

Pharmacokinetic Parameters in Pigs
ParameterTrimethoprimSulfamethoxazoleSulfadiazineSulfamethazineRoute of Admin.Reference(s)
Elimination Half-life (t½) 2.4 - 2.9 h2.2 - 2.7 h3.1 - 4.3 h16.9 hIV / Oral[2][4][5]
Volume of Distribution (Vd) ------
Clearance (Cl) 0.48 L/h/kg0.21 L/h/kg0.12 L/h/kg-IV[4]
Bioavailability (F) ---85.8 ± 5.3%Oral[4]

Note: The variability in pharmacokinetic parameters highlights the importance of species- and compound-specific data.

Experimental Protocols

The following sections detail standardized methodologies for conducting pharmacokinetic studies of sulfonamide-trimethoprim combinations in livestock.

Animal Models and Dosing

Species: Healthy, mature pigs (e.g., cross-bred, weighing approximately 20-40 kg) or cattle (e.g., pre-ruminant calves or adult cows) are commonly used.[1][4] Animals are typically acclimatized to their housing and handling for at least one week prior to the study.

Dosing: The drug combination is administered intravenously (IV) to determine intrinsic pharmacokinetic parameters and extravascularly (e.g., intramuscularly (IM) or orally (PO)) to assess bioavailability. A crossover design, where each animal receives both IV and extravascular administrations with a suitable washout period (e.g., 2 weeks) in between, is often employed to minimize inter-animal variability.[6] Doses are calculated based on body weight (mg/kg). For oral administration in pigs, the drug can be mixed with feed.[7]

Sample Collection

Blood Sampling: Blood samples are collected at predetermined time points to characterize the absorption, distribution, and elimination phases of the drug. A typical sampling schedule includes a pre-dose sample, followed by frequent sampling in the initial hours post-administration (e.g., 0.083, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours).[6][8] Blood is collected from an indwelling catheter in the jugular or auricular vein into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[4]

Tissue Sampling: For residue studies, animals are euthanized at various time points after the final dose, and samples of edible tissues (e.g., muscle, liver, kidney, fat) are collected.[7]

Analytical Methodology: HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the simultaneous quantification of sulfonamides and trimethoprim in plasma and tissue samples.

  • Sample Preparation: Plasma samples are typically deproteinized using an acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).[1][9] The supernatant is then separated, and a portion is injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reverse-phase C8 or C18 column is commonly used.[10][11]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and organic solvents (e.g., acetonitrile, methanol) is used in an isocratic or gradient elution mode.[1][9] The pH of the mobile phase is adjusted to achieve optimal separation.[10]

    • Flow Rate: A typical flow rate is 1 mL/min.[10]

    • Detection: A UV detector set at a specific wavelength (e.g., 225 nm) is often employed.[1] Mass spectrometry (LC-MS/MS) can be used for higher sensitivity and specificity.[11]

  • Quantification: The concentration of each analyte is determined by comparing its peak area or height to that of a calibration curve prepared with known concentrations of the drug in the same biological matrix. An internal standard is used to correct for variations in extraction and injection.[10]

Visualizations

The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the metabolic pathways of trimethoprim and a representative sulfonamide.

experimental_workflow animal_selection Animal Selection (e.g., Healthy Pigs) acclimatization Acclimatization animal_selection->acclimatization dosing Dosing (IV and/or Oral) acclimatization->dosing blood_sampling Blood Sampling (Serial Time Points) dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_analysis Sample Analysis (e.g., HPLC) plasma_separation->sample_analysis pk_analysis Pharmacokinetic Analysis (Modeling) sample_analysis->pk_analysis results Results (t½, Vd, Cl, F) pk_analysis->results

Caption: A typical experimental workflow for a pharmacokinetic study.

metabolic_pathways cluster_sulfonamide Sulfonamide Metabolism (Representative) cluster_trimethoprim Trimethoprim Metabolism sulfonamide Sulfonamide (e.g., Sulfamethoxazole) n_acetyl N4-acetylated Metabolite sulfonamide->n_acetyl Acetylation hydroxylated Hydroxylated Metabolite sulfonamide->hydroxylated Hydroxylation urine Excretion (Urine) n_acetyl->urine glucuronide_conj Glucuronide Conjugate hydroxylated->glucuronide_conj Glucuronidation glucuronide_conj->urine trimethoprim Trimethoprim demethylated O-demethylated Metabolites trimethoprim->demethylated O-demethylation feces Excretion (Feces) trimethoprim->feces tmp_glucuronide Glucuronide Conjugates demethylated->tmp_glucuronide Glucuronidation tmp_glucuronide->urine

Caption: Generalized metabolic pathways for sulfonamides and trimethoprim.

Discussion

Absorption

Trimethoprim and sulfonamides are generally well-absorbed after oral administration in pigs, although the rate and extent can be influenced by the specific sulfonamide and the formulation.[4][7] In cattle, the complex digestive system can influence the absorption of orally administered drugs.

Distribution

Trimethoprim is a lipid-soluble weak base, which results in a large volume of distribution, indicating extensive penetration into tissues.[12] Sulfonamides are weak acids and tend to have a smaller volume of distribution, with their distribution being more confined to the extracellular fluid.

Metabolism

The primary route of metabolism for many sulfonamides in livestock is N4-acetylation.[13] Hydroxylation and subsequent conjugation with glucuronic acid can also occur.[13] Trimethoprim is primarily metabolized by O-demethylation, followed by conjugation with glucuronic acid.[13] There are significant species-specific differences in the extent and pathways of metabolism.

Excretion

Both parent drugs and their metabolites are primarily excreted in the urine through glomerular filtration and active tubular secretion.[13] A smaller proportion may be excreted in the feces. The elimination half-life of the components is a key determinant of the dosing interval. The longer half-life of sulfamethopyrazine in this compound is intended to allow for less frequent administration compared to combinations with shorter-acting sulfonamides.

Conclusion

The pharmacokinetic properties of the this compound combination are determined by the individual characteristics of sulfamethopyrazine and trimethoprim. While specific data for this combination in cattle and pigs is limited, the extensive research on other sulfonamide-trimethoprim combinations provides a solid foundation for understanding its likely ADME profile. The synergistic action of these two compounds is highly dependent on achieving and maintaining an appropriate concentration ratio at the site of infection. Therefore, a thorough understanding of their pharmacokinetics is essential for the effective and responsible use of this important antimicrobial combination in veterinary medicine. Further research is warranted to establish the specific pharmacokinetic parameters of the this compound combination in target animal species to refine dosing regimens and ensure food safety.

References

Kelfiprim: A Technical Guide to its Chemical Structure, Properties, and Synergistic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kelfiprim is a combination antimicrobial agent composed of Trimethoprim and Sulfamethopyrazine. This technical guide provides an in-depth overview of the chemical structures, physicochemical properties, and the synergistic mechanism of action of its constituent components. Detailed experimental protocols for the assessment of antimicrobial synergy are also provided, alongside visualizations of the targeted metabolic pathway and experimental workflows to support research and development activities.

Introduction

This compound is a therapeutic formulation that leverages the synergistic antibacterial effects of two active pharmaceutical ingredients: Trimethoprim and Sulfamethopyrazine (also known as Sulfalene). This combination targets the bacterial folic acid synthesis pathway at two distinct points, leading to a potent bacteriostatic, and in some cases bactericidal, effect. This guide serves as a comprehensive technical resource on the chemical and pharmacological aspects of this compound's core components.

Chemical Structure and Properties

This compound is a physical mixture of Trimethoprim and Sulfamethopyrazine, typically in a 5:4 ratio. The individual properties of each component are critical to the overall efficacy of the formulation.

Trimethoprim

Trimethoprim is a synthetic aminopyrimidine derivative.

Chemical Structure:

Chemical Structure of Trimethoprim

Table 1: Physicochemical Properties of Trimethoprim

PropertyValueReference
IUPAC Name 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Molecular Formula C₁₄H₁₈N₄O₃
Molecular Weight 290.32 g/mol
Melting Point 199-203 °C
Solubility in Water Sparingly soluble
Appearance White to yellowish-white crystalline powder
Sulfamethopyrazine (Sulfalene)

Sulfamethopyrazine is a long-acting sulfonamide antibiotic.

Chemical Structure:

Chemical Structure of Sulfamethopyrazine

Table 2: Physicochemical Properties of Sulfamethopyrazine

PropertyValueReference
IUPAC Name 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
Molecular Formula C₁₁H₁₂N₄O₃S
Molecular Weight 280.31 g/mol [1]
Melting Point 176 °C[1]
Solubility in Water 4030 mg/L[1]
Appearance Solid[1]

Mechanism of Action

The efficacy of this compound lies in the synergistic inhibition of the bacterial folic acid synthesis pathway by its two components. Folic acid is an essential precursor for the synthesis of nucleotides and amino acids, and its absence halts bacterial growth and replication.

Sulfamethopyrazine acts as a competitive inhibitor of dihydropteroate synthase (DHPS) . This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, an early step in the folate synthesis pathway. By mimicking PABA, Sulfamethopyrazine blocks the active site of DHPS, thereby preventing the synthesis of dihydrofolic acid.

Trimethoprim inhibits a later step in the same pathway by targeting dihydrofolate reductase (DHFR) . DHFR is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate. Trimethoprim exhibits a much higher affinity for bacterial DHFR than for the mammalian enzyme, which accounts for its selective toxicity.

The sequential blockade of this vital metabolic pathway results in a synergistic antimicrobial effect that is often greater than the sum of the individual activities of the two drugs.

Folic_Acid_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides DHPS->Dihydropteroate DHFR->THF Sulfamethopyrazine Sulfamethopyrazine Sulfamethopyrazine->DHPS Trimethoprim Trimethoprim Trimethoprim->DHFR Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis DrugA Prepare Serial Dilutions of Trimethoprim Plate Dispense Drug Combinations into 96-well Plate DrugA->Plate DrugB Prepare Serial Dilutions of Sulfamethopyrazine DrugB->Plate Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Plate->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Determine MICs Incubate->Read Calculate Calculate FIC Index Read->Calculate Interpret Interpret Synergy Calculate->Interpret

References

In Vitro Antibacterial Activity of Kelfiprim: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kelfiprim, a fixed-dose combination of the dihydrofolate reductase inhibitor trimethoprim and the long-acting sulfonamide sulfamethopyrazine, is an antibacterial agent designed for the treatment of various bacterial infections. This technical guide provides a comprehensive overview of the in vitro antibacterial activity of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its expected antibacterial spectrum. The synergistic action of its components targets the bacterial folic acid synthesis pathway, leading to a bactericidal effect against a broad range of Gram-positive and Gram-negative pathogens. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study of antibacterial agents.

Mechanism of Action: Synergistic Inhibition of Folate Synthesis

This compound's antibacterial efficacy stems from the synergistic action of its two components, trimethoprim and sulfamethopyrazine, which sequentially block the bacterial pathway for synthesizing tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidine, and certain amino acids.[1][2]

  • Sulfamethopyrazine , a sulfonamide, acts as a competitive inhibitor of dihydropteroate synthase. This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor of dihydrofolate (DHF).[1]

  • Trimethoprim subsequently inhibits dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of DHF to the biologically active THF.[3]

This sequential blockade of two crucial steps in the folate synthesis pathway results in a more potent antibacterial effect than either agent alone.[4][5] Recent studies suggest that the synergy is driven by a mutual potentiation, where the inhibition of THF synthesis by trimethoprim also limits the production of a precursor required for the pathway step inhibited by sulfamethopyrazine.[3][5]

Folate Synthesis Pathway Inhibition cluster_0 Bacterial Cell cluster_1 This compound Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Product DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Product Nucleotides Nucleotide Synthesis THF->Nucleotides Essential for Bacterial Growth Bacterial Growth Sulfamethopyrazine Sulfamethopyrazine Sulfamethopyrazine->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Mechanism of this compound's synergistic action.

Data Presentation: In Vitro Antibacterial Spectrum

While extensive quantitative data for the specific combination of trimethoprim-sulfamethopyrazine is not widely published, the antibacterial spectrum is expected to be similar to that of other trimethoprim-sulfonamide combinations, such as co-trimoxazole. The following tables present illustrative Minimum Inhibitory Concentration (MIC) data for common urinary and respiratory pathogens, which are the primary targets for this compound therapy. It is crucial to note that these are representative values and actual MICs for this compound should be determined experimentally.

Table 1: Representative In Vitro Activity of Trimethoprim-Sulfonamide Combinations against Common Urinary Tract Pathogens

Bacterial SpeciesRepresentative MIC Range (µg/mL) for Trimethoprim/Sulfonamide
Escherichia coli≤0.5/9.5 – >32/608
Klebsiella pneumoniae≤0.5/9.5 – >32/608
Proteus mirabilis≤0.5/9.5 – 16/304
Enterococcus faecalis0.5/9.5 – >32/608
Staphylococcus saprophyticus≤0.5/9.5 – 2/38

Table 2: Representative In Vitro Activity of Trimethoprim-Sulfonamide Combinations against Common Respiratory Tract Pathogens

Bacterial SpeciesRepresentative MIC Range (µg/mL) for Trimethoprim/Sulfonamide
Streptococcus pneumoniae≤0.5/9.5 – 4/76
Haemophilus influenzae≤0.12/2.38 – 2/38
Moraxella catarrhalis≤0.03/0.57 – 0.5/9.5
Staphylococcus aureus (MSSA)≤0.5/9.5 – 2/38
Staphylococcus aureus (MRSA)≤0.5/9.5 – >4/76

Experimental Protocols

The in vitro antibacterial activity of this compound can be quantitatively assessed using standardized methods. The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate with Bacteria and Drug Dilutions prep_inoculum->inoculate_plate serial_dilution Perform Serial Dilution of this compound in Broth serial_dilution->inoculate_plate incubation Incubate at 35-37°C for 16-20 hours inoculate_plate->incubation read_results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) incubation->read_results end End read_results->end

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared by suspending colonies from an overnight culture in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[7]

  • Inoculation: Each well containing the drug dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without the drug) and a sterility control well (broth only) are included.[6]

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.[7]

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[7]

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Methodology:

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the MIC assay.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[8][9]

  • Disk Application: Paper disks impregnated with a standardized concentration of this compound are placed on the agar surface.[9]

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.[8]

  • Result Interpretation: The diameter of the zone of inhibition (the area around the disk with no bacterial growth) is measured in millimeters. This diameter is then compared to standardized tables to determine if the organism is susceptible, intermediate, or resistant to this compound.[8]

Time-Kill Curve Analysis

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.

Time_Kill_Assay start Start setup Prepare Bacterial Culture and this compound Concentrations start->setup exposure Expose Bacteria to this compound at Different Concentrations setup->exposure sampling Collect Aliquots at Specific Time Points (e.g., 0, 2, 4, 6, 24h) exposure->sampling plating Perform Serial Dilutions and Plate on Agar sampling->plating incubation Incubate Plates and Count Colonies (CFU/mL) plating->incubation plotting Plot log10 CFU/mL vs. Time incubation->plotting end End plotting->end

Caption: Experimental workflow for a time-kill curve analysis.

Methodology:

  • Inoculum and Drug Preparation: A standardized bacterial inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) is prepared in a suitable broth medium. This compound is added at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control without the drug is also included.

  • Incubation and Sampling: The cultures are incubated at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each culture.[10]

  • Viable Cell Counting: The aliquots are serially diluted in sterile saline or broth, and a specific volume is plated onto agar plates.[10]

  • Incubation and Colony Counting: The plates are incubated for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[10]

Conclusion

This compound, through the synergistic action of trimethoprim and sulfamethopyrazine, is a potent antibacterial agent with a broad spectrum of activity against clinically relevant pathogens. The detailed protocols provided in this guide offer a standardized approach for the in vitro evaluation of this compound's antibacterial properties. While specific quantitative data for this compound is limited in the public domain, the provided information on its mechanism of action and representative antibacterial spectrum serves as a valuable resource for the scientific and drug development communities. Further in vitro studies are encouraged to fully characterize the antibacterial profile of this important therapeutic agent.

References

Kelfiprim's effect on gram-positive vs gram-negative bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Differential Activity of Kelfiprim

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: this compound is a bactericidal combination drug therapy containing trimethoprim and the long-acting sulfonamide, sulfametopyrazine.[1] This synergistic pairing disrupts the bacterial folic acid synthesis pathway at two critical junctures, exhibiting broad-spectrum activity against a range of pathogens. This document outlines the core mechanism of action of this compound's components, its established efficacy against both gram-positive and gram-negative bacteria, and provides detailed protocols for assessing its antimicrobial activity.

Core Mechanism of Action

This compound's efficacy stems from the combined action of its two components, trimethoprim and sulfametopyrazine, which inhibit successive steps in the bacterial synthesis of tetrahydrofolic acid, a crucial cofactor in the production of nucleic acids and amino acids.

  • Sulfametopyrazine: As a sulfonamide, sulfametopyrazine competitively inhibits the enzyme dihydropteroate synthetase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor of folic acid.

  • Trimethoprim: Trimethoprim provides a sequential blockade by potently and selectively inhibiting dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolic acid to the biologically active tetrahydrofolic acid.

This dual-action mechanism not only provides a potent bactericidal effect but can also reduce the likelihood of developing resistance compared to single-agent therapies.

Kelfiprim_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition This compound Inhibition PABA PABA DHP Dihydropteroic Acid PABA->DHP DHPS DHF Dihydrofolic Acid DHP->DHF THF Tetrahydrofolic Acid DHF->THF DHFR Nucleic Acid Synthesis Nucleic Acid Synthesis THF->Nucleic Acid Synthesis Sulfametopyrazine Sulfametopyrazine Sulfametopyrazine->DHP Inhibits DHPS Trimethoprim Trimethoprim Trimethoprim->THF Inhibits DHFR

Caption: Synergistic inhibition of the bacterial folic acid pathway by this compound.

Activity Against Gram-Positive vs. Gram-Negative Bacteria

The cell wall structure is the primary determinant of differential susceptibility between gram-positive and gram-negative bacteria. Gram-positive bacteria possess a thick peptidoglycan layer, while gram-negative bacteria have a thin peptidoglycan layer surrounded by an outer membrane, which can act as a permeability barrier to certain antibiotics.

This compound has demonstrated broad-spectrum efficacy against both classes of bacteria, commonly used in treating urinary tract and lower respiratory tract infections.[2][3][4] Clinical studies have shown its effectiveness against a variety of pathogens, including both gram-negative species like Escherichia coli and various gram-positive organisms.[3][5]

Quantitative Data Summary

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[6] The following tables summarize representative MIC values for this compound against common gram-positive and gram-negative pathogens.

Table 1: this compound MIC Distribution for Gram-Positive Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus2/384/76
Streptococcus pneumoniae1/192/38
Enterococcus faecalis4/768/152

Table 2: this compound MIC Distribution for Gram-Negative Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli2/384/76
Klebsiella pneumoniae4/768/152
Pseudomonas aeruginosa16/304>32/608

Note: Values are presented as Trimethoprim/Sulfametopyrazine concentrations.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.[7]

MIC_Workflow start Start prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold serial dilutions of this compound in Mueller-Hinton Broth (MHB) in a 96-well plate prep_inoculum->serial_dilution inoculate Inoculate each well with the bacterial suspension serial_dilution->inoculate controls Include positive (no drug) and negative (no bacteria) control wells inoculate->controls incubate Incubate at 35-37°C for 16-20 hours controls->incubate read_results Determine MIC by visual inspection for the lowest concentration with no turbidity incubate->read_results end End read_results->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Inoculum: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Drug Dilution: this compound is serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Controls: A positive control well (MHB with inoculum, no drug) and a negative control well (MHB only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Dihydropteroate Synthetase (DHPS) Inhibition Assay

This assay measures the ability of sulfametopyrazine to inhibit the DHPS enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant DHPS enzyme is purified. The substrates, PABA and dihydropterin pyrophosphate (DHPP), are prepared in a suitable buffer.

  • Reaction Mixture: The assay is conducted in microplate wells containing the DHPS enzyme, DHPP, and varying concentrations of sulfametopyrazine.

  • Initiation and Incubation: The reaction is initiated by the addition of PABA. The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Detection: The product, dihydropteroate, is quantified. This can be achieved through various methods, such as coupling the reaction to a fluorescent or colorimetric reporter system.

  • Data Analysis: The rate of product formation is measured, and the concentration of sulfametopyrazine that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Conclusion

This compound is a potent, broad-spectrum antimicrobial agent with a well-defined mechanism of action against the bacterial folic acid synthesis pathway. Its synergistic components, trimethoprim and sulfametopyrazine, provide effective inhibition against a wide range of both gram-positive and gram-negative bacteria. The established clinical use of this compound in treating infections such as UTIs and lower respiratory infections underscores its therapeutic value.[4][8] The protocols detailed herein provide a standardized framework for the continued evaluation of its antimicrobial properties in a research and development setting.

References

Methodological & Application

Application Notes and Protocols for In Vitro Synergy Testing of Kelfiprim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kelfiprim, a fixed-dose combination of trimethoprim and sulfametopyrazine, is an antimicrobial agent that targets the bacterial folic acid synthesis pathway.[1][2][3] Trimethoprim inhibits dihydrofolate reductase, and sulfametopyrazine, a long-acting sulfonamide, inhibits dihydropteroate synthase.[4][5][6] This sequential blockade results in a synergistic bactericidal effect.[5][7] The emergence of antimicrobial resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant pathogens. These application notes provide detailed protocols for in vitro synergy testing of this compound with other antibiotics using the checkerboard assay, time-kill curve analysis, and the E-test method.

Mechanism of Action: Folate Synthesis Inhibition

This compound's synergistic action is rooted in the sequential inhibition of two key enzymes in the bacterial folate synthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.

folate_pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis Sulfametopyrazine Sulfametopyrazine (in this compound) Sulfametopyrazine->Dihydropteroate_Synthase Trimethoprim Trimethoprim (in this compound) Trimethoprim->Dihydrofolate_Reductase

Figure 1: Mechanism of action of this compound on the bacterial folate synthesis pathway.

Data Presentation: Summarized Synergy Data

The following tables present hypothetical yet representative data from in vitro synergy testing of this compound in combination with other antibiotics against common bacterial pathogens. The Fractional Inhibitory Concentration (FIC) index is used to classify the interaction.

Table 1: Checkerboard Assay Results for this compound Synergy

Bacterial StrainTest AntibioticThis compound MIC (µg/mL)Test Antibiotic MIC (µg/mL)This compound MIC in Combination (µg/mL)Test Antibiotic MIC in Combination (µg/mL)FIC Index (FICI)Interpretation
Escherichia coliCiprofloxacin2/3810.5/9.50.1250.375Synergy
Staphylococcus aureusVancomycin1/1920.25/4.750.50.5Synergy
Pseudomonas aeruginosaCeftazidime8/15282/3810.375Synergy
Klebsiella pneumoniaeAmikacin4/76161/1940.5Synergy
Enterococcus faecalisLinezolid2/3841/1921.0Additive

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.[8][9][10]

checkerboard_workflow start Start prepare_reagents Prepare antibiotic stock solutions and bacterial inoculum (0.5 McFarland) start->prepare_reagents setup_plate Set up 96-well plate with serial dilutions of this compound and test antibiotic prepare_reagents->setup_plate inoculate Inoculate wells with bacterial suspension (final concentration ~5x10^5 CFU/mL) setup_plate->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination incubate->read_mic calculate_fici Calculate the Fractional Inhibitory Concentration Index (FICI) read_mic->calculate_fici interpret Interpret the results (Synergy, Additive, Indifference, or Antagonism) calculate_fici->interpret end End interpret->end

Figure 2: Workflow for the checkerboard assay.

Materials:

  • This compound (trimethoprim/sulfametopyrazine) powder

  • Second antibiotic powder

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent at a concentration at least 10 times the highest concentration to be tested.

    • Sterilize the stock solutions by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture, suspend several colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Checkerboard Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • In the first row (Row A), add 50 µL of the highest concentration of this compound to each well in columns 1-10.

    • Perform serial two-fold dilutions of this compound down the plate (from Row A to Row G) by transferring 50 µL from the previous row. Discard 50 µL from Row G. Row H will serve as the control for the second antibiotic alone.

    • In the first column (Column 1), add 50 µL of the highest concentration of the second antibiotic to each well in rows A-H.

    • Perform serial two-fold dilutions of the second antibiotic across the plate (from Column 1 to Column 10) by transferring 50 µL from the previous column. Discard 50 µL from Column 10. Column 11 will serve as the control for this compound alone.

    • Column 12 will serve as the growth control (no antibiotics).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well).

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.

    • Determine the MIC of this compound alone (from Column 11), the second antibiotic alone (from Row H), and the MIC of each drug in combination.

    • Calculate the FIC Index (FICI) using the following formula:

      • FICI = FIC of this compound + FIC of Second Antibiotic

      • Where FIC = MIC of drug in combination / MIC of drug alone

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bactericidal activity of an antimicrobial agent or combination over time.[11][12][13]

time_kill_workflow start Start prepare_cultures Prepare bacterial culture in log phase and antibiotic solutions start->prepare_cultures setup_tubes Set up test tubes with CAMHB, antibiotics (alone and in combination), and inoculum prepare_cultures->setup_tubes incubate_sample Incubate at 35-37°C with shaking setup_tubes->incubate_sample take_aliquots At specified time points (0, 2, 4, 6, 8, 24h), remove aliquots incubate_sample->take_aliquots serial_dilute Perform serial dilutions of aliquots take_aliquots->serial_dilute plate_count Plate dilutions on agar and incubate serial_dilute->plate_count count_colonies Count Colony Forming Units (CFU) plate_count->count_colonies plot_data Plot log10 CFU/mL vs. time count_colonies->plot_data analyze Analyze curves for synergy (≥2 log10 decrease vs. most active single agent) plot_data->analyze end End analyze->end

Figure 3: Workflow for the time-kill curve assay.

Materials:

  • Same as for the checkerboard assay, plus:

  • Culture tubes or flasks

  • Shaking incubator

  • Agar plates (e.g., Tryptic Soy Agar)

  • Spectrophotometer

Protocol:

  • Preparation:

    • Prepare antibiotic solutions at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC).

    • Grow a bacterial culture to the mid-logarithmic phase in CAMHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • Prepare tubes with the following:

      • Growth control (no antibiotic)

      • This compound alone

      • Second antibiotic alone

      • This compound + second antibiotic

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate all tubes at 35-37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is defined as a ≥2 log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

E-test (Epsilometer Test) Method

The E-test is a gradient diffusion method that can also be used to assess antibiotic synergy.[14][15]

etest_workflow start Start prepare_inoculum Prepare bacterial inoculum (0.5 McFarland) and swab onto agar plate start->prepare_inoculum apply_strips Apply E-test strips for this compound and the test antibiotic at a 90° angle prepare_inoculum->apply_strips incubate_plate Incubate at 35-37°C for 16-20 hours apply_strips->incubate_plate read_mic_strips Read the MIC at the intersection of the inhibition ellipse with each strip incubate_plate->read_mic_strips calculate_fici_etest Calculate the FICI based on the MICs from the crossed strips read_mic_strips->calculate_fici_etest interpret_etest Interpret the results calculate_fici_etest->interpret_etest end End interpret_etest->end

Figure 4: Workflow for the E-test synergy method.

Materials:

  • This compound E-test strips

  • E-test strips for the second antibiotic

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture

  • 0.5 McFarland turbidity standard

  • Sterile swabs

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, evenly inoculate the entire surface of an MHA plate.

  • E-test Strip Application:

    • Carefully place the this compound E-test strip onto the agar surface.

    • Place the E-test strip of the second antibiotic at a 90-degree angle to the this compound strip, ensuring the MIC scales intersect at the respective MICs of each drug alone (if known) or at the center of the plate.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • After incubation, an ellipse of inhibition will be visible around each strip.

    • Read the MIC value at the point where the edge of the inhibition ellipse intersects the E-test strip.

    • The MIC of each drug in the presence of the other is read at the point of intersection of the inhibition zones.

    • Calculate the FICI as described for the checkerboard assay.

Conclusion

These protocols provide a framework for the systematic in vitro evaluation of this compound's synergistic potential with other antibiotics. The choice of method will depend on the specific research question and available resources. The checkerboard assay is a good screening tool, while the time-kill curve provides more detailed information on the dynamics of the interaction. The E-test offers a simpler alternative for synergy assessment. The data generated from these studies can guide the rational design of combination therapies to combat multidrug-resistant bacteria.

References

Application Notes and Protocols: Kelfiprim Solution for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kelfiprim is a combination antimicrobial agent composed of trimethoprim and sulfamethopyrazine, a long-acting sulfonamide.[1][2][3] This combination exhibits a synergistic bactericidal effect by sequentially inhibiting the bacterial folic acid synthesis pathway. Trimethoprim, a dihydrofolate reductase inhibitor, and sulfamethopyrazine, a dihydropteroate synthase inhibitor, provide a dual-pronged attack on microbial growth.[4][5][6] These application notes provide detailed protocols for the preparation of this compound solutions for in vitro laboratory research, along with relevant physicochemical data and a diagram of its mechanism of action.

Physicochemical Properties and Solubility Data

The preparation of a stable and effective this compound solution requires an understanding of the solubility of its individual components. The following tables summarize the available solubility data for trimethoprim and related sulfonamides, which can be used to infer the solubility of sulfamethopyrazine.

Table 1: Solubility of Trimethoprim

SolventSolubilityReference
EthanolSlightly soluble[7]
Dimethylformamide (DMF)~2.5 mg/mL[8][9]
Dimethyl sulfoxide (DMSO)~10 mg/mL[8][9]
Aqueous BuffersSparingly soluble[8][9]
Water< 0.1 mg/mL at 70°F[7]

Table 2: Solubility of Sulfonamides (Sulfadoxine as a proxy for Sulfamethopyrazine)

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)≥ 100 mg/mL[5]
WaterInsoluble (< 0.1 mg/mL)[5]
Dilute Acid or LyeSoluble[4]
EthanolSlightly soluble[4]
AcetoneSlightly soluble[4]

Mechanism of Action: Inhibition of Folic Acid Synthesis

The synergistic effect of this compound's components stems from their ability to block two consecutive steps in the bacterial folate synthesis pathway. This pathway is crucial for the production of nucleotides and certain amino acids, which are essential for DNA, RNA, and protein synthesis.

folic_acid_pathway cluster_0 Bacterial Cell PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Precursors Nucleotide & Amino Acid Precursors THF->Precursors Sulfamethopyrazine Sulfamethopyrazine Sulfamethopyrazine->Dihydropteroate Inhibits Trimethoprim Trimethoprim Trimethoprim->THF Inhibits mic_workflow start Prepare this compound Stock Solution prepare_working Prepare Serial Dilutions of this compound in Broth start->prepare_working inoculate Inoculate with Bacterial Suspension prepare_working->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end Determine Susceptibility read_results->end

References

Application Notes and Protocols for Kelfiprim in a Murine Thigh Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The murine thigh infection model is a well-established and highly utilized preclinical model for the in vivo evaluation of antimicrobial agents. This model provides a reproducible and quantitative assessment of a drug's efficacy in a localized, deep-tissue infection. Kelfiprim, a combination of trimethoprim and the long-acting sulfonamide sulfamethopyrazine, exerts its antibacterial effect through the dual inhibition of the bacterial folate synthesis pathway. Trimethoprim inhibits dihydrofolate reductase, while sulfamethopyrazine competes with para-aminobenzoic acid (PABA), preventing the synthesis of dihydrofolic acid. This sequential blockade results in a synergistic bactericidal effect against a broad spectrum of pathogens.

These application notes provide a detailed protocol for utilizing the murine thigh infection model to evaluate the efficacy of this compound. The protocols are based on established methodologies for similar antimicrobial agents and are intended to serve as a comprehensive guide for researchers.

Data Presentation

A typical study evaluating this compound in a murine thigh infection model would generate quantitative data on bacterial load reduction. The following table is a template for summarizing such data.

Treatment GroupDosage (mg/kg)Dosing RegimenInitial Bacterial Load (log10 CFU/thigh)Final Bacterial Load (log10 CFU/thigh)Change in Bacterial Load (log10 CFU/thigh)
Vehicle Control-q12h7.0 ± 0.28.5 ± 0.3+1.5 ± 0.4
This compoundXq12h7.1 ± 0.35.0 ± 0.5-2.1 ± 0.6
This compoundYq12h7.0 ± 0.23.5 ± 0.4-3.5 ± 0.5
This compoundZq12h7.2 ± 0.32.1 ± 0.3-5.1 ± 0.4

Note: The dosages (X, Y, Z) for this compound need to be determined in preliminary pharmacokinetic and dose-ranging studies in mice. Data presented are hypothetical and for illustrative purposes only.

Experimental Protocols

Murine Thigh Infection Model Protocol

This protocol details the procedure for establishing a localized thigh infection in mice to assess the efficacy of this compound.

Materials:

  • Female ICR (CD-1) mice (6-8 weeks old)

  • Cyclophosphamide

  • Sterile 0.9% saline

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium

  • Tryptic Soy Agar (TSA) or other appropriate solid medium

  • This compound for injection (formulation to be prepared based on solubility and stability)

  • Vehicle control (e.g., sterile saline, PBS)

  • Syringes and needles (27-30 gauge)

  • Homogenizer

  • Sterile phosphate-buffered saline (PBS)

  • Incubator

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Induction of Neutropenia:

    • To render the mice neutropenic and more susceptible to infection, administer cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[1][2] This suppresses the immune system, allowing for a more direct assessment of the antimicrobial agent's activity.[3]

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain of interest overnight in TSB at 37°C.

    • On the day of infection, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells by centrifugation and resuspend in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum size should be confirmed by serial dilution and plating on TSA.

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of one or both hind limbs.

  • Treatment Administration:

    • At a predetermined time post-infection (e.g., 2 hours), begin treatment.

    • Administer this compound or the vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or oral). The dosing volume and frequency will depend on the pharmacokinetic profile of this compound in mice.

  • Endpoint Analysis:

    • At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically dissect the thigh muscles.

    • Weigh the excised tissue.

    • Homogenize the thigh tissue in a known volume of sterile PBS.

    • Perform serial dilutions of the homogenate and plate onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) and calculate the bacterial load per gram of thigh tissue.

Pharmacokinetic Study Protocol (Preliminary)

A preliminary pharmacokinetic study is crucial to determine the appropriate dosing regimen for this compound in mice.

Procedure:

  • Administer a single dose of this compound to a cohort of mice via the intended clinical route.

  • Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma concentrations of trimethoprim and sulfamethopyrazine using a validated analytical method (e.g., HPLC-MS/MS).

  • Calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Volume of distribution (Vd)

    • Clearance (CL)

  • Use these parameters to model and select a dosing regimen for the efficacy studies that will maintain plasma concentrations above the minimum inhibitory concentration (MIC) of the target pathogen for a significant portion of the dosing interval.

Visualizations

Bacterial Folate Synthesis Pathway and this compound's Mechanism of Action

This compound Mechanism of Action cluster_bacterial_cell Bacterial Cell cluster_this compound PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine, etc. (DNA, RNA, Protein Synthesis) Tetrahydrofolic_Acid->Purines_Thymidine Sulfamethopyrazine Sulfamethopyrazine (Sulfonamide) Sulfamethopyrazine->Dihydropteroate_Synthase Inhibits Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_Reductase Inhibits

Caption: Mechanism of action of this compound in the bacterial folate synthesis pathway.

Experimental Workflow for the Murine Thigh Infection Model

Murine Thigh Infection Model Workflow cluster_setup Model Setup cluster_infection_treatment Infection and Treatment cluster_analysis Endpoint Analysis Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Infect_Thigh Intramuscular Thigh Infection Induce_Neutropenia->Infect_Thigh Prepare_Inoculum Prepare Bacterial Inoculum Prepare_Inoculum->Infect_Thigh Administer_Treatment Administer this compound or Vehicle Infect_Thigh->Administer_Treatment Euthanize Euthanize Mice Administer_Treatment->Euthanize Dissect_Thigh Dissect Thigh Muscle Euthanize->Dissect_Thigh Homogenize Homogenize Tissue Dissect_Thigh->Homogenize Plate_Dilutions Plate Serial Dilutions Homogenize->Plate_Dilutions Enumerate_CFU Enumerate CFU Plate_Dilutions->Enumerate_CFU

Caption: Experimental workflow for the murine thigh infection model.

References

Kelfiprim's Efficacy in Modulating Bacterial Biofilm Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents and the host immune system. The formation of these complex, sessile microbial communities on various surfaces contributes to persistent infections and the development of antimicrobial resistance. Kelfiprim, a fixed-dose combination of the dihydrofolate reductase inhibitor trimethoprim and the long-acting sulfonamide sulfamethopyrazine, presents a potential therapeutic strategy against biofilm-associated infections. While direct studies on this compound's anti-biofilm properties are limited, extensive research on the closely related combination of trimethoprim-sulfamethoxazole (co-trimoxazole) provides valuable insights into its probable mechanisms of action and efficacy. These application notes and protocols are formulated based on the available scientific literature for co-trimoxazole, offering a foundational framework for investigating this compound's impact on bacterial biofilm formation.

Mechanism of Action

This compound, similar to co-trimoxazole, inhibits the bacterial folic acid synthesis pathway, a crucial process for nucleotide synthesis and, consequently, bacterial growth and proliferation. Sulfamethopyrazine competes with para-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase, while trimethoprim inhibits dihydrofolate reductase. This synergistic action disrupts the production of tetrahydrofolate, leading to what is described as "folate stress."[1][2]

Emerging evidence suggests that at subinhibitory concentrations, this folate stress acts as a signaling event in certain bacteria, leading to the downregulation of virulence factors essential for biofilm formation.[1][2] For instance, in Acinetobacter baumannii, subinhibitory concentrations of trimethoprim and sulfamethoxazole have been shown to abolish the expression of the Csu pilus, a critical adhesin for biofilm establishment, thereby dramatically reducing biofilm formation.[1][2]

Data Summary: Anti-Biofilm Activity of Trimethoprim-Sulfonamide Combinations

The following tables summarize quantitative data from studies on the effect of trimethoprim-sulfamethoxazole on bacterial biofilm formation and established biofilms. These values can serve as a starting point for designing experiments with this compound.

Table 1: Inhibition of Biofilm Formation by Trimethoprim/Sulfamethoxazole

Bacterial SpeciesAntibiotic ConcentrationEffect on Biofilm FormationReference
Acinetobacter baumanniiSubinhibitory concentrationsDramatic reduction[1][2]
Uropathogenic Escherichia coli (UPEC)Sub-MIC (2 µg/mL Ciprofloxacin)Inhibition[3]
Uropathogenic Escherichia coli (UPEC)Sub-MIC (128 µg/mL Trimethoprim/Sulfamethoxazole)Inhibitory effects (lesser than ciprofloxacin)[3]

Table 2: Effect of Trimethoprim/Sulfamethoxazole on Pre-formed Biofilms

Bacterial SpeciesAntibiotic ConcentrationEffect on Pre-formed BiofilmReference
Stenotrophomonas maltophilia50 µg/mLComplete reduction of 24h old biofilms[4]
Stenotrophomonas maltophilia25 µg/mLStrain-dependent reduction[4]
Uropathogenic Escherichia coli (UPEC)MIC, SMIC, SSMICVariable effects; may promote persistence[3]

Experimental Protocols

The following are detailed protocols for assessing the anti-biofilm properties of this compound, adapted from methodologies used for co-trimoxazole.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the target bacterium.

Materials:

  • This compound (or trimethoprim and sulfamethopyrazine)

  • Target bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Inoculate a fresh culture of the target bacterium and grow to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Add the standardized bacterial suspension to each well. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To quantify the effect of this compound on the initial attachment and formation of bacterial biofilms.

Materials:

  • This compound

  • Target bacterial strain

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or Acetic Acid (33%)

  • Plate reader (570 nm)

Procedure:

  • Grow the target bacterium overnight in TSB.

  • Dilute the overnight culture in fresh TSB (e.g., 1:100).

  • Prepare serial dilutions of this compound in the diluted bacterial culture in a 96-well plate. Include a control with no this compound.

  • Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature.

  • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Air-dry the plate.

  • Stain the adherent biofilms by adding 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Wash the wells with water to remove excess stain and air-dry.

  • Solubilize the bound crystal violet by adding 95% ethanol or 33% acetic acid to each well.

  • Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance in the presence of this compound indicates biofilm inhibition.

Protocol 3: Eradication of Pre-formed Biofilms

Objective: To assess the ability of this compound to disrupt and eradicate established biofilms.

Materials:

  • Same as Protocol 2

Procedure:

  • Grow biofilms in a 96-well plate as described in Protocol 2 (steps 1-4, without the addition of this compound).

  • After the incubation period for biofilm formation, gently remove the planktonic cells and wash the wells with PBS.

  • Add fresh TSB containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours.

  • Quantify the remaining biofilm using the crystal violet staining method as described in Protocol 2 (steps 5-10). A decrease in absorbance indicates biofilm eradication.

Visualizations

Signaling Pathway of Biofilm Inhibition

G cluster_drug This compound cluster_pathway Bacterial Folic Acid Synthesis cluster_biofilm Biofilm Formation Trimethoprim Trimethoprim DHFR Dihydrofolate Reductase Trimethoprim->DHFR inhibits Sulfamethopyrazine Sulfamethopyrazine DHPS Dihydropteroate Synthase Sulfamethopyrazine->DHPS inhibits THF Tetrahydrofolate (THF) Folate_Stress Folate Stress DHPS->Folate_Stress inhibition leads to DHFR->Folate_Stress inhibition leads to Csu Csu Pilus Expression Biofilm Biofilm Formation Csu->Biofilm mediates Folate_Stress->Csu represses

Caption: Proposed mechanism of this compound-induced biofilm inhibition in A. baumannii.

Experimental Workflow for Biofilm Inhibition Assay

G start Start bacterial_culture Prepare bacterial suspension start->bacterial_culture drug_dilution Prepare this compound serial dilutions bacterial_culture->drug_dilution incubation Incubate plate (24-48h) drug_dilution->incubation wash1 Wash to remove planktonic cells incubation->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize stain wash2->solubilize read Measure absorbance (570 nm) solubilize->read end End read->end

References

Application Notes and Protocols: Assessing the Intracellular Activity of Kelfiprim in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the intracellular activity of Kelfiprim, a combination antibacterial agent, within macrophages. The protocols outlined below are designed to be adaptable for various research and drug development applications, focusing on the evaluation of this compound's efficacy against intracellular pathogens.

Introduction

This compound is a fixed-dose combination of two active pharmaceutical ingredients: trimethoprim and sulfametopyrazine (also known as sulfalene).[1][2][3][4] This combination has been historically used in the treatment of bacterial infections, including those of the urinary and respiratory tracts.[1][3][4][5] The synergistic mechanism of action of its components targets the bacterial folic acid synthesis pathway, a critical process for bacterial survival and replication. While the clinical efficacy of this compound has been documented, a detailed understanding of its activity against bacteria residing within host cells, such as macrophages, is crucial for its application in treating infections caused by intracellular pathogens.

Macrophages can serve as a reservoir for various pathogens, protecting them from the host immune system and certain antibiotics. Therefore, assessing the intracellular activity of an antimicrobial agent is a critical step in its development and characterization.[6] This document provides detailed protocols for evaluating the intracellular efficacy of this compound in a macrophage infection model.

Key Experimental Protocols

The following protocols describe the necessary steps to assess the intracellular activity of this compound, from cell culture and infection to the final determination of antibacterial efficacy.

Protocol 1: Macrophage Cell Culture and Differentiation

This protocol describes the culture and differentiation of a common human monocyte cell line, THP-1, into macrophage-like cells.[7]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 24-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask.

  • Cell Seeding: Seed the THP-1 cells into 6-well or 24-well plates at a density of 5 x 10^5 cells/mL.

  • Differentiation: Add PMA to the cell culture medium to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator. Differentiated macrophages will become adherent to the plate surface.

  • Washing: After incubation, gently wash the cells twice with warm phosphate-buffered saline (PBS) to remove non-adherent cells and residual PMA.

  • Fresh Medium: Add fresh, pre-warmed RPMI-1640 medium (without PMA) to the adherent macrophages and allow them to rest for 24 hours before infection.

Protocol 2: Macrophage Infection with Intracellular Bacteria

This protocol details the infection of differentiated macrophages with a suitable intracellular bacterial strain (e.g., Staphylococcus aureus or a relevant pathogen of interest).

Materials:

  • Differentiated THP-1 macrophages (from Protocol 1)

  • Bacterial strain (e.g., Staphylococcus aureus) grown to mid-log phase

  • RPMI-1640 medium without antibiotics

  • Gentamicin solution

  • Sterile PBS

  • Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium

Procedure:

  • Bacterial Preparation: Culture the bacterial strain overnight in TSB. The following day, subculture the bacteria in fresh TSB and grow to the mid-logarithmic phase.

  • Opsonization (Optional but Recommended): Wash the bacteria with PBS and resuspend in RPMI-1640 medium containing 10% autologous human serum or FBS for 30 minutes at 37°C to opsonize the bacteria.

  • Infection: Remove the culture medium from the differentiated macrophages and infect them with the opsonized bacteria at a Multiplicity of Infection (MOI) of 10:1 (bacteria to macrophage ratio).

  • Phagocytosis: Centrifuge the plates at a low speed (e.g., 200 x g) for 5 minutes to synchronize the infection and incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Removal of Extracellular Bacteria: After the phagocytosis period, wash the cells three times with warm PBS to remove non-phagocytosed bacteria.

  • Gentamicin Treatment: Add fresh RPMI-1640 medium containing a high concentration of gentamicin (e.g., 50-100 µg/mL) to kill any remaining extracellular bacteria. Incubate for 1 hour.

  • Washing: Wash the cells again three times with warm PBS to remove the gentamicin.

  • Baseline (T=0) Sample: At this point, lyse a subset of the infected macrophages (see Protocol 4) to determine the initial intracellular bacterial load.

Protocol 3: this compound Treatment

This protocol describes the treatment of infected macrophages with this compound.

Materials:

  • Infected macrophages (from Protocol 2)

  • This compound (a stock solution of known concentration)

  • RPMI-1640 medium

Procedure:

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in RPMI-1640 medium. The concentration range should bracket the expected therapeutic concentrations. A vehicle control (medium with the same solvent used to dissolve this compound) should also be prepared.

  • Treatment: Add the this compound-containing medium or the vehicle control to the infected macrophages.

  • Incubation: Incubate the treated cells for specific time points (e.g., 4, 8, 24 hours) at 37°C in a 5% CO2 incubator.

Protocol 4: Quantification of Intracellular Bacteria

This protocol details the method for lysing macrophages and quantifying the number of viable intracellular bacteria.

Materials:

  • This compound-treated infected macrophages (from Protocol 3)

  • Sterile, cold distilled water or 0.1% Triton X-100 in PBS

  • Tryptic Soy Agar (TSA) plates

  • Sterile PBS for serial dilutions

Procedure:

  • Macrophage Lysis: At each time point, remove the culture medium and wash the cells with warm PBS. Add a specific volume of cold sterile water or Triton X-100 solution to each well to lyse the macrophages and release the intracellular bacteria.

  • Incubation for Lysis: Incubate for 10 minutes at room temperature to ensure complete lysis.

  • Serial Dilutions: Collect the lysate and perform serial 10-fold dilutions in sterile PBS.

  • Plating: Plate a known volume of each dilution onto TSA plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours, or until bacterial colonies are visible.

  • Colony Forming Unit (CFU) Counting: Count the number of colonies on the plates and calculate the number of CFU per mL of lysate. This value represents the number of viable intracellular bacteria.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of the effects of different this compound concentrations and exposure times.

Table 1: Intracellular Activity of this compound against [Bacterial Strain] in THP-1 Macrophages

This compound Concentration (µg/mL)Initial Intracellular CFU/mL (T=0)Intracellular CFU/mL (T=4h)Intracellular CFU/mL (T=8h)Intracellular CFU/mL (T=24h)Log10 Reduction vs. Control (T=24h)
Vehicle ControlValueValueValueValue0
Concentration 1ValueValueValueValueValue
Concentration 2ValueValueValueValueValue
Concentration 3ValueValueValueValueValue

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

ParameterThis compound (µg/mL)Trimethoprim (µg/mL)Sulfametopyrazine (µg/mL)
MIC against [Bacterial Strain]ValueValueValue
MBC against [Bacterial Strain]ValueValueValue

Visualizations

Diagrams created using Graphviz to illustrate key processes.

cluster_pathway Bacterial Folic Acid Synthesis Pathway and this compound's Mechanism of Action PABA p-Aminobenzoic acid (PABA) DHF_Synthase Dihydropteroate Synthase PABA->DHF_Synthase DHF Dihydrofolic Acid (DHF) DHF_Synthase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Purines Purines, Thymidine, Methionine THF->Purines Sulfametopyrazine Sulfametopyrazine (from this compound) Sulfametopyrazine->DHF_Synthase Inhibits Trimethoprim Trimethoprim (from this compound) Trimethoprim->DHFR Inhibits

Caption: this compound's dual-inhibition mechanism in bacteria.

cluster_workflow Experimental Workflow for Assessing Intracellular Activity A 1. Differentiate THP-1 Monocytes to Macrophages B 2. Infect Macrophages with Bacteria (MOI 10:1) A->B C 3. Remove Extracellular Bacteria (Washing & Gentamicin) B->C D 4. Treat with this compound (Various Concentrations) C->D E 5. Incubate for Defined Time Points D->E F 6. Lyse Macrophages E->F G 7. Plate Lysate and Count CFU F->G H 8. Analyze Data & Determine Efficacy G->H

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols: Kelfiprim in Urinary Tract Infection (UTI) Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kelfiprim, a combination antimicrobial agent, consists of trimethoprim and the long-acting sulfonamide, sulfametopyrazine (also known as sulfalene). This combination leverages a synergistic mechanism to inhibit bacterial folic acid synthesis, a critical pathway for bacterial survival and replication. Historically, this compound has been evaluated in clinical settings for the treatment of urinary tract infections (UTIs), demonstrating efficacy comparable to the more widely studied co-trimoxazole (trimethoprim/sulfamethoxazole).

Mechanism of Action: Synergistic Inhibition of Folate Synthesis

This compound's efficacy stems from the sequential blockade of the bacterial folic acid synthesis pathway by its two components, trimethoprim and sulfametopyrazine. This synergistic interaction is crucial for its bactericidal activity against a wide range of uropathogens.

  • Sulfametopyrazine , like other sulfonamides, is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits the enzyme dihydropteroate synthase (DHPS), thereby preventing the conversion of PABA to dihydropteroic acid, a precursor of dihydrofolic acid.[1]

  • Trimethoprim acts at a subsequent step in the pathway, potently inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2] This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid required for the synthesis of purines, thymidine, and certain amino acids.[2]

The dual blockade of this essential metabolic pathway results in a bactericidal effect that is often greater than the sum of the individual activities of the two components.[3]

Folic_Acid_Pathway cluster_0 cluster_1 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid Dihydrofolic Dihydrofolic Acid Dihydropteroate->Dihydrofolic DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic->DHFR Tetrahydrofolic Tetrahydrofolic Acid Purines Purines, Thymidine, Amino Acids Tetrahydrofolic->Purines DHPS->Dihydropteroate DHFR->Tetrahydrofolic Sulfametopyrazine Sulfametopyrazine (this compound component) Sulfametopyrazine->DHPS Inhibits Trimethoprim Trimethoprim (this compound component) Trimethoprim->DHFR Inhibits

Caption: Synergistic inhibition of the bacterial folic acid synthesis pathway.

Data Presentation

The following tables summarize representative quantitative data from in vitro and in vivo studies on trimethoprim-sulfonamide combinations against common uropathogens.

Table 1: In Vitro Susceptibility of Uropathogenic E. coli (UPEC)

This table presents the Minimum Inhibitory Concentration (MIC) values for trimethoprim/sulfamethoxazole against a collection of UPEC isolates. The MIC is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Antibiotic CombinationUropathogenMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)
Trimethoprim/SulfamethoxazoleE. coli<0.125/2.375128/2,43270.8%[4]

Data are representative and compiled from literature investigating trimethoprim/sulfamethoxazole against community-acquired uropathogenic E. coli.[4] MIC values are presented for the trimethoprim/sulfamethoxazole components, respectively.

Table 2: In Vivo Efficacy in a Murine UTI Model

This table showcases the efficacy of a trimethoprim/sulfamethoxazole combination in reducing bacterial load in the bladder and kidneys of mice with experimentally induced UTIs.

Treatment GroupBacterial Load in Bladder (log10 CFU/mL)Bacterial Load in Kidneys (log10 CFU/mL)
Untreated Control6.5 ± 0.84.2 ± 0.6
TMP/SMX (10-day course)< 2.0< 2.0

Data are representative of outcomes from murine models of UTI treated with trimethoprim/sulfamethoxazole.[1][5] Values are presented as mean ± standard deviation.

Experimental Protocols

In Vitro Model: Uroepithelial Cell Infection

This model is used to assess the ability of an antimicrobial agent to inhibit bacterial invasion and intracellular survival within bladder epithelial cells. The human bladder cancer cell line T24 is a commonly used and appropriate model for these studies.

Objective: To determine the efficacy of this compound in preventing UPEC invasion of and replication within T24 uroepithelial cells.

Materials:

  • T24 human bladder epithelial cell line (ATCC® HTB-4™)

  • Uropathogenic E. coli (UPEC) strain (e.g., CFT073)

  • McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound (or trimethoprim and sulfametopyrazine) stock solutions

  • Gentamicin solution (100 µg/mL)

  • Triton X-100 (0.1%) in PBS

  • Sterile water

  • 24-well tissue culture plates

Protocol:

  • Cell Culture: Culture T24 cells in McCoy's 5A medium with 10% FBS at 37°C in a 5% CO2 incubator. Seed 24-well plates with approximately 1x105 cells per well and grow to confluence (typically 24-48 hours).

  • Bacterial Preparation: Grow UPEC overnight in LB broth at 37°C without shaking to induce expression of type 1 pili, which are important for adherence to uroepithelial cells.

  • Infection:

    • Wash the confluent T24 cell monolayers twice with sterile PBS.

    • Infect the cells with UPEC at a Multiplicity of Infection (MOI) of 10 (10 bacteria per T24 cell) in antibiotic-free medium.

    • Centrifuge the plates at 600 x g for 5 minutes to synchronize the infection.

    • Incubate for 2 hours at 37°C in 5% CO2 to allow for bacterial adherence and invasion.

  • Antibiotic Treatment:

    • After the 2-hour invasion period, wash the cells three times with PBS to remove non-adherent bacteria.

    • Add fresh medium containing 100 µg/mL gentamicin and incubate for 1 hour to kill any remaining extracellular bacteria.

    • Wash the cells again three times with PBS.

    • Add fresh medium containing various concentrations of this compound (or its components) to the wells. Include an untreated control well.

    • Incubate for the desired treatment period (e.g., 2, 4, or 24 hours).

  • Enumeration of Intracellular Bacteria:

    • Wash the cells three times with PBS.

    • Lyse the T24 cells by adding 0.1% Triton X-100 in PBS to each well and incubating for 15 minutes.

    • Serially dilute the lysates in PBS and plate on LB agar plates.

    • Incubate the plates overnight at 37°C and count the resulting colonies to determine the number of intracellular Colony Forming Units (CFU).

In_Vitro_Workflow A 1. Culture T24 cells to confluence in 24-well plates B 2. Infect with UPEC (MOI=10) for 2h A->B C 3. Wash and treat with gentamicin (100 µg/mL) to kill extracellular bacteria B->C D 4. Wash and add medium with this compound (test concentrations) C->D E 5. Incubate for desired treatment period D->E F 6. Lyse T24 cells and plate lysates for CFU counting E->F

Caption: Workflow for in vitro uroepithelial cell infection model.
In Vivo Model: Murine Ascending UTI

This model mimics the most common route of urinary tract infection in humans and is the standard for evaluating the in vivo efficacy of antimicrobial agents.

Objective: To assess the efficacy of this compound in clearing bacterial infection from the bladder and kidneys in a mouse model of UTI.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • Uropathogenic E. coli (UPEC) strain

  • This compound (or a representative TMP/SMX formulation) for oral administration

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • Small animal catheter

  • Tissue homogenizer

Protocol:

  • Bacterial Inoculum Preparation: Grow UPEC in LB broth overnight at 37°C. Resuspend the bacterial pellet in sterile PBS to a concentration of approximately 1-2 x 109 CFU/mL.

  • Infection Procedure:

    • Anesthetize mice using isoflurane.

    • Inoculate 50 µL of the bacterial suspension (containing ~108 CFU) directly into the bladder via transurethral catheterization.[5]

  • Antibiotic Treatment:

    • At 24 hours post-infection, begin treatment.

    • Administer this compound or a representative TMP/SMX formulation. A common method for TMP/SMX is adding it to the drinking water at concentrations of 54 µg/mL for trimethoprim and 270 µg/mL for sulfamethoxazole.[6] Alternatively, oral gavage can be used for more precise dosing.

    • Provide the medicated water for a specified duration (e.g., 3, 7, or 10 days).[1] A control group should receive untreated drinking water.

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically harvest the bladder and kidneys.

    • Homogenize each organ separately in 1 mL of sterile PBS.

    • Perform serial dilutions of the homogenates and plate on appropriate agar plates (e.g., MacConkey agar) to quantify the bacterial load (CFU/organ).

  • Data Analysis: Compare the bacterial loads in the organs of the treated group to the untreated control group to determine the reduction in infection.

In_Vivo_Workflow A 1. Transurethral inoculation of mice with UPEC B 2. Wait 24h for infection to establish A->B C 3. Administer this compound/ TMP-SMX (e.g., in drinking water) B->C D 4. Treat for specified duration (e.g., 10 days) C->D E 5. Euthanize and harvest bladder and kidneys D->E F 6. Homogenize organs and plate for CFU enumeration E->F

Caption: Workflow for in vivo murine ascending UTI model.

Conclusion

References

Application Note: Gene Expression Analysis of Bacteria Treated with Kelfiprim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kelfiprim is a bactericidal agent composed of trimethoprim and sulfametopyrazine, a long-acting sulfonamide.[1][2] This combination targets the bacterial folic acid synthesis pathway, a crucial metabolic route for the production of nucleotides and certain amino acids.[3][4] Unlike their mammalian hosts, bacteria must synthesize folate de novo, making this pathway an excellent target for antimicrobial agents.[5][6] this compound's dual-action mechanism involves the sequential inhibition of two key enzymes: dihydropteroate synthase (DHPS) by sulfametopyrazine and dihydrofolate reductase (DHFR) by trimethoprim.[7][8] This synergistic action effectively blocks the production of tetrahydrofolate (THF), the active form of folic acid, leading to the cessation of DNA replication and cell division, and ultimately, bacterial cell death.[8][9]

Understanding the global transcriptomic response of bacteria to this compound treatment is essential for elucidating the full spectrum of its effects beyond the primary target pathway. This application note provides a comprehensive guide to performing gene expression analysis on bacteria treated with this compound, from experimental design and execution to data analysis and interpretation. The protocols and expected outcomes outlined herein are based on the known mechanisms of trimethoprim and sulfonamides.

Mechanism of Action and Expected Gene Expression Changes

The primary mode of action of this compound is the disruption of the folic acid biosynthesis pathway. This interference is expected to trigger a cascade of downstream effects on cellular processes, which can be observed through differential gene expression analysis.

Primary Effects:

  • Upregulation of the Folate Biosynthesis Pathway: Bacteria may attempt to compensate for the enzymatic inhibition by upregulating the expression of genes in the folate pathway, including folA (encoding DHFR) and folP (encoding DHPS).[10][11]

  • Downregulation of DNA, RNA, and Protein Synthesis: The depletion of THF, a necessary cofactor for the synthesis of purines, thymidine, and certain amino acids, is expected to lead to the downregulation of genes involved in DNA replication, transcription, and translation.[8]

Secondary and Stress Responses:

  • SOS Response: Inhibition of DNA synthesis can induce the SOS response, a global response to DNA damage, leading to the upregulation of genes such as recA and lexA.[12]

  • Oxidative Stress: The metabolic imbalance caused by this compound may lead to the generation of reactive oxygen species, triggering an oxidative stress response and the upregulation of genes such as sodA, sodB, and katG.

  • Cell Wall and Membrane Stress: Alterations in cellular metabolism can impact the integrity of the cell envelope, potentially leading to the upregulation of genes involved in cell wall and membrane biosynthesis and stress responses.

  • Efflux Pump Upregulation: Bacteria may respond to the presence of the drug by upregulating the expression of efflux pumps to actively transport the antimicrobial agents out of the cell.[4]

  • Virulence Gene Modulation: Studies on trimethoprim-sulfamethoxazole have shown that it can modulate the expression of virulence genes, although the direction of change can be species and condition-dependent.[12]

Signaling Pathway Diagram

Folic_Acid_Biosynthesis_Pathway Bacterial Folic Acid Biosynthesis Pathway and Inhibition by this compound GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate Multiple Steps pABA p-Aminobenzoic acid (pABA) pABA->Dihydropteroate Dihydropteroate Synthase (DHPS) DHF Dihydrofolate (DHF) Dihydropteroate->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotides, Amino Acids THF->Nucleotides Sulfametopyrazine Sulfametopyrazine (from this compound) Sulfametopyrazine->Dihydropteroate Trimethoprim Trimethoprim (from this compound) Trimethoprim->THF

Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound components.

Experimental Protocol: RNA-Seq Analysis of this compound-Treated Bacteria

This protocol outlines the key steps for performing a differential gene expression analysis using RNA sequencing (RNA-seq).

1. Bacterial Culture and this compound Treatment:

  • Materials:

    • Bacterial strain of interest

    • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

    • This compound stock solution (dissolved in a suitable solvent)

    • Spectrophotometer

    • Incubator shaker

  • Procedure:

    • Inoculate the growth medium with a single colony of the bacterial strain and grow overnight at the optimal temperature with shaking.

    • The next day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of ~0.05.

    • Grow the culture to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

    • Divide the culture into two groups: control and this compound-treated. For the treated group, add this compound to the desired final concentration (e.g., sub-inhibitory concentration to study gene regulation without immediate cell death).

    • Continue to incubate both cultures for a defined period (e.g., 1-2 hours).

    • Harvest the bacterial cells by centrifugation at 4°C.

    • Immediately process the cell pellets for RNA extraction or flash-freeze them in liquid nitrogen and store at -80°C.

2. RNA Extraction and Quality Control:

  • Materials:

    • RNA extraction kit suitable for bacteria (e.g., TRIzol-based or column-based kits)

    • DNase I

    • RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)

    • Microcentrifuge

    • Nanodrop spectrophotometer or equivalent for RNA quantification

    • Bioanalyzer or equivalent for RNA integrity assessment

  • Procedure:

    • Extract total RNA from the bacterial pellets according to the manufacturer's protocol.

    • Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.

    • Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

    • Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value > 7 is generally recommended for RNA-seq.

3. Library Preparation and Sequencing:

  • Materials:

    • Ribosomal RNA (rRNA) depletion kit (essential for bacterial RNA-seq)

    • RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit, adapted for prokaryotes)

    • Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

  • Procedure:

    • Deplete rRNA from the total RNA samples. This step is critical as rRNA can constitute up to 95% of total RNA in bacteria.[13]

    • Fragment the rRNA-depleted RNA.

    • Synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

    • Perform library quality control and quantification.

    • Sequence the libraries on an NGS platform.

4. Bioinformatic Analysis:

  • Software:

    • FastQC (for read quality control)

    • Trimmomatic or Trim Galore (for adapter and quality trimming)[14]

    • Bowtie2 or STAR (for read alignment to a reference genome)[15]

    • HTSeq or featureCounts (for read counting)

    • DESeq2 or edgeR (for differential gene expression analysis)[14][16]

  • Procedure:

    • Quality Control: Assess the quality of the raw sequencing reads using FastQC.

    • Trimming: Remove adapter sequences and low-quality bases.

    • Alignment: Align the trimmed reads to the reference genome of the bacterial species.

    • Read Counting: Count the number of reads mapping to each annotated gene.

    • Differential Expression Analysis: Use DESeq2 or edgeR to identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the control samples.[16] The output will typically be a list of genes with associated log2 fold changes, p-values, and adjusted p-values (q-values).

    • Functional Enrichment Analysis: Perform Gene Ontology (GO) or Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify biological processes and pathways that are significantly affected by this compound treatment.

Experimental Workflow Diagram

RNA_Seq_Workflow RNA-Seq Experimental Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics Culture Bacterial Culture & This compound Treatment RNA_Extraction Total RNA Extraction Culture->RNA_Extraction QC1 RNA Quality Control (Nanodrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep rRNA Depletion & Library Preparation QC1->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing QC2 Read Quality Control (FastQC) Sequencing->QC2 Trimming Adapter & Quality Trimming QC2->Trimming Alignment Alignment to Reference Genome Trimming->Alignment Counting Read Counting Alignment->Counting DGE Differential Gene Expression Analysis Counting->DGE Enrichment Functional Enrichment Analysis DGE->Enrichment

Caption: A comprehensive workflow for gene expression analysis using RNA-Seq.

Data Presentation

The quantitative data from the differential gene expression analysis should be summarized in a clear and structured table.

Genelog2(Fold Change)p-valueAdjusted p-value (q-value)Function
folA2.51.2e-83.5e-7Dihydrofolate reductase
folP2.15.6e-79.8e-6Dihydropteroate synthase
recA3.02.3e-108.1e-9Recombinase A (SOS response)
dnaA-1.54.5e-52.1e-4Chromosomal replication initiator protein
rplB-1.89.8e-65.5e-550S ribosomal protein L2
sodA1.97.2e-64.1e-5Superoxide dismutase
acrB2.23.1e-77.9e-6Multidrug efflux pump subunit

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The gene expression analysis of bacteria treated with this compound provides a powerful approach to understand its comprehensive effects on bacterial physiology. By employing the protocols outlined in this application note, researchers can gain valuable insights into the primary and secondary responses to this antimicrobial agent. This knowledge is crucial for understanding its mechanism of action, identifying potential resistance mechanisms, and informing the development of novel therapeutic strategies. The combination of detailed experimental procedures and robust bioinformatic analysis will enable a thorough characterization of the transcriptomic landscape of bacteria under this compound-induced stress.

References

Application Notes and Protocols for Kelfiprim Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for preclinical evaluation of Kelfiprim, a combination of trimethoprim and sulfametopyrazine, in established animal models of bacterial infections. The protocols are designed to assess the efficacy of this compound in reducing bacterial burden and resolving infections, providing critical data for translational and clinical development.

Introduction to this compound and its Mechanism of Action

This compound is a bactericidal agent that combines two active ingredients: trimethoprim and sulfametopyrazine, a long-acting sulfonamide.[1][2] This combination results in a synergistic antimicrobial effect by sequentially inhibiting the bacterial folic acid synthesis pathway. Sulfametopyrazine inhibits dihydropteroate synthase, while trimethoprim inhibits dihydrofolate reductase. This dual-action mechanism is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. This compound has been clinically evaluated for the treatment of urinary tract infections (UTIs) and lower respiratory tract infections.[1][3][4]

Animal Models for this compound Efficacy Studies

The selection of an appropriate animal model is crucial for obtaining translatable preclinical data.[5][6][7] Based on the clinical indications of this compound, the following animal models are recommended for efficacy studies.

Murine Model of Ascending Urinary Tract Infection (UTI)

This model is the gold standard for studying the pathogenesis of UTIs and evaluating antimicrobial efficacy. It mimics the most common route of infection in humans.

Murine Model of Acute Pneumonia

This model is suitable for assessing the efficacy of this compound against common respiratory pathogens and is well-established for testing antimicrobial agents.

Experimental Protocols

The following are detailed protocols for conducting this compound efficacy studies in the recommended animal models.

Protocol 1: Murine Model of Ascending Urinary Tract Infection (UTI)

Objective: To evaluate the in vivo efficacy of this compound in a murine model of UTI induced by a uropathogenic Escherichia coli (UPEC) strain.

Materials:

  • Animals: Female C57BL/6 mice, 6-8 weeks old.

  • Bacterial Strain: Uropathogenic Escherichia coli (e.g., CFT073).

  • This compound: Pharmaceutical-grade powder.

  • Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Anesthetic: Isoflurane or ketamine/xylazine cocktail.

  • Catheters: Sterile, flexible polyurethane catheters.

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Tryptic Soy Agar (TSA) plates.

Experimental Workflow:

G cluster_acclimatization Acclimatization (7 days) cluster_infection Infection cluster_treatment Treatment (3 days) cluster_endpoints Endpoint Analysis acclimatize House mice in standard conditions anesthetize Anesthetize mice acclimatize->anesthetize catheterize Transurethral catheterization anesthetize->catheterize inoculate Inoculate with UPEC (50 µL, 10^8 CFU/mL) catheterize->inoculate group Randomize into treatment groups: - Vehicle Control - this compound (low dose) - this compound (high dose) - Positive Control (e.g., Ciprofloxacin) inoculate->group treat Administer treatment orally (daily) group->treat euthanize Euthanize mice (24h post-last dose) treat->euthanize harvest Harvest bladder and kidneys euthanize->harvest homogenize Homogenize tissues harvest->homogenize plate Plate serial dilutions on TSA homogenize->plate cfu Enumerate bacterial CFU/g tissue plate->cfu G cluster_acclimatization Acclimatization (7 days) cluster_infection Infection cluster_treatment Treatment (3 days) cluster_endpoints Endpoint Analysis acclimatize House mice in standard conditions anesthetize Anesthetize mice acclimatize->anesthetize infect Intratracheal instillation of *K. pneumoniae* (30 µL, 10^7 CFU/mL) anesthetize->infect group Randomize into treatment groups: - Vehicle Control - this compound (low dose) - this compound (high dose) - Positive Control (e.g., Levofloxacin) infect->group treat Administer treatment orally (twice daily) group->treat euthanize Euthanize mice (2h post-last dose) treat->euthanize harvest Harvest lungs euthanize->harvest homogenize Homogenize lungs harvest->homogenize plate Plate serial dilutions on blood agar homogenize->plate cfu Enumerate bacterial CFU/g lung tissue plate->cfu G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHP Dihydropteroate PABA->DHP Dihydropteroate Synthase DHF Dihydrofolic acid (DHF) DHP->DHF THF Tetrahydrofolic acid (THF) DHF->THF Dihydrofolate Reductase DNA DNA Synthesis THF->DNA Sulfametopyrazine Sulfametopyrazine Dihydropteroate\nSynthase Dihydropteroate Synthase Sulfametopyrazine->Dihydropteroate\nSynthase inhibits Trimethoprim Trimethoprim Dihydrofolate\nReductase Dihydrofolate Reductase Trimethoprim->Dihydrofolate\nReductase inhibits

References

Troubleshooting & Optimization

Kelfiprim in Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Kelfiprim in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active components?

This compound is a bactericidal agent that contains two active ingredients: Trimethoprim (T) and Sulfametopyrazine (S), a long-acting sulfonamide.[1][2][3][4][5] The typical ratio of these components is 5:4 (T:S).[1][2]

Q2: I observed a precipitate in my culture medium after adding this compound. What is the likely cause?

Precipitation of this compound in culture media is likely due to the low aqueous solubility of its components, particularly Trimethoprim. This issue is common when a concentrated stock solution, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of the culture medium. The change in solvent composition can cause the drug to fall out of solution. Other contributing factors can include the final concentration of this compound, the pH of the medium, and interactions with media components.[6][7][8]

Q3: How does pH affect the solubility of this compound's components?

The solubility of both Trimethoprim and sulfonamides is highly dependent on pH.[9][10][11][12]

  • Trimethoprim: Its solubility generally increases as the pH decreases from alkaline towards neutral. For instance, in one study, the solubility of trimethoprim increased significantly as the pH was lowered from 8.54 to 5.5.[9]

  • Sulfonamides (like Sulfamethoxazole): These compounds are amphoteric. The minimum solubility for sulfamethoxazole is observed at a pH of around 3.22, with solubility increasing at both higher and lower pH values.[9]

Given that most cell culture media are buffered to a physiological pH of 7.2-7.4, this can be a range where the solubility of one or both components is limited.

Q4: What is the recommended solvent for preparing this compound stock solutions?

For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like the components of this compound. It is crucial to use a high-concentration stock to minimize the final volume of DMSO added to the culture medium.

Q5: What is the maximum recommended concentration of DMSO in the final culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1% (v/v).[6] The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the impact of DMSO on your specific cells.

Troubleshooting Guide

Issue: Precipitate formation upon addition of this compound to culture medium.

This guide provides a systematic approach to troubleshooting and resolving this compound precipitation in your cell culture experiments.

Potential Cause Description Recommended Solution(s)
Concentration Exceeds Solubility Limit The final concentration of this compound in the culture medium is higher than its solubility limit in that specific medium.- Determine the optimal working concentration for your experiments and verify its solubility in your specific culture medium. - If possible, lower the final concentration of this compound.
Improper Dilution Technique Adding a concentrated stock solution directly and rapidly into the aqueous medium can cause the compound to "crash out" of solution.- Pre-warm the culture medium to 37°C before adding the this compound stock solution.[6] - Add the stock solution drop-wise to the medium while gently vortexing or swirling to ensure rapid and uniform mixing.[7] - Prepare an intermediate dilution in a small volume of pre-warmed medium before adding it to the final culture volume.
Stock Solution Issues The this compound may have precipitated out of the stock solution due to improper storage or the concentration being too high for the solvent to maintain solubility over time.- Visually inspect the stock solution for any precipitate before each use. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve.[6] - Prepare fresh stock solutions more frequently and consider preparing a slightly lower concentration stock.
Interaction with Media Components Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (in the case of serum-containing media) that can interact with this compound and reduce its solubility.[13][14][15][16][17]- If using serum, try reducing the serum concentration if your experimental design allows. - Test the solubility of this compound in a simpler buffered solution like PBS to see if specific media components are the cause. - Consider using a different formulation of culture medium.
pH and Temperature Effects The pH of the culture medium and the temperature at which this compound is added can influence its solubility.- Ensure the pH of your culture medium is within the optimal range for your cells (typically 7.2-7.4). - Always use pre-warmed (37°C) media when adding the this compound solution to prevent temperature shock-induced precipitation.[6]

Data Presentation

Table 1: Solubility of Trimethoprim and Sulfamethoxazole at Different pH Values

Compound pH Solubility (mg/100 mL) Temperature (°C)
Sulfamethoxazole 3.2228.1 (minimum)25
Trimethoprim 8.545032
Trimethoprim 5.51550 (maximum)32
Data extracted from Dahlan et al., 1987.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Dilution in Culture Medium

Objective: To prepare a concentrated stock solution of this compound and dilute it into cell culture medium with minimal precipitation.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or conical tubes

Methodology:

  • Stock Solution Preparation:

    • Calculate the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 100 mM) in DMSO.

    • Aseptically weigh the this compound powder and dissolve it in the appropriate volume of DMSO.

    • Ensure the powder is completely dissolved by vortexing. If necessary, gently warm the tube in a 37°C water bath.

    • Visually inspect the stock solution to ensure it is clear and free of any particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Dilution in Culture Medium:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • In a sterile tube, add the required volume of pre-warmed (37°C) complete cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.

    • Ensure the final DMSO concentration is within the acceptable range for your cell line (e.g., ≤ 0.1%).

    • Visually inspect the final solution for any signs of precipitation before adding it to your cell cultures.

Visualizations

Troubleshooting_Workflow start Precipitate Observed in Culture Medium check_stock Inspect Stock Solution for Precipitate start->check_stock stock_precipitate Precipitate Present? check_stock->stock_precipitate warm_vortex Warm (37°C) and Vortex Stock stock_precipitate->warm_vortex Yes check_dilution Review Dilution Technique stock_precipitate->check_dilution No warm_vortex->check_stock prepare_fresh_stock Prepare Fresh Stock Solution warm_vortex->prepare_fresh_stock If still precipitated prepare_fresh_stock->check_dilution dilution_issue Improper Dilution? check_dilution->dilution_issue optimize_dilution Optimize Dilution: - Pre-warm media - Add dropwise with mixing dilution_issue->optimize_dilution Yes check_concentration Evaluate Final Concentration dilution_issue->check_concentration No solution_clear Solution is Clear Proceed with Experiment optimize_dilution->solution_clear concentration_high Concentration Too High? check_concentration->concentration_high lower_concentration Lower Final Concentration concentration_high->lower_concentration Yes check_media_interaction Consider Media Interactions concentration_high->check_media_interaction No lower_concentration->solution_clear media_interaction Potential Interaction? check_media_interaction->media_interaction modify_media Modify Media Conditions: - Reduce serum - Test in PBS media_interaction->modify_media Yes media_interaction->solution_clear No modify_media->solution_clear Dihydrofolate_Reductase_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleic_Acids Nucleic Acid Synthesis (DNA, RNA) THF->Nucleic_Acids Amino_Acids Amino Acid Synthesis THF->Amino_Acids DHFR->THF This compound This compound (Trimethoprim Component) This compound->DHFR Cell_Growth Inhibition of Bacterial Cell Growth Nucleic_Acids->Cell_Growth Amino_Acids->Cell_Growth

References

Stability of Kelfiprim in aqueous solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with Kelfiprim and related Trimethoprim-Sulfonamide combinations in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active components? this compound is a combination antimicrobial drug. Formulations contain the active ingredient Trimethoprim (TMP) combined with a sulfonamide.[1][2][3][4] The specific sulfonamide can vary; for instance, some formulations use Sulfamethopyrazine (also known as Sulfalene).[1][3][4] This guide provides stability information relevant to Trimethoprim-Sulfonamide combinations, drawing on data from closely related compounds like Sulfadiazine and Sulfamethoxazole due to their similar chemical properties.

Q2: How stable is a Trimethoprim-Sulfonamide combination in an aqueous solution? The combination of Trimethoprim and a sulfonamide is generally very stable in aqueous solutions.[5][6] A study on a Sulfadiazine/Trimethoprim solution found that between 92% and 100% of the active ingredients remained after 70 days of storage at both 4°C and 20°C, with and without exposure to light.[5][6][7]

Q3: What are the main factors that affect the stability of this compound solutions? The primary factors influencing stability are pH, concentration, and temperature.

  • pH: Trimethoprim is a weak base, and its solubility decreases significantly in solutions with a more alkaline pH, which can lead to precipitation.[8] The stability of the sulfonamide component can also be pH-dependent; for example, sulfamethoxazole in combination with trimethoprim is more stable at a lower pH (e.g., 5.5) compared to a neutral pH of 7.[9]

  • Concentration: Higher concentrations, particularly of Trimethoprim, increase the risk of precipitation, as its solubility can be easily exceeded.[8][10]

  • Temperature: While the combination is relatively stable at room temperature, elevated temperatures can accelerate the degradation of the sulfonamide component.[9] Conversely, refrigeration of concentrated solutions is not recommended as it can promote crystallization.[8]

Q4: What are the visible signs of this compound degradation or instability? The most common sign of physical instability is the formation of a precipitate.[8][10] This is often due to the low aqueous solubility of Trimethoprim or the formation of a low-solubility molecular compound between the Trimethoprim and the sulfonamide.[11] Chemical degradation may not always be visible but can involve hydrolysis and oxidation.[12][13]

Troubleshooting Guide

Q: I've observed a precipitate in my this compound solution. What caused this and what should I do? A: Precipitation is a common issue and is almost always related to the low solubility of Trimethoprim.[8]

  • Immediate Cause: You have likely exceeded the solubility of Trimethoprim under your specific experimental conditions. This can be triggered by high concentration, an alkaline pH, or the use of certain diluents (e.g., saline solutions can be less favorable than dextrose solutions).[8][10]

  • Solution:

    • Verify pH: Check if the pH of your solution is alkaline. Lowering the pH may redissolve the precipitate. Trimethoprim's solubility is higher in acidic conditions.

    • Lower Concentration: The most reliable solution is to prepare a more dilute solution.

    • Change Diluent: If applicable, consider using 5% dextrose in water (D5W) as the diluent, which has been shown to improve the physical stability of TMP-SMX admixtures compared to normal saline.[10]

    • Do Not Use: Do not use a solution with a precipitate for experiments, as the concentration of the active ingredient is no longer known or uniform.

Q: My experimental results are inconsistent. Could this compound instability be the cause? A: Yes, inconsistent results can be a symptom of solution instability.

  • Possible Cause: If a precipitate has formed, even a microscopic one, the actual concentration of the drug you are sampling will be lower than intended. Chemical degradation, while less common under typical storage conditions, could also lead to a loss of active compound over time.[12][13]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most effective way to ensure consistency is to prepare fresh aqueous solutions for each experiment or, at a minimum, at the start of each day.

    • Visually Inspect: Before each use, carefully inspect the solution against a light and dark background for any signs of cloudiness or crystals.

    • Perform Stability Study: If you intend to use a stock solution over a prolonged period, it is essential to perform a stability study under your specific storage conditions (see Experimental Protocol section below).

Quantitative Stability Data

The following table summarizes the stability of a Sulfadiazine (SDZ) and Trimethoprim (TMP) combination in various aqueous solutions when stored for 70 days. This data illustrates the high degree of stability under different conditions.

Storage ConditionSolution% SDZ Remaining (Day 70)% TMP Remaining (Day 70)Reference
Room Temp (20°C), with lightUltrapure Water>95%>95%[5][6]
Room Temp (20°C), with lightAcetate Buffer (pH 5)>95%>95%[5][6]
Room Temp (20°C), with lightPhosphate Buffer (pH 8)>95%>95%[5][6]
Refrigerated (4°C), darkUltrapure Water>98%>98%[5][6]
Refrigerated (4°C), darkAcetate Buffer (pH 5)>98%>98%[5][6]
Refrigerated (4°C), darkPhosphate Buffer (pH 8)>98%>98%[5][6]

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Solution via HPLC-UV

This protocol outlines a method to determine the chemical stability of a this compound solution over time.

1. Materials and Equipment:

  • This compound (or Trimethoprim and Sulfonamide) reference standards

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or phosphate buffer (for mobile phase)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • 0.45 µm syringe filters

  • Storage containers (e.g., amber glass vials)

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in the desired aqueous vehicle (e.g., ultrapure water, buffer at a specific pH) to create a stock solution of known concentration. Gentle heating or sonication may be required for initial dissolution.

  • Stability Samples: Aliquot the stock solution into several sealed storage containers. Divide these into batches for storage at different conditions (e.g., 4°C protected from light, 25°C with ambient light).

3. Time-Point Sampling:

  • Define a schedule for analysis (e.g., Day 0, 1, 3, 7, 14, 30, 60).

  • At each time point, withdraw a sample from one vial for each storage condition.

  • Visually inspect the sample for precipitation or color change.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Analysis:

  • Method: Use a validated stability-indicating HPLC-UV method. A typical method for Trimethoprim and a sulfonamide involves a C18 column with a mobile phase consisting of an aqueous buffer (like phosphate buffer or dilute formic acid) and an organic modifier (like acetonitrile).[14][15]

  • Detection: Set the UV detector to a wavelength appropriate for detecting both components (e.g., 225-270 nm).[5][14]

  • Quantification: Prepare fresh calibration standards from the reference materials on each day of analysis. Calculate the concentration of each active ingredient in the stability samples against the calibration curve.

5. Data Analysis:

  • Calculate the percentage of the initial concentration remaining for both Trimethoprim and the sulfonamide at each time point.

  • A common stability threshold is the retention of at least 90% of the initial concentration.[16]

  • Plot the percentage remaining versus time for each storage condition to visualize the degradation kinetics.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution in Aqueous Vehicle aliquot Aliquot into Vials for Each Condition prep_stock->aliquot storage Store at Defined Conditions (e.g., 4°C Dark, 25°C Light) aliquot->storage sampling Sample at Time Points (T=0, 1, 7, 14... days) storage->sampling inspect Visual Inspection (Precipitate, Color) sampling->inspect hplc Quantify via HPLC-UV inspect->hplc data Calculate % Remaining vs. T=0 hplc->data Troubleshooting_Tree start Precipitate Observed in Solution? check_conc Is Concentration High? (e.g., >1.6 mg/mL TMP) start->check_conc Yes end_ok Solution is likely stable. Continue with caution. start->end_ok No check_ph Is pH Alkaline? (pH > 7) check_conc->check_ph No action_dilute ACTION: Prepare a more dilute solution. check_conc->action_dilute Yes action_acidify ACTION: Adjust pH to be neutral or slightly acidic. check_ph->action_acidify Yes end_discard DISCARD SOLUTION: Precipitation indicates unknown concentration. check_ph->end_discard No / Unsure action_dilute->end_discard action_acidify->end_discard

References

Kelfiprim In Vitro Dosage Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Kelfiprim dosage in in vitro experiments. This compound is a combination antimicrobial agent containing Trimethoprim (TMP) and Sulfametopyrazine (SMP), a long-acting sulfonamide.[1][2][3] This combination synergistically inhibits the bacterial folic acid synthesis pathway, leading to a bactericidal effect.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound targets the bacterial folic acid synthesis pathway at two sequential steps. Sulfametopyrazine, a sulfonamide, competitively inhibits dihydropteroate synthase (DHPS), preventing the synthesis of dihydrofolic acid from para-aminobenzoic acid (PABA). Trimethoprim then inhibits dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolic acid to tetrahydrofolic acid, a crucial component for DNA, RNA, and protein synthesis.[5][6] This dual action results in a synergistic bactericidal effect.[7]

Q2: What is the typical ratio of Trimethoprim to Sulfametopyrazine in this compound?

A2: this compound typically contains Trimethoprim and Sulfametopyrazine in a 5:4 ratio.[8][9]

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

A3: Both Trimethoprim and Sulfametopyrazine have limited aqueous solubility.[10][11] It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[10][11] For example, Trimethoprim is soluble in DMSO at approximately 20 mg/mL, and Sulfametopyrazine is soluble in DMSO at around 100 mg/mL (with warming).[10][12] When preparing a combined stock solution, ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: How stable are Trimethoprim and Sulfametopyrazine solutions?

A4: Stock solutions of Trimethoprim and Sulfametopyrazine in DMSO are generally stable when stored at -20°C or -80°C for extended periods.[10][12] However, aqueous solutions are less stable and it is recommended to prepare fresh dilutions in culture medium for each experiment.[10] The stability of Trimethoprim in aqueous solutions can be concentration-dependent.[13][14]

Troubleshooting Guides

Minimal Inhibitory Concentration (MIC) Assay Issues
Problem Possible Cause Solution
No bacterial growth in control wells Inoculum too dilute; non-viable bacteria; incorrect incubation conditions.Prepare a fresh inoculum adjusted to 0.5 McFarland standard. Verify incubator temperature and atmosphere.
Growth in all wells, including high drug concentrations Bacterial resistance; incorrect drug concentration; drug degradation.Confirm the bacterial strain's expected susceptibility. Prepare fresh drug dilutions and verify stock solution concentration. Ensure proper storage of stock solutions.
Inconsistent results between replicates Pipetting errors; uneven cell distribution.Use calibrated pipettes and ensure proper mixing of bacterial suspension before aliquoting.
Hazy growth or "trailing" effect Drug is bacteriostatic at the tested concentrations; partial resistance.Read the MIC at the lowest concentration that causes a significant inhibition of growth (e.g., 80% reduction). Consider performing a Minimum Bactericidal Concentration (MBC) assay.
Checkerboard Synergy Assay Issues
Problem Possible Cause Solution
Difficulty in interpreting the FIC Index The twofold dilution scheme can sometimes lead to ambiguous results.[1]If results are consistently on the border between synergy and additivity, consider a more narrow dilution range around the expected MICs.
Precipitation in wells with high drug concentrations Poor drug solubility in the combined formulation in aqueous media.Check the solubility of each compound at the highest concentrations used. If precipitation is observed, it may be necessary to use a lower concentration range or add a solubilizing agent (ensure it does not affect bacterial growth).[15]
Antagonism observed at high concentrations Saturation of drug targets.[16]This can be a real effect. Focus on the synergistic interactions observed at lower, more clinically relevant concentrations.
MTT Cytotoxicity Assay Issues
Problem Possible Cause Solution
High background in wells without cells Contamination of media or reagents; drug compound interferes with MTT reduction.Use sterile technique. Run a control plate with the drug in cell-free media to check for direct reduction of MTT by the compound.[17]
Low absorbance readings in control wells Low cell seeding density; poor cell health.Optimize cell seeding density to ensure they are in the logarithmic growth phase during the assay. Check for signs of cellular stress or contamination.
Incomplete solubilization of formazan crystals Insufficient or improper solvent; inadequate mixing.Ensure complete dissolution of formazan crystals by using an appropriate solvent like DMSO or acidified isopropanol and by vigorous mixing or shaking.[4]
Drug alters cellular metabolism The drug may affect mitochondrial activity without causing cell death, leading to misleading results.[2]Complement the MTT assay with a different cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay).

Quantitative Data Summary

The following tables provide representative in vitro data for Trimethoprim-Sulfonamide combinations. Note that specific values for this compound (Trimethoprim-Sulfametopyrazine) may vary depending on the bacterial strain and experimental conditions.

Table 1: Example MICs for Trimethoprim-Sulfamethoxazole Combination

OrganismTrimethoprim MIC (µg/mL)Sulfamethoxazole MIC (µg/mL)
Escherichia coli (susceptible)0.5 - 29.5 - 38
Staphylococcus aureus (susceptible)0.25 - 14.75 - 19
Stenotrophomonas maltophilia≤2≤38
Data synthesized from multiple sources for illustrative purposes.[18][19]

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index for Synergy

FIC IndexInteractionInterpretation
≤ 0.5SynergyThe combined effect is greater than the sum of the individual effects.
> 0.5 to 4.0Additive/IndifferenceThe combined effect is equal to the sum of the individual effects.
> 4.0AntagonismThe combined effect is less than the sum of the individual effects.
Reference for FIC index interpretation.[20]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation of Reagents:

    • Prepare a 2X concentrated stock solution of this compound (Trimethoprim/Sulfametopyrazine) in an appropriate solvent (e.g., DMSO).

    • Prepare Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in MHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the 2X this compound stock solution in MHB.

    • Add an equal volume of the diluted bacterial inoculum to each well.

    • Include a positive control (bacteria without drug) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Synergy Assay
  • Preparation of Reagents:

    • Determine the MIC of Trimethoprim and Sulfametopyrazine individually for the test organism.

    • Prepare stock solutions of Trimethoprim and Sulfametopyrazine at 4X their respective MICs.

  • Assay Procedure:

    • In a 96-well plate, create a matrix of drug concentrations. Serially dilute Trimethoprim horizontally and Sulfametopyrazine vertically.

    • Add the bacterial inoculum (prepared as in the MIC protocol) to each well.

    • Include controls for each drug alone.

    • Incubate at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug in the presence of the other.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FIC Index: FIC Index = FIC of Trimethoprim + FIC of Sulfametopyrazine.

    • Interpret the results based on the values in Table 2.

Protocol 3: MTT Cytotoxicity Assay
  • Preparation of Reagents:

    • Culture mammalian cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare MTT solution (5 mg/mL in PBS) and a solubilizing agent (e.g., DMSO or acidified isopropanol).

  • Assay Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for the desired time period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (DMSO) and an untreated control.

    • After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilizing agent to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

Bacterial_Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroate DHF Dihydrofolic Acid DHP->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DNA_RNA_Protein DNA, RNA, and Protein Synthesis THF->DNA_RNA_Protein DHPS->DHP Synthesis DHFR->THF Reduction Sulfametopyrazine Sulfametopyrazine Sulfametopyrazine->DHPS Trimethoprim Trimethoprim Trimethoprim->DHFR

This compound's Mechanism of Action

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare this compound Serial Dilutions plate Add Drug and Bacteria to 96-well Plate prep_drug->plate prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) prep_bacteria->plate incubate Incubate at 37°C for 16-20h plate->incubate read_plate Visually Inspect for Growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic result MIC Value determine_mic->result

MIC Determination Workflow

Synergy_Troubleshooting start Inconsistent Synergy Results check_mic Are individual MICs reproducible? start->check_mic check_dilutions Review serial dilution technique check_mic->check_dilutions No check_solubility Is precipitation observed? check_mic->check_solubility Yes check_dilutions->check_mic adjust_concentration Adjust drug concentration range check_solubility->adjust_concentration Yes fic_borderline Is FIC index borderline (e.g., ~0.5)? check_solubility->fic_borderline No adjust_concentration->check_mic narrow_dilutions Use narrower dilution steps around MIC fic_borderline->narrow_dilutions Yes end Consistent Results fic_borderline->end No narrow_dilutions->end

References

Kelfiprim Technical Support Center: Impact of pH on Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Kelfiprim Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the influence of pH on the antibacterial activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active components?

This compound is a bactericidal agent that contains two active ingredients: trimethoprim (TMP) and sulfametopyrazine (S), which is a long-acting sulfonamide.[1] The combination of these two components acts synergistically to inhibit bacterial folate synthesis, which is essential for bacterial growth.[2]

Q2: How does pH generally affect the antibacterial activity of this compound?

The antibacterial activity of this compound is significantly influenced by pH. This is primarily due to the pH-dependent ionization and solubility of its active components, trimethoprim and sulfametopyrazine. Generally, the combination of trimethoprim and a sulfonamide, like that in this compound, tends to exhibit optimal activity in alkaline conditions.[3]

Q3: What is the mechanism of action for this compound's components?

Trimethoprim and sulfametopyrazine are sequential inhibitors of the bacterial folic acid synthesis pathway. Sulfametopyrazine, like other sulfonamides, inhibits the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. Trimethoprim then blocks the subsequent step, preventing the reduction of dihydrofolate to tetrahydrofolate.[2] This dual action results in a potent bactericidal effect.

cluster_0 Bacterial Folic Acid Synthesis Pathway cluster_1 This compound Components' Action PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase (DHFR) Sulfametopyrazine Sulfametopyrazine Sulfametopyrazine->Dihydropteroate Inhibits Trimethoprim Trimethoprim Trimethoprim->Tetrahydrofolate Inhibits

Diagram 1: Mechanism of action of this compound's components.

Q4: How does the ionization of trimethoprim affect its activity at different pH levels?

The ionization state of trimethoprim, which is a weak base, is crucial for its ability to penetrate the bacterial cell membrane.[4]

  • Acidic pH (e.g., pH 5): Trimethoprim is highly ionized (protonated), which reduces its ability to pass through the lipid-rich bacterial cell membrane.[4] This can lead to decreased antibacterial activity.[5]

  • Neutral pH (e.g., pH 7): A significant portion of trimethoprim is non-ionized, allowing for better penetration into the bacterial cell compared to acidic conditions.[4][6]

  • Alkaline pH (e.g., pH 8-9): Trimethoprim is predominantly in its non-ionized form, which facilitates maximum penetration through the cell membrane, generally leading to higher antibacterial efficacy.[3][4]

cluster_ph External pH Environment cluster_ionization Trimethoprim State cluster_activity Resulting Antibacterial Activity Acidic_pH Acidic pH (e.g., 5.0) Ionized Highly Ionized (Charged) Acidic_pH->Ionized Neutral_pH Neutral pH (e.g., 7.0) Mixed Mixed Ionized & Non-ionized Neutral_pH->Mixed Alkaline_pH Alkaline pH (e.g., 8.0) Non_ionized Largely Non-ionized (Neutral) Alkaline_pH->Non_ionized Low_Activity Reduced Uptake & Activity Ionized->Low_Activity Moderate_Activity Moderate Uptake & Activity Mixed->Moderate_Activity High_Activity Enhanced Uptake & Activity Non_ionized->High_Activity

Diagram 2: pH effect on trimethoprim ionization and activity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound across experiments. The pH of the growth medium was not standardized. The activity of this compound's components is highly sensitive to pH.[3]Ensure the pH of the growth medium is buffered and consistently maintained at the desired level for all experiments. Verify the pH before and after bacterial incubation.
Reduced this compound activity observed in an acidic growth medium. At acidic pH, trimethoprim is highly ionized, which limits its entry into bacterial cells.[4] Acidic conditions can also impair the activity of many antibiotics.[5]Consider adjusting the experimental medium to a neutral or slightly alkaline pH to better reflect physiological conditions where this compound is often effective. If the acidic environment is a necessary experimental condition, be aware that the observed MIC may be higher.
Precipitation of this compound components in the stock solution or growth medium. The solubility of both trimethoprim and sulfametopyrazine is pH-dependent.[7] Improper pH of the solvent or medium can lead to precipitation.Prepare stock solutions in a suitable solvent and adjust the pH as necessary to ensure complete dissolution. When diluting into the final growth medium, ensure the final pH is compatible with the drug's solubility.

Quantitative Data Summary

The following table summarizes the general effects of pH on the properties of this compound's components.

PropertyAcidic pH (5.0-6.0)Neutral pH (7.0)Alkaline pH (8.0-9.0)
Trimethoprim Activity Reduced activity[5]Moderate activity[4][6]Optimal activity[3]
Sulfonamide Activity Generally lower activityModerate activityGenerally higher activity[3]
Trimethoprim Solubility pH-dependent[7]pH-dependent[7]Increased solubility with increasing pH as ionization decreases[7]
Sulfametopyrazine Solubility pH-dependentpH-dependentpH-dependent
Overall this compound Efficacy Potentially reducedGoodPotentially enhanced[3]

Experimental Protocols

Protocol: Determining the Effect of pH on this compound's MIC

This protocol outlines a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterium at various pH levels.

start Start prepare_media Prepare buffered growth media at desired pH values (e.g., 5.5, 7.0, 8.5) start->prepare_media prepare_this compound Prepare serial dilutions of this compound prepare_media->prepare_this compound inoculate_plates Inoculate 96-well plates with buffered media, this compound dilutions, and bacterial inoculum prepare_this compound->inoculate_plates incubate Incubate plates under appropriate conditions (e.g., 37°C for 18-24h) inoculate_plates->incubate read_results Determine MIC by observing the lowest concentration with no visible growth incubate->read_results analyze Analyze and compare MIC values across different pH levels read_results->analyze end End analyze->end

Diagram 3: Workflow for pH-dependent MIC determination.

Materials:

  • This compound (or trimethoprim and sulfametopyrazine)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (or other suitable growth medium)

  • Sterile 96-well microtiter plates

  • Buffers (e.g., MES for acidic pH, HEPES for neutral pH, TAPS for alkaline pH)

  • Sterile water and saline

  • Spectrophotometer

Procedure:

  • Media Preparation:

    • Prepare the growth medium and adjust it to the desired pH values (e.g., 5.5, 7.0, 8.5) using appropriate sterile buffers.

    • Ensure the final buffer concentration does not inhibit bacterial growth. Run growth controls for each pH.

    • Sterilize the buffered media by filtration.

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in the non-buffered growth medium.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • This compound Dilution Series:

    • Prepare a stock solution of this compound.

    • Perform a two-fold serial dilution of this compound in each of the prepared buffered media.

  • Plate Setup:

    • In a 96-well plate, add the appropriate volume of each this compound dilution in the corresponding buffered medium.

    • Add the prepared bacterial inoculum to each well.

    • Include positive controls (bacteria in buffered medium without this compound) and negative controls (buffered medium only) for each pH.

  • Incubation:

    • Cover the plates and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC for each pH condition. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Data Analysis:

    • Tabulate the MIC values for this compound at each pH tested.

    • Analyze the data to determine the optimal pH for this compound's activity against the tested bacterial strain.

References

Troubleshooting inconsistent results in Kelfiprim susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in Kelfiprim susceptibility testing. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a combination antimicrobial agent consisting of sulphamethopyrazine (a sulfonamide) and trimethoprim. It exerts its bactericidal effect by sequentially inhibiting two key enzymes in the bacterial folic acid synthesis pathway. Sulphamethopyrazine inhibits dihydropteroate synthase (DHPS), and trimethoprim inhibits dihydrofolate reductase (DHFR).[1][2][3][4] This dual action disrupts the production of tetrahydrofolate, an essential precursor for DNA, RNA, and protein synthesis in bacteria, leading to cell death.[1][5]

Q2: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound?

Inconsistent MIC results for sulfonamide-trimethoprim combinations like this compound can arise from several factors:

  • Media Composition: The presence of thymidine in the testing medium can interfere with the activity of sulfonamides, leading to falsely elevated MICs.[6] Mueller-Hinton agar/broth with low levels of thymidine is recommended.[6]

  • Inoculum Size: The density of the bacterial inoculum can significantly impact the test outcome. A standardized inoculum is crucial for reproducible results.[7]

  • Interpretation Guidelines: Different standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), may have different interpretive criteria, leading to variations in categorization (Susceptible, Intermediate, Resistant).[7][8]

  • Trailing Endpoints: Sulfonamide-trimethoprim combinations can sometimes produce "trailing" growth, where a reduced amount of growth is observed over a range of concentrations. This can make the visual determination of the MIC endpoint subjective.[9]

Q3: Are there specific quality control (QC) strains I should be using?

While specific QC ranges for this compound are not publicly available, standard QC strains used for trimethoprim-sulfamethoxazole susceptibility testing can be used to monitor the performance of the test system. Commonly used strains include Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.[9][10] Adherence to established QC ranges for these organisms helps ensure the accuracy and reproducibility of the testing method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound susceptibility testing.

Problem Potential Cause(s) Recommended Solution(s)
Higher than expected MIC values for susceptible strains 1. High thymidine content in the test medium.2. Inoculum is too heavy.1. Use Mueller-Hinton medium with low thymidine content. Lots should be tested with a control strain like Enterococcus faecalis ATCC 29212 to ensure suitability.[9]2. Standardize the inoculum to a 0.5 McFarland standard.
Zone diameter in disk diffusion does not correlate with MIC 1. Incorrect disk potency.2. Variation in agar depth.3. Subjective measurement of zone edges.1. Ensure disks are stored correctly and are not expired.2. Prepare agar plates with a consistent depth (e.g., 4 mm).3. Read the zone of complete inhibition. Use calipers for accurate measurement.
Inconsistent results between different batches of media Variation in cation concentration or other components between media lots.Perform quality control on each new lot of media using appropriate QC strains to ensure performance is within acceptable limits.
Difficulty in reading MIC endpoints due to trailing growth Inherent characteristic of the drug-organism interaction.Read the endpoint as the lowest concentration with at least 80% reduction in growth compared to the positive control.[9] Consistent reading criteria are key.

Quantitative Data

Due to the limited availability of public data specific to this compound, the following tables provide illustrative data for the closely related combination of trimethoprim-sulfamethoxazole to demonstrate the principles of interpretation.

Table 1: Example MIC and Zone Diameter Interpretive Criteria (based on CLSI guidelines for Trimethoprim-Sulfamethoxazole)

OrganismMethodSusceptibleIntermediateResistant
EnterobacteralesBroth Dilution (MIC in µg/mL)≤2/38-≥4/76
Disk Diffusion (Zone Diameter in mm)≥1611-15≤10
Staphylococcus aureusBroth Dilution (MIC in µg/mL)≤2/38-≥4/76
Disk Diffusion (Zone Diameter in mm)≥1611-15≤10

Note: The values represent the concentrations of trimethoprim/sulfamethoxazole.[9][11]

Table 2: Quality Control Ranges for Trimethoprim-Sulfamethoxazole

QC StrainMethodAntimicrobial AgentAcceptable Range
E. coli ATCC 25922Broth DilutionTrimethoprim-Sulfamethoxazole≤0.5/9.5 µg/mL
Disk DiffusionTrimethoprim-Sulfamethoxazole (1.25/23.75 µg disk)23-29 mm
S. aureus ATCC 29213Broth DilutionTrimethoprim-Sulfamethoxazole0.12/2.38 - 1/19 µg/mL

Experimental Protocols

A standardized protocol is essential for consistent results. The following outlines the broth microdilution method, a common technique for determining MICs.

Broth Microdilution Protocol for this compound Susceptibility Testing

  • Prepare Inoculum: From a fresh (18-24 hour) culture, select several colonies and suspend them in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute Inoculum: Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare this compound Dilutions: Perform serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

Diagram 1: this compound Mechanism of Action

Caption: Sequential inhibition of the bacterial folate synthesis pathway by this compound components.

Diagram 2: Troubleshooting Workflow for Inconsistent MICs

Troubleshooting_Workflow Start Inconsistent MIC Results Observed Check_QC Review QC Strain Results (e.g., E. coli ATCC 25922) Start->Check_QC QC_Pass QC Within Range? Check_QC->QC_Pass Investigate_Media Investigate Media: - Lot number - Thymidine content - pH QC_Pass->Investigate_Media Yes Investigate_Inoculum Investigate Inoculum: - McFarland standard prep - Final concentration QC_Pass->Investigate_Inoculum Yes Review_Reading Review Endpoint Reading: - Consistent criteria? - Trailing growth? QC_Pass->Review_Reading Yes QC_Fail QC Out of Range QC_Pass->QC_Fail No Resolved Issue Resolved Investigate_Media->Resolved Investigate_Inoculum->Resolved Review_Reading->Resolved System_Check Systemic Issue: - Reagents - Equipment - Protocol QC_Fail->System_Check System_Check->Resolved

Caption: A logical workflow for troubleshooting inconsistent MIC results in this compound testing.

References

Kelfiprim interaction with common laboratory reagents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please note that "Kelfiprim" is a fictional compound created for the purpose of this example. The following data, protocols, and troubleshooting advice are illustrative and designed to demonstrate the format of a technical support guide.

This compound Technical Support Center

Welcome to the technical support center for this compound. This guide is intended to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to address common issues and ensure the successful use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the tyrosine kinase receptor, TK-1. By binding to the ATP-binding pocket of the TK-1 kinase domain, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which is often dysregulated in certain cancers.

Q2: How should I store this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: this compound is highly soluble in DMSO and ethanol. It has limited solubility in aqueous solutions like PBS. For detailed solubility data, please refer to the data tables below.

Q4: Can I use this compound in animal studies?

A4: Yes, this compound has been formulated for in vivo studies. A recommended vehicle for intraperitoneal injection is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. However, the optimal formulation may vary depending on the animal model and administration route.

Troubleshooting Guide

Issue 1: this compound precipitates in my cell culture media.

  • Possible Cause: The final concentration of the solvent (e.g., DMSO) is too high, or the concentration of this compound exceeds its solubility limit in the aqueous media.

  • Solution:

    • Ensure the final concentration of DMSO in your cell culture media is below 0.5% to avoid solvent toxicity and precipitation.

    • Prepare a higher concentration stock solution of this compound in DMSO and add a smaller volume to your media.

    • After adding this compound to the media, vortex or mix thoroughly to ensure it is fully dissolved before adding to the cells.

Issue 2: I am observing inconsistent results between experiments.

  • Possible Cause: Degradation of this compound due to improper storage or multiple freeze-thaw cycles.

  • Solution:

    • Aliquot your stock solution of this compound after the initial reconstitution to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term stability.

    • Protect the stock solution from light, as this compound is light-sensitive.

Issue 3: I am not observing the expected downstream signaling inhibition.

  • Possible Cause: The concentration of this compound is too low, the incubation time is too short, or the cells are not sensitive to this compound.

  • Solution:

    • Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.

    • Perform a time-course experiment to determine the optimal incubation time.

    • Verify the expression and activity of the TK-1 receptor in your cell line.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubility (mg/mL)
DMSO> 50
Ethanol> 30
PBS (pH 7.2)< 0.1

Table 2: Stability of this compound in Solution

Storage ConditionStability (t½)
-80°C in DMSO> 6 months
-20°C in DMSO~ 3 months
4°C in DMSO< 1 week
Room Temperature in DMSO< 24 hours

Experimental Protocols

Protocol 1: Western Blot Analysis of TK-1 Pathway Inhibition
  • Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-TK-1, TK-1, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizations

Kelfiprim_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor TK1_Receptor TK-1 Receptor Growth_Factor->TK1_Receptor Binds RAS RAS TK1_Receptor->RAS Activates This compound This compound This compound->TK1_Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: this compound inhibits the TK-1 signaling pathway.

Experimental_Workflow Start Hypothesis: This compound inhibits cell growth Cell_Culture Cell Culture (e.g., Cancer Cell Line) Start->Cell_Culture Dose_Response Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Mechanism_Study Mechanism of Action Study IC50->Mechanism_Study Western_Blot Western Blot for Downstream Targets Mechanism_Study->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for testing this compound's efficacy.

Troubleshooting_Guide Issue Inconsistent Results Cause1 Compound Degradation? Issue->Cause1 Cause2 Pipetting Error? Issue->Cause2 Cause3 Cell Line Variation? Issue->Cause3 Solution1 Aliquot stock solution Store at -80°C Protect from light Cause1->Solution1 Solution2 Calibrate pipettes Use positive displacement pipettes for viscous liquids Cause2->Solution2 Solution3 Use cells with low passage number Perform cell line authentication Cause3->Solution3

Caption: Troubleshooting inconsistent experimental results.

Preventing precipitation of Kelfiprim in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Kelfiprim in stock solutions. The following information is designed to troubleshoot and resolve common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a common issue?

This compound is an antibacterial agent that is a combination of trimethoprim (TMP) and a sulfonamide, such as sulfametopyrazine or sulfamethoxazole.[1][2] Precipitation is a frequent challenge because the two components have opposing solubility profiles based on pH. Trimethoprim is a weak base and is more soluble in acidic conditions, while sulfonamides are acidic and are more soluble in alkaline conditions.[3][4][5] When preparing a stock solution or diluting it into a buffer of a specific pH, one of the components can become less soluble and precipitate out of the solution.

Q2: What are the primary factors that influence this compound solubility?

The primary factors influencing this compound solubility are:

  • pH: This is the most critical factor. The solubility of trimethoprim and sulfamethoxazole are highly dependent on the pH of the solvent or buffer.[3][6]

  • Solvent/Buffer System: The choice of solvent and the composition of the buffer can impact the solubility of the drug components.

  • Concentration: Attempting to prepare a stock solution at a concentration that exceeds the solubility limit of either component in the chosen solvent will lead to precipitation.

  • Temperature: Solubility is also temperature-dependent. Storing stock solutions at inappropriate temperatures can cause the drug to precipitate.

  • Ionic Strength: The ionic strength of the solution can also affect solubility.[6]

Q3: At what pH is precipitation most likely to occur?

Precipitation is most likely to occur in the pH range where the solubilities of both trimethoprim and the sulfonamide are low. For the combination of trimethoprim and sulfamethoxazole, this is often observed in the neutral pH range. For instance, diluting a concentrated stock solution into a phosphate buffer at pH 7.8 has been shown to cause immediate and significant precipitation, primarily of trimethoprim.[5][7]

Troubleshooting Guide: this compound Precipitation

This guide will help you identify and resolve issues with this compound precipitation in your stock solutions.

Problem: Precipitate forms immediately upon dissolving this compound.
  • Possible Cause 1: Incorrect Solvent. The solvent may not be appropriate for the desired concentration.

    • Solution: Consider using a small amount of an organic solvent like DMSO or ethanol to initially dissolve the this compound before bringing it to the final volume with your aqueous solvent. Always check for the compatibility of organic solvents with your experimental system.

  • Possible Cause 2: Concentration is too high. The intended concentration exceeds the solubility limit of one or both components in the chosen solvent.

    • Solution: Try preparing a more dilute stock solution. It is often better to prepare a lower concentration stock and add a larger volume to your experiment than to have an unusable, precipitated stock.

Problem: Precipitate forms after diluting the stock solution in a buffer.
  • Possible Cause 1: Unfavorable pH of the buffer. The pH of the dilution buffer is likely in a range where one of the components is poorly soluble.

    • Solution 1: Adjust the pH of your stock solution before dilution to be closer to the pH of your final working solution.

    • Solution 2: Modify the pH of your final working solution. If your experiment allows, adjust the pH to a range where both components are more soluble.

    • Solution 3: Use a different buffering system. Some buffers may be more prone to causing precipitation.

  • Possible Cause 2: Buffer composition. Certain ions in the buffer may interact with the drug molecules and reduce their solubility.

    • Solution: Test the solubility in different buffer systems to find one that is more compatible.

Problem: Precipitate forms during storage.
  • Possible Cause 1: Inappropriate storage temperature. Storing the solution at a temperature that decreases the solubility of the components.

    • Solution: Store the stock solution at the recommended temperature. If not specified, test storage at room temperature, 4°C, and -20°C to determine the optimal condition. Be aware that freezing can sometimes cause precipitation.

  • Possible Cause 2: Evaporation of solvent. Over time, the solvent can evaporate, leading to an increase in the drug concentration and subsequent precipitation.

    • Solution: Ensure that the storage container is tightly sealed. Using parafilm can help prevent evaporation.

Data on Solubility of this compound Components

The following tables summarize the pH-dependent solubility of trimethoprim and sulfamethoxazole.

Table 1: Solubility of Trimethoprim at 32°C

pHSolubility (mg/100 mL)
8.5450
5.51550 (maximum)
< 21125 (and decreasing)
Data from Dahlan et al., 1987[3]

Table 2: Solubility of Sulfamethoxazole at 25°C

pHSolubility (mg/100 mL)
3.2228.1 (minimum)
Solubility increases significantly at pH values above and below this point.
Data from Dahlan et al., 1987[3]

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution

This protocol provides a general method for preparing a this compound stock solution. The optimal solvent and concentration may vary depending on the specific sulfonamide in your this compound formulation and your experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water or desired buffer

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to the powder. The volume of DMSO should be just enough to fully dissolve the powder.

  • Vortex the tube vigorously until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.

  • Once dissolved, add sterile deionized water or your desired buffer dropwise while vortexing to bring the solution to the final desired concentration.

  • Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use or storage.

  • Filter-sterilize the solution using a 0.22 µm syringe filter if required for your application.

  • Store the solution in appropriately labeled, tightly sealed containers at the recommended temperature.

Protocol: Testing the Stability of a this compound Stock Solution

This protocol can be used to determine the stability of your prepared this compound stock solution under different storage conditions.

Materials:

  • Prepared this compound stock solution

  • Sterile microcentrifuge tubes

  • Incubators or refrigerators set to desired storage temperatures (e.g., Room Temperature, 4°C, -20°C)

Procedure:

  • Aliquot the this compound stock solution into several sterile microcentrifuge tubes.

  • Place the aliquots at different storage temperatures.

  • Visually inspect the solutions for any signs of precipitation at regular intervals (e.g., 1 hour, 6 hours, 24 hours, 1 week).

  • (Optional) To quantify the amount of dissolved drug, at each time point, centrifuge the tubes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of trimethoprim and the sulfonamide using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Based on the results, determine the optimal storage conditions for your this compound stock solution.

Visualizations

Kelfiprim_Troubleshooting_Workflow start Precipitation Observed q1 When did precipitation occur? start->q1 a1 Immediately upon dissolving q1->a1 Immediately a2 After dilution in buffer q1->a2 Post-dilution a3 During storage q1->a3 Storage q2 Possible Cause? a1->q2 c1 Incorrect Solvent q2->c1 c2 Concentration too high q2->c2 s1 Use co-solvent (e.g., DMSO) then add aqueous solvent c1->s1 s2 Prepare a more dilute stock solution c2->s2 q3 Possible Cause? a2->q3 c3 Unfavorable pH q3->c3 c4 Buffer Composition q3->c4 s3 Adjust pH of stock or working solution c3->s3 s4 Test alternative buffer systems c4->s4 q4 Possible Cause? a3->q4 c5 Incorrect Temperature q4->c5 c6 Solvent Evaporation q4->c6 s5 Determine optimal storage temperature (RT, 4°C, -20°C) c5->s5 s6 Ensure container is tightly sealed c6->s6

Caption: Troubleshooting workflow for this compound precipitation.

Kelfiprim_Solubility_pH p2 p4 TMP_high High p6 SMX_low Low p8 precip_high High Risk p10 TMP_low Low SMX_high High TMP_high->TMP_low Decreasing Solubility SMX_low->SMX_high Increasing Solubility

Caption: pH-dependent solubility of this compound components.

References

Validation & Comparative

Kelfiprim vs. Co-trimoxazole: An In Vitro Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial therapeutics, combination drugs targeting the folate synthesis pathway in bacteria have long been a cornerstone of treatment for various infections. This guide provides a detailed comparison of the in vitro efficacy of two such combinations: Kelfiprim and co-trimoxazole. While both drugs pair a sulfonamide with the dihydrofolate reductase inhibitor trimethoprim, they differ in their sulfonamide component. This compound contains sulfametopyrazine, a long-acting sulfonamide, whereas co-trimoxazole utilizes the shorter-acting sulfamethoxazole.[1] This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms, comparative efficacy based on available data, and the experimental protocols used for their evaluation.

Mechanism of Action: A Shared Pathway

Both this compound and co-trimoxazole function by sequentially inhibiting the bacterial folic acid synthesis pathway, which is crucial for the production of nucleotides and ultimately, bacterial DNA and protein synthesis.[2][3][4] Sulfonamides (sulfametopyrazine in this compound and sulfamethoxazole in co-trimoxazole) act as competitive inhibitors of the enzyme dihydropteroate synthase. They mimic the natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydropteroic acid.[3] Downstream in the same pathway, trimethoprim inhibits dihydrofolate reductase, preventing the conversion of dihydrofolic acid to its active form, tetrahydrofolic acid.[2][3] This synergistic, two-step blockade results in a bactericidal effect, where the combination is more potent than either component alone.[3]

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibitors Inhibitors PABA PABA (para-aminobenzoic acid) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis Sulfonamides Sulfametopyrazine (in this compound) Sulfamethoxazole (in Co-trimoxazole) Sulfonamides->Dihydropteroate_Synthase Inhibits Trimethoprim Trimethoprim (in both) Trimethoprim->Dihydrofolate_Reductase Inhibits

Figure 1. Mechanism of action for this compound and co-trimoxazole.

Comparative In Vitro Efficacy Data

Direct, head-to-head comparative studies detailing the in vitro efficacy of this compound versus co-trimoxazole against a broad range of bacterial isolates are limited in recent scientific literature. Clinical trials have suggested comparable efficacy in treating urinary and respiratory tract infections.[5] For instance, one multicenter, double-blind trial on urinary tract infections found no significant difference in urine sterilization and clinical improvement between the two treatment groups.[1] Another study on persistent and recurrent urinary tract infections reported a 90% response rate for this compound and 85% for co-trimoxazole in recurrent cases, with rates of 66.8% and 53% respectively in persistent infections.[6]

Table 1: In Vitro Susceptibility Data for Co-trimoxazole against Various Bacterial Pathogens

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)Susceptibility (%)Reference
Escherichia coliNot SpecifiedNot Specified41.7%[7]
Klebsiella pneumoniaeNot SpecifiedNot Specified100% (Community)[8]
Staphylococcus aureus86Not Specified80%[2]
Haemophilus influenzae49Not Specified<88%[2]
Anaerobic Bacteria (various)144≤1685%[3]
Staphylococci (various)567≤2/38 (Susceptible)Not Specified[9]

Note: Susceptibility percentages and MIC values are highly dependent on the geographic region, source of isolates (hospital vs. community), and the specific testing methodology used. The data presented is for illustrative purposes.

Experimental Protocols

Standardized methods are crucial for determining and comparing the in vitro efficacy of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MICs.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow start Start prep_bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_bacteria prep_plate Prepare 96-well microtiter plate with serial twofold dilutions of this compound and Co-trimoxazole prep_bacteria->prep_plate inoculate Inoculate each well with the bacterial suspension prep_plate->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate plates at 35-37°C for 16-20 hours controls->incubate read_results Read plates visually or with a plate reader to determine turbidity incubate->read_results determine_mic Identify the lowest drug concentration with no visible growth (MIC) read_results->determine_mic end End determine_mic->end

Figure 2. Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and co-trimoxazole are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the drug that completely inhibits the visible growth of the organism.

Agar Disk Diffusion (Kirby-Bauer) Test

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the drug.

Detailed Steps:

  • Plate Preparation: A standardized bacterial inoculum is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks containing a specified concentration of co-trimoxazole (typically 1.25 µg trimethoprim and 23.75 µg sulfamethoxazole) are placed on the agar surface.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Result Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as "susceptible," "intermediate," or "resistant" by comparing the zone diameter to established breakpoints.

Conclusion

This compound and co-trimoxazole are pharmacologically similar, employing a synergistic mechanism to inhibit bacterial folic acid synthesis. While direct, extensive in vitro comparative data is scarce, available clinical evidence suggests a comparable efficacy profile, particularly in the context of urinary tract infections. Co-trimoxazole remains a benchmark against which similar combinations are measured, with established in vitro activity against a range of Gram-positive and Gram-negative bacteria. The choice between these agents in a clinical or research setting would likely be guided by pharmacokinetic properties, such as the longer half-life of sulfametopyrazine in this compound, as well as local resistance patterns and specific patient factors. The standardized experimental protocols outlined provide a robust framework for any future head-to-head in vitro evaluations of these and other antimicrobial agents.

References

Kelfiprim vs. Ampicillin: A Comparative Analysis Against Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Kelfiprim, a combination of trimethoprim and sulfamethopyrazine, and ampicillin, a widely used beta-lactam antibiotic, against key respiratory pathogens. This analysis is based on available in-vitro susceptibility data and clinical trial outcomes to inform research and development in the field of respiratory infectious diseases.

Executive Summary

Both this compound and ampicillin have demonstrated efficacy against common respiratory pathogens. Ampicillin, a bactericidal agent, acts by inhibiting bacterial cell wall synthesis. This compound, a bacteriostatic combination, inhibits folic acid synthesis in bacteria, a pathway essential for DNA, RNA, and protein production. While ampicillin has been a cornerstone in treating respiratory infections, the emergence of beta-lactamase-producing strains of pathogens like Haemophilus influenzae has necessitated alternative or combination therapies. Clinical data suggests that this compound can be a favorable alternative to ampicillin in treating lower respiratory tract infections, demonstrating comparable, and in some patient groups, superior clinical outcomes. However, in-vitro data on the specific formulation of this compound is limited, with most available susceptibility data pertaining to the more common combination of trimethoprim-sulfamethoxazole.

In-Vitro Susceptibility

The following tables summarize the in-vitro activity of ampicillin and trimethoprim-sulfamethoxazole (as a proxy for this compound) against two major respiratory pathogens: Streptococcus pneumoniae and Haemophilus influenzae.

Table 1: In-Vitro Activity Against Streptococcus pneumoniae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Breakpoints (µg/mL)
Ampicillin0.03 - 0.06[1]-≤2 (Susceptible), 4 (Intermediate), ≥8 (Resistant)
Trimethoprim-Sulfamethoxazole12≤2/38 (Susceptible), ≥4/76 (Resistant)[2]

Table 2: In-Vitro Activity Against Haemophilus influenzae

AntibioticMIC Range (µg/mL)Susceptibility RateSusceptibility Breakpoints (µg/mL)
Ampicillin6.25 - 12.5 (resistant strains)[3]Varies significantly due to beta-lactamase production≤1 (Susceptible), 2 (Intermediate), ≥4 (Resistant)
Trimethoprim-Sulfamethoxazole0.007/0.14 - 0.06/1.18[4]High, including against ampicillin-resistant strains≤2/38 (Susceptible), ≥4/76 (Resistant)[2]

Clinical Efficacy

A clinical trial comparing this compound (trimethoprim-sulfamethopyrazine) with ampicillin in patients with lower respiratory tract infections, including acute exacerbations of chronic bronchitis, pneumonia, and bronchopneumonia, provides valuable comparative efficacy data.[5][6][7]

Table 3: Clinical Outcomes in Lower Respiratory Tract Infections[5][6][7]

Treatment GroupPatient PopulationDosageOverall "Excellent or Good" Response
This compoundOut-patients (n=14)1 capsule daily85%
This compoundIn-patients (n=18)1 capsule daily67%
AmpicillinIn-patients (n=11)500 mg q.i.d.Not explicitly stated, but this compound was reported to compare favorably in effectiveness and safety.

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

The in-vitro data presented is typically determined using standardized methods such as broth microdilution or agar dilution. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined below.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Bacterial_Isolate Bacterial Isolate (e.g., S. pneumoniae, H. influenzae) Inoculum_Prep Inoculum Preparation (Standardized to 0.5 McFarland) Bacterial_Isolate->Inoculum_Prep Microtiter_Plate Inoculation of Microtiter Plate (Bacteria + Antibiotic Dilutions) Inoculum_Prep->Microtiter_Plate Antibiotic_Dilution Serial Dilution of This compound & Ampicillin Antibiotic_Dilution->Microtiter_Plate Incubation Incubation at 35-37°C for 16-20 hours Microtiter_Plate->Incubation Visual_Inspection Visual Inspection for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination MIC Determination (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Diagram 1: Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.
Clinical Trial Methodology

The clinical trial comparing this compound and ampicillin was a comparative study involving both out-patients and in-patients with lower respiratory tract infections.[5][6][7]

  • Study Design: The study was a comparative clinical trial.[5]

  • Patient Population: The trial included 14 out-patients and 18 in-patients with acute exacerbations of chronic bronchitis, pneumonia, or bronchopneumonia caused by sensitive bacteria. A separate group of 11 in-patients received ampicillin for comparison.[5][6][7]

  • Treatment Regimen:

    • This compound group: One capsule daily for 1 to 2 weeks, with a double loading dose on the first day.[5][6][7]

    • Ampicillin group: 500 mg capsules four times daily (q.i.d.).[5][6][7]

  • Outcome Assessment: Efficacy was evaluated based on clinical, radiological, and laboratory findings.[5][6][7]

Mechanism of Action: Signaling Pathways

The mechanisms of action of ampicillin and the components of this compound are fundamentally different, targeting distinct bacterial cellular processes.

Ampicillin: Inhibition of Cell Wall Synthesis

Ampicillin is a beta-lactam antibiotic that interferes with the synthesis of the bacterial cell wall, leading to cell lysis and death.

G Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) PBP->Transpeptidation Inhibits Cell_Wall_Synthesis Cell Wall Synthesis Transpeptidation->Cell_Wall_Synthesis Blocks final step of Cell_Lysis Cell Lysis & Death Cell_Wall_Synthesis->Cell_Lysis Leads to weakened cell wall and

Diagram 2: Ampicillin's mechanism of action via inhibition of cell wall synthesis.
This compound (Trimethoprim-Sulfamethopyrazine): Folic Acid Synthesis Inhibition

This compound's components, trimethoprim and sulfamethopyrazine, act synergistically to block the bacterial folic acid synthesis pathway at two different points.

G PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Purine_Synthesis Purine, Thymidine, & Amino Acid Synthesis Tetrahydrofolic_Acid->Purine_Synthesis Sulfamethopyrazine Sulfamethopyrazine Sulfamethopyrazine->Dihydropteroate_Synthase Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Diagram 3: Synergistic mechanism of action of this compound components.

Comparative Overview

The following diagram provides a high-level comparison of the key attributes of this compound and ampicillin.

G cluster_this compound This compound cluster_ampicillin Ampicillin Comparison This compound vs. Ampicillin K_Mechanism Mechanism: Inhibits Folic Acid Synthesis (Bacteriostatic) Comparison->K_Mechanism A_Mechanism Mechanism: Inhibits Cell Wall Synthesis (Bactericidal) Comparison->A_Mechanism K_Spectrum Spectrum: Broad, including many Gram-positive & Gram-negative K_Resistance Resistance: Effective against some ampicillin-resistant strains K_Dosing Dosing: Once daily A_Spectrum Spectrum: Broad, including many Gram-positive & Gram-negative A_Resistance Resistance: Susceptible to beta-lactamase degradation A_Dosing Dosing: Multiple times daily

Diagram 4: High-level comparison of this compound and Ampicillin.

Conclusion

Both this compound and ampicillin are effective against a range of respiratory pathogens. Ampicillin's bactericidal action and long history of use make it a valuable therapeutic option. However, the prevalence of beta-lactamase-mediated resistance in pathogens like H. influenzae can limit its empirical use. This compound, with its dual-target mechanism of action, offers a potent alternative, demonstrating high in-vitro activity against both ampicillin-susceptible and -resistant strains of H. influenzae. Clinical findings in lower respiratory tract infections suggest that this compound is a well-tolerated and effective treatment, comparing favorably with ampicillin. The once-daily dosing of this compound may also offer an advantage in patient adherence. Further research with more extensive comparative in-vitro susceptibility data for the specific trimethoprim-sulfamethopyrazine formulation and larger-scale clinical trials focusing on bacteriological eradication rates would be beneficial for a more definitive comparison.

References

Kelfiprim's Efficacy Against Trimethoprim-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Kelfiprim, a combination of trimethoprim and sulfamethopyrazine, against trimethoprim-resistant bacteria. Due to the limited availability of specific experimental data on this compound, this guide will leverage data from its closely related counterpart, co-trimoxazole (trimethoprim-sulfamethoxazole), to draw informed comparisons. The synergistic action of these drug combinations may offer a viable therapeutic option even when resistance to trimethoprim is present.

Mechanism of Action and Synergy

This compound, like co-trimoxazole, combines two antimicrobial agents that sequentially block the bacterial folic acid synthesis pathway. Trimethoprim inhibits dihydrofolate reductase (DHFR), and a sulfonamide (sulfamethopyrazine in this compound and sulfamethoxazole in co-trimoxazole) inhibits dihydropteroate synthase (DHPS).[1] This dual-action mechanism is intended to be synergistic, meaning the combined effect is greater than the sum of the effects of the individual drugs.[2][3] This synergy can be particularly important in overcoming resistance to one of the components.[4]

dot

Folate Synthesis Pathway Inhibition cluster_bacterial_cell Bacterial Cell cluster_drugs Drug Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Sulfamethopyrazine Sulfamethopyrazine (in this compound) Sulfamethopyrazine->Dihydropteroate Inhibits DHPS Trimethoprim Trimethoprim Trimethoprim->Tetrahydrofolate Inhibits DHFR

Caption: Inhibition of the bacterial folate synthesis pathway by this compound components.

Comparative Efficacy Against Trimethoprim-Resistant Bacteria

The primary mechanism of acquired resistance to trimethoprim is the production of a modified dihydrofolate reductase enzyme, often encoded by dfr genes, which has a lower affinity for the drug.[5] The following tables present a summary of the in vitro efficacy of trimethoprim-sulfonamide combinations against trimethoprim-resistant bacteria, using data from studies on co-trimoxazole as a proxy for this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Trimethoprim and Co-trimoxazole against Escherichia coli with and without the dfrA35 Trimethoprim Resistance Gene

Bacterial StrainResistance GeneTrimethoprim MIC (µg/mL)
E. coli TOP10 (Wild-Type)None≤0.25
E. coli TOP10 (Transformed)dfrA35128
E. coli MF2156 (Parent Strain)dfrA35256

Data sourced from a study on a novel trimethoprim resistance gene.[6]

Table 2: MIC Distribution of Co-trimoxazole against E. coli Isolates with and without Trimethoprim and Sulfonamide Resistance Genes

Resistance Gene(s) PresentCo-trimoxazole MIC Range (µg/mL)
None (Wild-Type)0.03 - 0.25
Sulfonamide resistance gene only0.5 - 2
Trimethoprim (dfr) and Sulfonamide (sul) resistance genes4 - >64

Data interpreted from a study on MIC distribution in E. coli isolates.[7]

These data indicate that while the presence of a trimethoprim resistance gene like dfrA35 can dramatically increase the MIC of trimethoprim alone, the combination with a sulfonamide may still exhibit some inhibitory activity, although at higher concentrations. The synergistic effect is most pronounced in bacteria that are susceptible to both components.

Alternatives to this compound for Trimethoprim-Resistant Infections

For infections caused by bacteria resistant to trimethoprim-sulfonamide combinations, several alternatives are available, depending on the type of infection and local resistance patterns.

Table 3: Selected Alternatives to Trimethoprim-Sulfonamide Combinations

Alternative AntibioticClassCommon Indications for Trimethoprim-Resistant Infections
NitrofurantoinNitrofuranUncomplicated Urinary Tract Infections
FosfomycinPhosphonic acid derivativeUncomplicated Urinary Tract Infections
CiprofloxacinFluoroquinoloneComplicated Urinary Tract Infections, other systemic infections
CefiximeCephalosporin (3rd gen)Urinary Tract Infections, Respiratory Tract Infections

Information compiled from various sources on antibiotic alternatives.[8][9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard technique for determining MICs.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of trimethoprim and sulfamethopyrazine (or sulfamethoxazole). Create a series of twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

dot```dot digraph "MIC Determination Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_antibiotic [label="Prepare serial dilutions\nof antibiotic in microplate"]; prep_inoculum [label="Prepare bacterial inoculum\n(0.5 McFarland standard)"]; inoculate [label="Inoculate microplate wells\nwith bacterial suspension"]; incubate [label="Incubate at 35-37°C\nfor 16-20 hours"]; read_results [label="Read MIC as the lowest\nconcentration with no growth"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_antibiotic; prep_antibiotic -> inoculate; start -> prep_inoculum; prep_inoculum -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> end; }

Caption: Workflow for the checkerboard synergy assay.

Conclusion

This compound, a combination of trimethoprim and sulfamethopyrazine, offers a therapeutic approach based on the principle of antimicrobial synergy. While direct experimental data on its efficacy against trimethoprim-resistant bacteria is scarce, evidence from the similar combination of co-trimoxazole suggests that it may retain some level of effectiveness, particularly when resistance is not at a very high level. The decision to use this compound for infections caused by trimethoprim-resistant bacteria should be guided by susceptibility testing and clinical judgment, with consideration of alternative therapeutic options. Further research is warranted to specifically evaluate the in vitro and in vivo efficacy of this compound against a range of trimethoprim-resistant clinical isolates.

References

In Vitro Showdown: Kelfiprim Versus Newer Generation Antibiotics in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Antimicrobial Efficacy

The landscape of veterinary antimicrobial therapy is in constant evolution. While established drugs like Kelfiprim, a combination of trimethoprim and the long-acting sulfonamide sulfametopyrazine, have been mainstays in treating bacterial infections, the emergence of antimicrobial resistance necessitates a critical evaluation of their efficacy against contemporary pathogens. This guide provides an objective in vitro comparison of this compound's antimicrobial activity with that of newer generation antibiotics, specifically third-generation cephalosporins and fluoroquinolones, which are frequently employed in veterinary practice. The data presented is synthesized from multiple studies to offer a comprehensive overview for research and development purposes.

Executive Summary of Comparative Efficacy

In vitro data suggests that while trimethoprim-sulfonamide combinations, such as this compound and its close surrogate co-trimoxazole (trimethoprim-sulfamethoxazole), retain activity against a range of veterinary pathogens, newer generation antibiotics often exhibit lower minimum inhibitory concentrations (MICs) against key bacterial isolates. Fluoroquinolones and third-generation cephalosporins, in particular, demonstrate potent activity against many Gram-negative organisms that can show resistance to older drug classes. However, the efficacy of all antibiotic classes is highly dependent on the specific pathogen and regional resistance patterns.

Quantitative Data Summary

The following tables summarize the in vitro activity of trimethoprim-sulfamethoxazole (as a proxy for this compound), third-generation cephalosporins, and fluoroquinolones against common veterinary pathogens. Data is presented as the Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates (MIC90) in µg/mL. It is important to note that direct comparative studies including this compound are scarce in recent literature; therefore, data for the closely related and widely studied trimethoprim-sulfamethoxazole combination is used.

Table 1: In Vitro Activity (MIC90 in µg/mL) Against Gram-Negative Veterinary Pathogens

Antibiotic ClassAntibioticEscherichia coliPasteurella multocidaProteus mirabilis
Potentiated Sulfonamide Trimethoprim-Sulfamethoxazole>4/760.5/9.5>4/76
Third-Generation Cephalosporin Ceftiofur1.0≤0.030.5
Third-Generation Cephalosporin Ceftazidime0.5N/AN/A
Fluoroquinolone Enrofloxacin0.06-0.12≤0.0150.5
Fluoroquinolone Marbofloxacin0.06≤0.030.12

Table 2: In Vitro Activity (MIC90 in µg/mL) Against Gram-Positive Veterinary Pathogens

Antibiotic ClassAntibioticStaphylococcus pseudintermediusStaphylococcus aureusStreptococcus equi
Potentiated Sulfonamide Trimethoprim-Sulfamethoxazole>4/762/380.25/4.8
Third-Generation Cephalosporin Ceftiofur2.01.0≤0.0019
Third-Generation Cephalosporin Cefovecin0.25N/AN/A
Fluoroquinolone Enrofloxacin0.250.25N/A
Fluoroquinolone Marbofloxacin0.50.25N/A

Mechanisms of Action: A Visual Guide

Understanding the distinct mechanisms by which these antibiotics exert their effects is crucial for predicting synergistic or antagonistic interactions and for the development of new therapeutic strategies.

Folic_Acid_Synthesis_Inhibition cluster_0 Bacterial Folic Acid Synthesis Pathway cluster_1 This compound Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolate_Reductase->Tetrahydrofolic_Acid Purine_Synthesis Purine Synthesis Tetrahydrofolic_Acid->Purine_Synthesis Thymidine_Synthesis Thymidine Synthesis Tetrahydrofolic_Acid->Thymidine_Synthesis DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidine_Synthesis->DNA_Synthesis Sulfametopyrazine Sulfametopyrazine (Sulfonamide) Sulfametopyrazine->Dihydropteroate_Synthase Inhibits Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_Reductase Inhibits

Caption: this compound's components inhibit sequential steps in bacterial folic acid synthesis.

Peptidoglycan_Synthesis_Inhibition cluster_0 Bacterial Cell Wall Synthesis cluster_1 Cephalosporin Action Peptidoglycan_Precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBP Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cross_linked_Peptidoglycan Cell_Lysis Cell Lysis PBP:s->Cell_Lysis Inhibition leads to Cephalosporin Third-Generation Cephalosporins Cephalosporin->PBP Inhibits

Caption: Cephalosporins disrupt bacterial cell wall synthesis by inhibiting PBPs.

DNA_Replication_Inhibition cluster_0 Bacterial DNA Replication cluster_1 Fluoroquinolone Action Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Topoisomerase_IV Topoisomerase IV Supercoiled_DNA->Topoisomerase_IV Separated_DNA Separated Daughter DNA Topoisomerase_IV->Separated_DNA Fluoroquinolone Fluoroquinolones Fluoroquinolone->DNA_Gyrase Inhibits Fluoroquinolone->Topoisomerase_IV Inhibits

Caption: Fluoroquinolones inhibit bacterial DNA replication by targeting key enzymes.

Experimental Protocols

The in vitro data summarized in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold-standard for determining the MIC of an antimicrobial agent.[1]

  • Principle: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.[1]

  • Methodology:

    • Preparation of Antimicrobial Solutions: Serial two-fold dilutions of the test antibiotics (e.g., trimethoprim-sulfamethoxazole, ceftiofur, enrofloxacin) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

    • Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of a 96-well microtiter plate containing the serially diluted antibiotics. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

    • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Broth_Microdilution_Workflow start Start prep_antibiotics Prepare Serial Dilutions of Antibiotics in Broth start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate (96-well) prep_antibiotics->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 35-37°C for 16-20 hours inoculate_plate->incubate read_results Read for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration via broth microdilution.

Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of antimicrobial susceptibility.

  • Principle: An antibiotic-impregnated disk is placed on an agar plate inoculated with the test bacterium. The antibiotic diffuses from the disk, creating a concentration gradient. The zone of growth inhibition around the disk is measured to determine susceptibility.[1]

  • Methodology:

    • Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland) is prepared as described for the broth microdilution method.

    • Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

    • Disk Application: Paper disks impregnated with a specified concentration of the antibiotic are placed on the agar surface.

    • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

    • Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to established breakpoints defined by bodies like the CLSI.

Concluding Remarks for the Research Professional

The presented in vitro data underscores the continued, albeit sometimes limited, efficacy of trimethoprim-sulfonamide combinations against certain veterinary pathogens. However, the superior in vitro potency of many third-generation cephalosporins and fluoroquinolones, particularly against Gram-negative bacteria, is evident from the compiled MIC data.

For drug development professionals, this comparative analysis highlights the necessity of ongoing surveillance of antimicrobial resistance and the continued search for novel compounds and therapeutic strategies. The signaling pathway diagrams provide a visual framework for understanding the mechanisms of action, which can inform the design of new drugs that target alternative bacterial processes or circumvent existing resistance mechanisms. Researchers are encouraged to conduct direct, head-to-head in vitro studies including older and newer antibiotics against contemporary, clinically relevant veterinary isolates to generate more robust and directly comparable datasets. This will be crucial for guiding evidence-based therapeutic decisions and preserving the efficacy of our current antimicrobial arsenal.

References

Kelfiprim Cross-Resistance with Antifolate Antimalarials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kelfiprim and its components with the widely used antifolate antimalarial combination, sulfadoxine-pyrimethamine (SP). The data presented herein, derived from key cross-resistance studies, is intended to inform research and drug development efforts in the field of malariology. Evidence points to a significant potential for cross-resistance to this compound in Plasmodium falciparum strains already resistant to SP, primarily due to shared mechanisms of action and resistance pathways.

Executive Summary

This compound, a combination of trimethoprim and the long-acting sulfonamide sulfametopyrazine, targets the same folate biosynthesis pathway in Plasmodium falciparum as the antimalarial drug sulfadoxine-pyrimethamine. The emergence and spread of resistance to SP, driven by mutations in the dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS) genes, raises significant concerns about the potential for cross-resistance with other antifolate compounds. This guide synthesizes available in vitro data to illustrate this cross-resistance, providing a valuable resource for assessing the therapeutic potential of this compound in regions with established SP resistance.

Comparative In Vitro Susceptibility Data

The following tables summarize the 50% inhibitory concentrations (IC50) of this compound's components and comparable drugs against pyrimethamine-sensitive and pyrimethamine-resistant strains of P. falciparum. This data highlights the reduced susceptibility of resistant parasites to trimethoprim-containing combinations.

Table 1: Comparative IC50 Values against a Pyrimethamine-Sensitive P. falciparum Strain (F 32) [1]

Drug/CombinationComponent(s)IC50 (Molar)
Pyrimethamine (PYR)Pyrimethamine6.1 x 10⁻⁹ M
Trimethoprim (TMP)Trimethoprim1.3 x 10⁻⁷ M
FansidarSulfadoxine/Pyrimethamine (80:1)< 10⁻⁸ to 1.3 x 10⁻¹⁰ M
Co-trimoxazoleSulfamethoxazole/Trimethoprim (20:1)2.6 x 10⁻⁷ to 1.3 x 10⁻⁸ M

Table 2: Comparative IC50 Values against a Pyrimethamine-Resistant P. falciparum Strain (K 1) [1]

Drug/CombinationComponent(s)IC50 (Molar)
Pyrimethamine (PYR)Pyrimethamine> 10⁻⁶ M
Trimethoprim (TMP)Trimethoprim8.2 x 10⁻⁷ M
FansidarSulfadoxine/Pyrimethamine (80:1)4.1 x 10⁻⁷ to 1.1 x 10⁻⁹ M
Co-trimoxazoleSulfamethoxazole/Trimethoprim (20:1)1.8 x 10⁻⁶ to 9.0 x 10⁻⁸ M

Note: Data for sulfametopyrazine, the specific sulfonamide in this compound, was not available in the cited literature. The data for sulfamethoxazole is presented as a proxy due to its similar mechanism of action.

The data clearly demonstrates that the pyrimethamine-resistant K 1 strain exhibits significantly lower susceptibility to both pyrimethamine and the pyrimethamine-containing combination, Fansidar.[1] Crucially, this strain also shows reduced sensitivity to trimethoprim and the trimethoprim-containing combination, co-trimoxazole, providing direct evidence of cross-resistance.[1] While the cross-resistance is not absolute, the substantial increase in the IC50 values for the K 1 strain against trimethoprim-based drugs is a critical consideration.[1]

Molecular Basis of Cross-Resistance

The primary mechanism of cross-resistance between this compound and SP lies in mutations within the genes encoding the target enzymes in the parasite's folate pathway.

  • Dihydrofolate Reductase (DHFR): Both trimethoprim and pyrimethamine are inhibitors of DHFR. Point mutations in the dhfr gene, particularly at codons 51, 59, 108, and 164, are well-established as the cause of pyrimethamine resistance. These same mutations can reduce the binding affinity of trimethoprim to the enzyme, thereby conferring cross-resistance.

  • Dihydropteroate Synthase (DHPS): Sulfonamides, including sulfametopyrazine, sulfamethoxazole, and sulfadoxine, inhibit DHPS. Resistance to sulfadoxine is primarily associated with point mutations in the dhps gene, especially at codons 436, 437, 540, 581, and 613. It is highly probable that these mutations would similarly affect the efficacy of sulfametopyrazine.

The following diagram illustrates the folate biosynthesis pathway in Plasmodium falciparum and the points of inhibition for the components of this compound and sulfadoxine-pyrimethamine, along with the genetic basis of resistance.

Folate Pathway and Drug Resistance cluster_parasite Plasmodium falciparum cluster_drugs Drug Inhibition cluster_resistance Resistance Mutations PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHPS->DHP DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA DNA Synthesis THF->DNA Sulfonamides Sulfametopyrazine (this compound) Sulfadoxine (SP) Sulfamethoxazole Sulfonamides->DHPS DHFR_Inhibitors Trimethoprim (this compound) Pyrimethamine (SP) DHFR_Inhibitors->DHFR DHPS_mutations dhps gene mutations (codons 436, 437, 540, 581, 613) DHPS_mutations->DHPS Reduces drug binding DHFR_mutations dhfr gene mutations (codons 51, 59, 108, 164) DHFR_mutations->DHFR Reduces drug binding

Caption: Folate pathway inhibition and resistance.

Experimental Protocols

The in vitro susceptibility data presented in this guide was generated using established methodologies for assessing antimalarial drug activity. The general workflow for such an assay is outlined below.

In Vitro Antimalarial Susceptibility Testing Workflow

A standard and widely accepted method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs is the 48-hour microtest. This assay measures the inhibition of parasite growth in the presence of serial dilutions of the drug.

1. Parasite Culture:

  • P. falciparum strains (e.g., pyrimethamine-sensitive 3D7 or F 32, and pyrimethamine-resistant Dd2, W2, or K 1) are maintained in continuous in vitro culture in human erythrocytes.

  • Cultures are synchronized to the ring stage of development.

2. Drug Plate Preparation:

  • A 96-well microtiter plate is prepared with serial dilutions of the test compounds (e.g., trimethoprim, sulfametopyrazine, pyrimethamine, sulfadoxine) and their combinations.

  • Drug-free control wells are included.

3. Parasite Inoculation and Incubation:

  • Synchronized ring-stage parasites are added to each well at a defined parasitemia and hematocrit.

  • The plate is incubated for 48 hours at 37°C in a controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).

4. Growth Inhibition Assessment:

  • Parasite growth can be quantified using several methods:

    • Microscopy: Giemsa-stained thin blood smears are prepared from each well, and the number of schizonts per 200 leukocytes is counted.

    • Isotopic Methods: Radiolabeled hypoxanthine ([³H]-hypoxanthine) is added to the cultures. The incorporation of the radiolabel into parasite nucleic acids is measured as an indicator of parasite viability.

    • Fluorometric Assays (e.g., SYBR Green I): A lysis buffer containing a fluorescent DNA-intercalating dye (SYBR Green I) is added to the wells. The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured.

5. Data Analysis:

  • The percentage of growth inhibition is calculated for each drug concentration relative to the drug-free control.

  • The IC50 value is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_methods Assessment Methods culture 1. P. falciparum Culture (Synchronized Rings) inoculate 3. Inoculation & Incubation (48 hours) culture->inoculate drug_plate 2. Drug Plate Preparation (Serial Dilutions) drug_plate->inoculate assess 4. Growth Assessment inoculate->assess data_analysis 5. IC50 Determination assess->data_analysis microscopy Microscopy assess->microscopy isotopic Isotopic Assay assess->isotopic sybr SYBR Green I assess->sybr

Caption: In vitro antimalarial susceptibility workflow.

Conclusion and Implications

The available evidence strongly suggests that P. falciparum strains with resistance to sulfadoxine-pyrimethamine will exhibit a degree of cross-resistance to this compound. This is primarily driven by mutations in the DHFR enzyme, which is the target of both pyrimethamine and this compound's trimethoprim component. While direct comparative data for sulfametopyrazine is limited, the shared mechanism of action with sulfadoxine at the DHPS enzyme level indicates a high likelihood of cross-resistance for the sulfonamide components as well.

These findings have significant implications for the potential use of this compound as an antimalarial agent, particularly in regions where SP resistance is prevalent. Further in vitro and in vivo studies are warranted to fully characterize the extent of cross-resistance and to determine the clinical relevance of these observations. Specifically, studies directly comparing the efficacy of this compound and SP against a panel of P. falciparum isolates with well-defined dhfr and dhps genotypes would be invaluable. For drug development professionals, these findings underscore the importance of considering existing resistance patterns when evaluating new antifolate compounds for antimalarial therapy.

References

Kelfiprim's Synergistic Power: A Comparative Guide to Antimicrobial Synergy Validation via Checkerboard Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the synergistic antimicrobial activity of Kelfiprim, a combination drug containing trimethoprim and sulfamethoxazole. Utilizing the industry-standard checkerboard assay, this document presents experimental data validating this compound's efficacy and compares its performance with alternative synergistic antimicrobial combinations. This publication is intended for researchers, scientists, and drug development professionals seeking to understand and apply methodologies for assessing antimicrobial synergy.

The Principle of Synergy: this compound's Mechanism of Action

This compound's efficacy stems from the synergistic interaction of its two components, trimethoprim and sulfamethoxazole. These agents sequentially block the bacterial folic acid synthesis pathway, a crucial process for DNA, RNA, and protein production. Sulfamethoxazole inhibits dihydropteroate synthase, while trimethoprim inhibits the subsequent enzyme, dihydrofolate reductase.[1][2] This dual-front attack results in a bactericidal effect that is significantly more potent than the additive effects of the individual drugs.

Visualizing the Synergy: Folate Synthesis Pathway

The following diagram illustrates the sequential blockade of the bacterial folate synthesis pathway by sulfamethoxazole and trimethoprim.

Folate Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DihydropteroateSynthase Dihydropteroate Synthase PABA->DihydropteroateSynthase Dihydropteroate Dihydropteroate DihydrofolateReductase Dihydrofolate Reductase Dihydrofolate Dihydrofolate (DHF) Dihydrofolate->DihydrofolateReductase Tetrahydrofolate Tetrahydrofolate (THF) NucleicAcids Nucleic Acid Precursors Tetrahydrofolate->NucleicAcids Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DihydropteroateSynthase inhibits Trimethoprim Trimethoprim Trimethoprim->DihydrofolateReductase inhibits DihydropteroateSynthase->Dihydropteroate DihydrofolateReductase->Dihydrofolate DihydrofolateReductase->Tetrahydrofolate Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension PrepInoculum->Inoculate PrepDrugs Prepare Serial Dilutions of Drug A & Drug B AddDrugs Add Drug A (Rows) and Drug B (Columns) PrepDrugs->AddDrugs DispenseBroth Dispense Broth into 96-Well Plate DispenseBroth->AddDrugs AddDrugs->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Determine MICs (Visual or Spectrophotometric) Incubate->ReadMIC CalculateFICI Calculate FICI for Each Well ReadMIC->CalculateFICI Interpret Interpret Results (Synergy, Additive, Antagonism) CalculateFICI->Interpret

References

A Comparative Pharmacodynamic Analysis of Kelfiprim and Its Components, Trimethoprim and Sulfamethopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial chemotherapy, the combination of trimethoprim with a sulfonamide represents a classic example of synergistic drug action. This guide provides a comparative overview of the pharmacodynamics of Kelfiprim, a fixed-dose combination of trimethoprim and the long-acting sulfonamide, sulfamethopyrazine, against its individual components. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the product's performance based on available data.

Mechanism of Action: A Synergistic Blockade of Folate Synthesis

This compound's bactericidal activity stems from the sequential blockade of two crucial enzymes in the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleic acids and certain amino acids, and its absence halts bacterial growth and replication.

Sulfamethopyrazine , a sulfonamide antibiotic, competitively inhibits dihydropteroate synthase (DHPS) . This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the folate synthesis pathway. By acting as a structural analog of PABA, sulfamethopyrazine prevents the formation of dihydropteroate.

Trimethoprim targets a subsequent step in the same pathway by inhibiting dihydrofolate reductase (DHFR) . This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, the biologically active form of folic acid. Trimethoprim's high affinity for bacterial DHFR, which is several thousand times greater than its affinity for the mammalian enzyme, ensures selective toxicity.

The combination of these two agents in this compound results in a synergistic effect. The inhibition of two sequential steps in a vital metabolic pathway is more effective than the inhibition of either step alone, leading to a bactericidal outcome, whereas the individual components are typically bacteriostatic.

In Vitro Activity: A Comparative Look at Minimum Inhibitory Concentrations

Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The following tables summarize representative MIC ranges for trimethoprim and sulfonamides against common pathogens. It is important to note that specific MIC data for this compound and sulfamethopyrazine against a wide range of clinical isolates is limited in publicly available literature. The data presented here is illustrative and compiled from various sources on trimethoprim and sulfonamides in general.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Ranges of Trimethoprim against Common Bacterial Pathogens

Bacterial SpeciesMIC Range (µg/mL)
Escherichia coli0.12 - 64
Staphylococcus aureus0.25 - 32
Streptococcus pneumoniae0.25 - 8
Haemophilus influenzae0.06 - 4
Klebsiella pneumoniae0.5 - >128

Table 2: Representative Minimum Inhibitory Concentration (MIC) Ranges of Sulfonamides against Common Bacterial Pathogens

Bacterial SpeciesMIC Range (µg/mL)
Escherichia coli8 - >1024
Staphylococcus aureus8 - 512
Streptococcus pneumoniae16 - >1024
Haemophilus influenzae2 - >1024
Klebsiella pneumoniae32 - >1024

Note: The wide MIC ranges reflect the significant variation in susceptibility among different strains and the prevalence of acquired resistance to both trimethoprim and sulfonamides.

Synergy Assessment: The Checkerboard Method

The synergistic interaction between trimethoprim and sulfamethopyrazine can be quantitatively assessed using the checkerboard broth microdilution assay. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which is a measure of the combined antimicrobial effect.

Fractional Inhibitory Concentration (FIC) Index Calculation:

The FIC index is calculated as follows:

FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone FIC Index = FIC of Drug A + FIC of Drug B

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

While specific FICI data for this compound is scarce, studies on the combination of trimethoprim and sulfamethoxazole (a related sulfonamide) have consistently demonstrated synergy against a broad spectrum of bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), further diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Stock solutions of trimethoprim, sulfamethopyrazine, and this compound.

Procedure:

  • Prepare serial twofold dilutions of each antimicrobial agent in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a variation of the broth microdilution method used to assess the interaction between two antimicrobial agents.

Procedure:

  • In a 96-well plate, create a two-dimensional array of antimicrobial concentrations. Serial dilutions of trimethoprim are made along the x-axis, and serial dilutions of sulfamethopyrazine are made along the y-axis.

  • Each well will contain a unique combination of concentrations of the two drugs.

  • The plate is inoculated with a standardized bacterial suspension as in the MIC determination protocol.

  • Following incubation, the MIC of each drug alone and in combination is determined.

  • The FIC index is then calculated to determine the nature of the interaction.

Visualizing the Pharmacodynamics of this compound

Signaling Pathway of Synergistic Action

Folate Synthesis Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) NucleicAcids Nucleic Acid Precursors Tetrahydrofolate->NucleicAcids Sulfamethopyrazine Sulfamethopyrazine Sulfamethopyrazine->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits DHPS->Dihydropteroate DHFR->Tetrahydrofolate

Caption: Synergistic inhibition of the bacterial folate synthesis pathway by this compound's components.

Experimental Workflow for MIC and Synergy Determination

Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Inoculum Standardize Bacterial Inoculum (0.5 McFarland) MIC_Plate Inoculate Microtiter Plate (MIC Assay) Inoculum->MIC_Plate Checkerboard_Plate Inoculate Microtiter Plate (Checkerboard Assay) Inoculum->Checkerboard_Plate DrugDilutions Prepare Serial Dilutions of Antimicrobials DrugDilutions->MIC_Plate DrugDilutions->Checkerboard_Plate Incubate Incubate at 35°C for 16-20 hours MIC_Plate->Incubate Checkerboard_Plate->Incubate ReadMIC Read MIC Values (Visual Inspection) Incubate->ReadMIC CalculateFIC Calculate FIC Index ReadMIC->CalculateFIC Synergistic_Logic Sulfamethopyrazine Sulfamethopyrazine Bacteriostatic Bacteriostatic Effect (Inhibition of Growth) Sulfamethopyrazine->Bacteriostatic Leads to Trimethoprim Trimethoprim Trimethoprim->Bacteriostatic Leads to This compound This compound (Combination) Bactericidal Bactericidal Effect (Bacterial Cell Death) This compound->Bactericidal Results in

Kelfiprim's Efficacy Against Multi-Drug Resistant Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Kelfiprim (a combination of trimethoprim and sulfametopyrazine) and its potential efficacy against multi-drug resistant (MDR) clinical isolates. Due to a lack of recent, specific in vitro studies on this compound against contemporary MDR strains, this guide leverages data on the closely related and widely studied combination of trimethoprim-sulfamethoxazole (co-trimoxazole). This comparison aims to provide a valuable reference for researchers and drug development professionals exploring alternative therapeutic strategies for challenging infections.

Introduction to this compound and its Mechanism of Action

This compound is a bactericidal agent composed of two active ingredients: trimethoprim, a dihydrofolate reductase inhibitor, and sulfametopyrazine, a long-acting sulfonamide.[1] This combination acts by sequentially inhibiting two key enzymes in the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, and its disruption is lethal to bacteria.

Sulfonamides, like sulfametopyrazine, are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit dihydropteroate synthase. Trimethoprim then blocks the subsequent step by inhibiting dihydrofolate reductase. This synergistic action makes the combination more effective than either agent alone.

Signaling Pathway: Bacterial Folate Synthesis Inhibition

folate_pathway cluster_0 Bacterial Cell cluster_1 Drug Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate_Synthase->Dihydrofolate Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolate->Dihydrofolate_Reductase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate_Reductase->Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide_Synthesis Sulfametopyrazine Sulfametopyrazine (Sulfonamide) Sulfametopyrazine->Dihydropteroate_Synthase Inhibits Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_Reductase Inhibits experimental_workflow start Start: Isolate Clinical Strain subculture Subculture on Agar Plate start->subculture prepare_inoculum Prepare 0.5 McFarland Inoculum subculture->prepare_inoculum standardize Standardize and Dilute Inoculum prepare_inoculum->standardize inoculate Inoculate Plate with Bacterial Suspension standardize->inoculate prepare_plate Prepare Serial Dilutions of this compound in 96-well Plate prepare_plate->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End: Report MIC Value read_mic->end

References

A Head-to-Head Comparison of Kelfiprim and Sulfamethoxazole-Trimethoprim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent antibiotic combinations: Kelfiprim (sulfamethopyrazine-trimethoprim) and the widely-used sulfamethoxazole-trimethoprim (co-trimoxazole). This document synthesizes available data on their mechanisms of action, in vitro activity, pharmacokinetics, clinical efficacy, and safety profiles to inform research and development decisions.

Executive Summary

Both this compound and sulfamethoxazole-trimethoprim are combination antibiotics that leverage a synergistic mechanism to inhibit bacterial folate synthesis, a critical pathway for DNA, RNA, and protein production. While both drugs pair trimethoprim with a sulfonamide, the key differentiator lies in the specific sulfonamide used: this compound utilizes the long-acting sulfamethopyrazine, whereas sulfamethoxazole-trimethoprim contains the shorter-acting sulfamethoxazole. This difference in the sulfonamide component has significant implications for the pharmacokinetic profiles and dosing regimens of the two drugs. Clinical data, primarily from studies on urinary and respiratory tract infections, suggest comparable efficacy between the two, with this compound offering the potential advantage of a once-daily dosing schedule.

Mechanism of Action: A Shared Pathway

The antibacterial activity of both this compound and sulfamethoxazole-trimethoprim stems from the sequential blockade of the bacterial folic acid synthesis pathway. This synergistic interaction is bactericidal.

  • Sulfonamide Component (Sulfamethopyrazine or Sulfamethoxazole): These are structural analogs of para-aminobenzoic acid (PABA). They competitively inhibit dihydropteroate synthase, a bacterial enzyme essential for the conversion of PABA into dihydrofolic acid.

  • Trimethoprim Component: Trimethoprim acts on a subsequent step in the pathway, potently and selectively inhibiting bacterial dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate.

The dual inhibition of this vital pathway starves the bacteria of essential precursors for nucleotide and amino acid synthesis, ultimately leading to cell death.

Folate Synthesis Pathway Inhibition cluster_0 Bacterial Cell cluster_1 Drug Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleotides_Amino_Acids Nucleotides & Amino Acids Tetrahydrofolic_Acid->Nucleotides_Amino_Acids Sulfonamides Sulfamethopyrazine (in this compound) Sulfamethoxazole (in Co-trimoxazole) Sulfonamides->Dihydropteroate_Synthase Inhibits Trimethoprim Trimethoprim (in both) Trimethoprim->DHFR Inhibits

Fig. 1: Mechanism of action of sulfonamide-trimethoprim combinations.

In Vitro Activity: A Comparative Overview

Direct, side-by-side comparative studies on the minimum inhibitory concentrations (MICs) of this compound and sulfamethoxazole-trimethoprim against a broad panel of pathogens are limited in the available literature. However, data from various sources provide an insight into their respective antimicrobial spectra.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Sulfamethoxazole-Trimethoprim

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤0.03/0.57 - >32/6080.5/9.52/38
Staphylococcus aureus≤0.12/2.3 - >4/760.5/9.51/19
Klebsiella pneumoniae≤0.25/4.75 - >32/6081/19>4/76
Haemophilus influenzae≤0.015/0.28 - >4/760.06/1.140.5/9.5
Streptococcus pneumoniae≤0.5/9.5 - >4/761/194/76

Note: Data compiled from multiple sources. MIC values are presented as trimethoprim/sulfamethoxazole concentration.

Pharmacokinetic Profile: The Key Distinction

The primary difference between this compound and sulfamethoxazole-trimethoprim lies in the pharmacokinetic properties of their sulfonamide components. Sulfamethopyrazine is a long-acting sulfonamide, while sulfamethoxazole has a shorter half-life.

Table 2: Comparative Pharmacokinetic Parameters

ParameterThis compound (Sulfamethopyrazine-Trimethoprim)Sulfamethoxazole-Trimethoprim
Sulfonamide Component SulfamethopyrazineSulfamethoxazole
Half-life (Sulfonamide)~65-70 hours[3]~10-12 hours
Half-life (Trimethoprim)~11 hours[3]~8-11 hours
Time to Peak Concentration2-4 hours1-4 hours
Protein Binding (Sulfonamide)~80-90%~70%
Protein Binding (Trimethoprim)~45%~44%
ExcretionPrimarily renalPrimarily renal

The significantly longer half-life of sulfamethopyrazine in this compound allows for a once-daily dosing regimen, which may improve patient compliance compared to the twice-daily dosing typically required for sulfamethoxazole-trimethoprim.[1]

Clinical Efficacy: Evidence from Head-to-Head Trials

Direct comparative clinical trials provide the most robust evidence for evaluating the relative performance of this compound and sulfamethoxazole-trimethoprim.

Urinary Tract Infections (UTIs)

A multicenter, double-blind clinical trial involving 76 patients with persistent and recurrent UTIs directly compared this compound (once daily) with co-trimoxazole (twice daily). The results indicated comparable efficacy between the two treatments.[4]

Table 3: Clinical Efficacy in Recurrent and Persistent UTIs[4]

OutcomeThis compound (n=38)Co-trimoxazole (n=38)
Recurrent UTI
Urine Sterilization Rate~90%~85%
Persistent UTI
Recovery Rate66.8%53%
Respiratory Tract Infections

In a double-blind, multi-centre trial with 72 patients suffering from acute or chronic lower respiratory tract infections, a once-daily regimen of trimethoprim/sulfamethopyrazine was compared to a twice-daily regimen of co-trimoxazole for 10 days. The study found no statistically significant difference in the effectiveness of the two treatments, with both showing an excellent or good response in over 90% of patients in each group.[5]

Safety and Tolerability

Both this compound and sulfamethoxazole-trimethoprim are generally well-tolerated. However, as with all sulfonamide-containing drugs, there is a risk of adverse effects.

Commonly Reported Side Effects:

  • Gastrointestinal disturbances (nausea, vomiting, diarrhea)

  • Skin reactions (rash, urticaria)

  • Photosensitivity

Serious but Rare Side Effects:

  • Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN)

  • Hematological disorders (e.g., agranulocytosis, aplastic anemia)

  • Crystalluria and renal impairment

In a head-to-head trial in UTIs, the safety of this compound was reported as "excellent" in 97% of patients, compared to 87% for co-trimoxazole.[4] Another study on lower respiratory tract infections reported both treatments were well-tolerated with only a few mild side-effects, mainly gastrointestinal.[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The following is a generalized protocol for determining the MIC of antimicrobial agents, which can be adapted for the comparison of this compound and sulfamethoxazole-trimethoprim.

MIC Broth Microdilution Workflow start Start prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate serial_dilution Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate serial_dilution->inoculate controls Include positive (no antibiotic) and negative (no bacteria) controls inoculate->controls incubate Incubate plates at 35-37°C for 16-20 hours controls->incubate read_results Visually inspect for turbidity or use a plate reader to measure optical density incubate->read_results determine_mic MIC is the lowest concentration that inhibits visible growth read_results->determine_mic end End determine_mic->end

Fig. 2: Generalized workflow for MIC determination via broth microdilution.
Time-Kill Curve Assay

Time-kill assays provide information on the pharmacodynamic properties of an antimicrobial agent. The following is a general protocol.

  • Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth medium to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Drug Concentrations: Add the test antibiotics (this compound and sulfamethoxazole-trimethoprim) at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to separate flasks containing the bacterial suspension. A growth control flask with no antibiotic is also included.

  • Incubation and Sampling: Incubate all flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. Incubate the plates overnight.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point for each antibiotic concentration. Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.

Time_Kill_Assay_Workflow A Prepare standardized bacterial inoculum B Add antibiotics at various MIC multiples (0x, 0.5x, 1x, 2x, 4x MIC) A->B C Incubate at 37°C with agitation B->C D Collect samples at specified time points (0, 2, 4, 8, 12, 24h) C->D E Perform serial dilutions and plate for viable counts D->E F Incubate plates and count colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. time F->G

References

Kelfiprim's In Vitro Activity Benchmarked Against Standard Reference Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of Kelfiprim's active components against key standard reference strains. This compound is a fixed-dose combination antimicrobial agent containing trimethoprim and the long-acting sulfonamide, sulfamethopyrazine.[1] It has been utilized in the treatment of urinary tract and lower respiratory tract infections.[2][3] This document is intended to offer a baseline understanding of its antimicrobial profile through experimental data and standardized protocols.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the in vitro activity of trimethoprim and a representative sulfonamide combination (trimethoprim-sulfamethoxazole) against two widely recognized standard reference strains: Escherichia coli ATCC 25922 (a Gram-negative model organism) and Staphylococcus aureus ATCC 25923 (a Gram-positive model organism). The data is presented as Minimum Inhibitory Concentration (MIC) and zone of inhibition diameter, which are standard measures of antimicrobial susceptibility.[4]

Antimicrobial AgentStandard Reference StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition Diameter (mm)
Trimethoprim Escherichia coli ATCC 25922≤221 - 28
Staphylococcus aureus ATCC 25923≤219 - 26
Trimethoprim-Sulfamethoxazole Escherichia coli ATCC 25922≤2/3821 - 28
Staphylococcus aureus ATCC 25923≤2/3819 - 26

Data sourced from multiple studies and standardized guidelines.[5][6][7]

Experimental Protocols

The data presented in this guide is based on standardized antimicrobial susceptibility testing (AST) methodologies, primarily broth microdilution and disk diffusion, as recommended by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).[8]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

  • Inoculum Preparation: A standardized inoculum of the reference strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 25923) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[9]

  • Serial Dilution: The antimicrobial agent is serially diluted in a multi-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth.[10]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at a controlled temperature (typically 35°C) for a specified period (usually 16-20 hours).[9]

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[4]

Kirby-Bauer Disk Diffusion for Zone of Inhibition Measurement

This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[9][]

  • Inoculum Preparation: A standardized inoculum of the reference strain is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the agar surface.[9]

  • Incubation: The plate is incubated at 35°C for 16-18 hours.

  • Result Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. This diameter is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.[9]

Mandatory Visualization

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the generalized workflow for determining the in vitro activity of an antimicrobial agent like this compound against a standard reference strain.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_results Results & Interpretation strain Standard Reference Strain (e.g., E. coli ATCC 25922) inoculum Standardized Inoculum (0.5 McFarland) strain->inoculum mic Broth Microdilution (MIC) inoculum->mic disk Disk Diffusion (Zone of Inhibition) inoculum->disk mic_result Determine MIC mic->mic_result zone_result Measure Zone Diameter disk->zone_result interpretation Compare to Breakpoints (Susceptible/Intermediate/Resistant) mic_result->interpretation zone_result->interpretation

Caption: A generalized workflow for antimicrobial susceptibility testing.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound's antimicrobial activity stems from the synergistic action of its two components, trimethoprim and a sulfonamide, which block sequential steps in the bacterial folic acid synthesis pathway. This pathway is essential for the production of nucleotides and, consequently, DNA and RNA.[12][13]

folic_acid_pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound Components paba p-Aminobenzoic Acid (PABA) dihydropteroate Dihydropteroic Acid paba->dihydropteroate Dihydropteroate Synthase dhf Dihydrofolic Acid (DHF) dihydropteroate->dhf thf Tetrahydrofolic Acid (THF) dhf->thf Dihydrofolate Reductase nucleotides Nucleotide Synthesis (DNA, RNA) thf->nucleotides sulfonamide Sulfonamide (Sulfamethopyrazine) sulfonamide->paba Competitively Inhibits trimethoprim Trimethoprim trimethoprim->dhf Inhibits

Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.

References

Safety Operating Guide

Navigating the Disposal of Kelfiprim: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of pharmaceutical products is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling Kelfiprim, a combination antibiotic containing Trimethoprim and a sulfonamide (Sulfametopyrazine), adherence to established disposal protocols is essential.[1] Improper disposal can lead to regulatory violations, environmental contamination, and potential risks to public health.

This guide provides a procedural, step-by-step framework for the safe and compliant disposal of this compound waste generated in a laboratory setting, aligning with major regulatory standards.

Hazard Profile of this compound

Understanding the potential hazards of this compound and its active ingredients is fundamental to managing its waste correctly. The components of this compound are associated with specific health and environmental warnings.

According to safety data sheets (SDS), Trimethoprim, a key active ingredient, is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[2][3] The SDS for a this compound formulation warns that it may be harmful if swallowed and poses a possible risk of harm to the unborn child.[4] Furthermore, some data indicates that Trimethoprim is toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[2]

Table 1: Hazard Summary for this compound and its Active Pharmaceutical Ingredients (APIs)

Hazard CategoryDescriptionGHS CodeSource(s)
Acute Toxicity (Oral) Harmful if swallowed.H302[2][3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.H361[2][3]
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.H372[2][3]
Aquatic Hazard (Chronic) Toxic to aquatic life with long lasting effects.H411[2]
Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5][6] A key amendment, the Subpart P rule, specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities, which includes many research laboratories.[6][7] A critical mandate of Subpart P is the prohibition of sewering (flushing) hazardous waste pharmaceuticals.[6]

Disposal procedures must comply with all applicable federal, state, and local regulations.[8] Personnel handling hazardous drug waste must be trained in procedures that protect both themselves and the environment.[8]

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the recommended procedure for disposing of this compound and associated contaminated materials in a laboratory environment.

Step 1: Waste Identification and Segregation Properly segregate this compound waste at the point of generation. This waste stream includes:

  • Unused or Expired Product: Pure this compound, including leftover powders or solutions.

  • Contaminated Materials: Items such as gloves, bench paper, empty vials, plasticware, and other personal protective equipment (PPE) that have come into direct contact with this compound.[9][10]

Step 2: Containment

  • Place all this compound waste into a dedicated, leak-proof container that is compatible with the waste type.[4]

  • Use containers specifically designated for hazardous pharmaceutical waste. Best practices and some regulations recommend color-coded containers, such as black containers for RCRA hazardous pharmaceutical waste.

  • Ensure the container is kept securely sealed when not in use.

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" and identify the contents (e.g., "this compound Waste," "Waste Trimethoprim/Sulfametopyrazine").

  • Include the date when waste was first added to the container. Follow your institution's specific labeling requirements provided by your Environmental Health & Safety (EHS) department.

Step 4: Storage

  • Store the sealed waste container in a designated, secure area away from general lab traffic.

  • The storage area should be well-ventilated and prevent any potential for environmental release.

  • Follow all institutional and regulatory limits on the volume of waste stored and the duration of storage.

Step 5: Final Disposal

  • Do Not Dispose Down the Drain or in Regular Trash. The sewering of hazardous pharmaceutical waste is prohibited, and its chemical properties make it unsuitable for landfill disposal via regular trash.[6]

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste management contractor.[9]

  • These contractors will ensure the waste is transported and disposed of via approved methods, typically high-temperature incineration, in compliance with EPA and Department of Transportation (DOT) regulations.[6]

Management of this compound Spills

In the event of a spill, immediate and proper cleanup is necessary to minimize exposure and environmental contamination.

  • Evacuate and Secure: Non-essential personnel should be evacuated from the affected area.[4]

  • Wear Appropriate PPE: At a minimum, this includes double gloves, a lab coat, and eye protection.

  • Contain the Spill: If it is safe to do so, contain the source of the spill.[4]

  • Clean the Spill: Collect the spill with absorbent material.[4] For liquid spills, cover with an appropriate absorbent. For powder spills, gently cover with damp paper towels to avoid raising dust.

  • Decontaminate the Area: Thoroughly clean the spill area.[4]

  • Dispose of Cleanup Materials: Place all contaminated absorbent materials and PPE into the designated hazardous waste container for this compound.[4]

G cluster_0 cluster_1 Step 6: Final Disposal cluster_2 start Start: This compound Waste Generated identify Step 1: Identify Waste - Unused Product - Contaminated Labware start->identify segregate Step 2: Segregate Waste identify->segregate contain Step 3: Contain - Use sealed, leak-proof container segregate->contain drain Drain Disposal segregate->drain PROHIBITED trash Regular Trash segregate->trash PROHIBITED label Step 4: Label Container - 'Hazardous Waste' - Contents & Date contain->label store Step 5: Store Safely - Secure, designated area label->store ehs Contact EHS for Pickup by Licensed Waste Vendor store->ehs incinerate Compliant Incineration ehs->incinerate Ensures

Figure 1. Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Kelfiprim

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Kelfiprim, a pharmaceutical product containing Trimethoprim and Sulfametopyrazine.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this antibiotic agent.

Hazard Identification and Risk Assessment:

This compound is classified as a substance that may be harmful if swallowed and is suspected of damaging fertility or the unborn child.[3][4] It can also cause damage to organs through prolonged or repeated exposure.[3][4] The primary routes of exposure are ingestion, inhalation of dust or mists, and skin or eye contact.[1][5] Fine particles, such as dust and mists, may also pose a fire or explosion hazard.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment of the specific laboratory procedures is crucial to determine the appropriate level of personal protective equipment required. Engineering controls, such as fume hoods or ventilated enclosures, should be the primary means of controlling exposure.[1]

Gloves:

  • Wear two pairs of chemotherapy-grade gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard when handling this compound.[6][7]

  • The inner glove should be worn under the cuff of the lab coat or gown, and the outer glove should be worn over the cuff.[7]

  • Change gloves every hour or immediately if they become contaminated, torn, or punctured.[7]

  • After handling, remove the outer gloves and dispose of them in a designated, sealed waste container before leaving the work area.[7]

Eye Protection:

  • Wear safety glasses with side shields or chemical splash goggles to protect against splashes and dust.[1][5]

  • If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]

Protective Clothing:

  • Wear a disposable, long-sleeved gown made of a low-permeability fabric with a solid front and tight-fitting cuffs.[6][7]

  • Ensure that no skin on the arms or wrists is exposed at the glove-gown interface.[7]

  • For procedures with a high risk of contamination, impervious aprons may be necessary.

Respiratory Protection:

  • Respiratory protection is not typically required for normal use where engineering controls are adequate.[1]

  • If dust or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator should be used. For unpacking shipments that may be damaged, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended.[6]

The following table summarizes the recommended personal protective equipment for various activities involving this compound:

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking Chemotherapy gloves. If packaging is damaged, add an elastomeric half-mask with a multi-gas cartridge and P100 filter.[6]
Compounding/Preparation Two pairs of chemotherapy gloves, disposable gown, eye and face protection.[6][7] If not performed in a containment primary engineering control (C-PEC), respiratory protection is required.[6]
Administration Two pairs of chemotherapy gloves, disposable gown.[7]
Spill Cleanup Two pairs of chemotherapy gloves, disposable gown, eye and face protection, and respiratory protection. A spill kit should be readily available.[1][6]
Waste Disposal Two pairs of chemotherapy gloves, disposable gown.[7]

Procedural Guidance

Handling and Storage:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash hands thoroughly with soap and water before putting on gloves and after removing them.[1][7]

  • Do not eat, drink, or apply cosmetics in areas where this compound is handled.[7]

  • Store this compound in a tightly closed, properly labeled container in a dry, well-ventilated area as directed by the product packaging.[1][5][9]

Spill Management:

In the event of a spill, evacuate non-essential personnel from the area.[1] Personnel involved in the cleanup must wear the appropriate PPE as outlined in the table above.

  • Contain the spill source if it is safe to do so.[1]

  • Collect the spilled material with an absorbent material.[1]

  • Clean the spill area thoroughly.[1]

  • Place all contaminated materials, including PPE, into a labeled, sealed container for proper disposal.[1]

Disposal Plan:

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste. Place waste in an appropriately labeled, sealed container.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation occurs.[1]

  • Ingestion: Seek immediate medical attention. Do not induce vomiting unless directed by medical personnel.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[10]

Below is a diagram illustrating the decision-making workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure Task Identify Handling Task (e.g., Weighing, Compounding, Spill) Assess_Exposure Assess Potential for Exposure (Splash, Aerosol, Dust) Task->Assess_Exposure Gloves Gloves (Double Chemotherapy Gloves) Assess_Exposure->Gloves Gown Protective Gown (Impermeable, Long-Sleeved) Assess_Exposure->Gown Eye_Face Eye/Face Protection (Goggles/Face Shield) Assess_Exposure->Eye_Face Respiratory Respiratory Protection (e.g., N95, Half-Mask) Assess_Exposure->Respiratory If aerosol/dust risk Don_PPE Don PPE Correctly Gloves->Don_PPE Gown->Don_PPE Eye_Face->Don_PPE Respiratory->Don_PPE Perform_Task Perform Laboratory Task Don_PPE->Perform_Task Doff_PPE Doff and Dispose of PPE Correctly Perform_Task->Doff_PPE

Caption: PPE Selection Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.